molecular formula C20H30O3 B163591 15-KETE CAS No. 81416-72-0

15-KETE

Cat. No.: B163591
CAS No.: 81416-72-0
M. Wt: 318.4 g/mol
InChI Key: YGJTUEISKATQSM-CHCUHQEOSA-N
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Description

15-Kete is a biochemical reagent for research purposes only. It is not intended for diagnostic or therapeutic procedures. Researchers investigating oxylipin pathways may find this compound of interest, as related metabolites such as 15-keto PGF2α have been identified as significant predictors of mortality in studies of heart failure with preserved ejection fraction (HFpEF), highlighting the broader research importance of this class of lipids (ESC Heart Fail. 2025). Oxylipins are bioactive metabolites known to regulate key physiological processes including inflammation, vascular tone, and platelet aggregation (Front. Pharmacol. 2022). The specific applications, mechanism of action, and research value of this compound require further characterization by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81416-72-0

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5E,8Z,11Z,13Z)-15-oxoicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8+,11-9-,17-14-

InChI Key

YGJTUEISKATQSM-CHCUHQEOSA-N

Isomeric SMILES

CCCCCC(=O)/C=C\C=C/C/C=C\C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Synonyms

15-KETE
15-keto-5,8,11,13-eicosatetraenoic acid

Origin of Product

United States

Foundational & Exploratory

The Biological Function of 15-Keto-Eicosatetraenoic Acid (15-KETE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Eicosatetraenoic Acid (15-KETE) is a metabolite of arachidonic acid, produced via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Historically considered an inactive metabolite, emerging evidence has revealed its significant and diverse biological activities. This compound is now recognized as a signaling molecule implicated in a range of physiological and pathological processes, including cell proliferation, migration, inflammation, and tissue remodeling. This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its core signaling pathways, quantitative data, and detailed experimental protocols for its study.

Core Biological Functions of this compound

This compound exerts its biological effects through interactions with multiple cellular targets, leading to the modulation of key signaling cascades. Its functions are context-dependent, varying with cell type and physiological conditions.

  • Regulation of Cell Proliferation and Migration: this compound has been shown to promote the proliferation and migration of certain cell types, particularly endothelial and smooth muscle cells. This activity is crucial in processes such as angiogenesis and vascular remodeling. For instance, under hypoxic conditions, this compound enhances DNA synthesis and facilitates the transition of cells from the G0/G1 phase to the S phase of the cell cycle.[1]

  • Modulation of Inflammatory Responses: While its precursor, PGE2, is a potent pro-inflammatory mediator, this compound can exhibit more nuanced effects, sometimes acting to terminate or switch inflammatory signals.[2] It can influence the production of cytokines, key mediators of inflammation, although the precise nature of this regulation is still under investigation.

  • Interaction with Prostaglandin Receptors: this compound can bind to and activate prostanoid EP receptors, specifically EP2 and EP4. However, it often acts as a partial or biased agonist compared to PGE2, leading to different downstream signaling outcomes.[2] This differential activation allows for a finer tuning of prostaglandin-mediated responses.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been identified as a ligand for PPAR-γ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cell differentiation.[3] This interaction links this compound to the regulation of gene expression for a wide array of proteins involved in these processes.

Key Signaling Pathways

The biological functions of this compound are mediated through several distinct signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to activate this pathway in pulmonary artery endothelial and smooth muscle cells.[1][4]

ERK1_2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription_Factors Transcription Factors ERK1/2->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression This compound This compound This compound->Receptor

Prostaglandin EP Receptor Signaling

This compound can bind to EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs). While PGE2 is a full agonist, this compound acts as a partial or biased agonist, leading to a differential activation of downstream signaling, primarily through the Gαs-cAMP pathway.[2]

EP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EP2/EP4_Receptor EP2/EP4 Receptor G_alpha_s Gαs EP2/EP4_Receptor->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response This compound This compound This compound->EP2/EP4_Receptor

PPAR-γ Signaling Pathway

As a PPAR-γ agonist, this compound can translocate to the nucleus, where it binds to and activates the PPAR-γ/RXR heterodimer. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, regulating the transcription of target genes.[3]

PPAR_gamma_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15-KETE_in This compound PPARg_RXR PPAR-γ / RXR 15-KETE_in->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursor, PGE2, in relation to EP receptor binding and activation.

Table 1: Comparative Receptor Binding and Activation of 15-Keto-PGE2 and PGE2

LigandReceptorAssay TypeParameterValueReference
PGE2EP2cAMP FormationEC50135 pM[2]
15-Keto-PGE2EP2cAMP FormationEC50426 nM[2]
PGE2EP4cAMP FormationEmax10.7 ± 0.308 pmol[2]
15-Keto-PGE2EP4cAMP FormationEmax5.64 ± 0.524 pmol[2]

Note: Further quantitative data on the effects of this compound on cell proliferation (IC50/EC50 values) and specific cytokine production levels are currently limited in the public domain and represent an area for future research.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound's biological functions. The following sections provide protocols for key experiments.

Western Blot for Phospho-ERK1/2

This protocol details the detection of ERK1/2 phosphorylation in response to this compound stimulation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-ERK1/2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Stripping 10. Stripping & Re-probing (anti-total-ERK1/2) Detection->Stripping

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment with various concentrations of this compound for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

EP Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for EP receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the EP receptor of interest.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGE2), and competitive binding (membranes + radioligand + increasing concentrations of this compound).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for this compound.

PPAR-γ Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of this compound to activate PPAR-γ-mediated gene transcription.

Methodology:

  • Cell Transfection: Co-transfect cells with a PPAR-γ expression vector and a luciferase reporter plasmid containing PPREs.

  • Cell Treatment: Treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein) and plot the fold activation against the concentration of this compound to determine the EC50.

Cell Proliferation Assay (WST-1/MTT)

This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate.

  • Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control and determine the EC50 or IC50 value.

Cytokine Quantification (ELISA)

This assay quantifies the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants following treatment with this compound.

Methodology:

  • Sample Collection: Collect cell culture supernatants after treating cells with this compound.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add standards and samples to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Conclusion and Future Directions

This compound has emerged from the shadow of its well-studied precursor, PGE2, as a bioactive lipid mediator with distinct and important biological functions. Its ability to modulate key signaling pathways such as ERK1/2, EP receptor, and PPAR-γ signaling highlights its potential as a therapeutic target in a variety of diseases, including those involving aberrant cell proliferation, inflammation, and vascular remodeling.

Future research should focus on several key areas:

  • Elucidating the full range of its biological targets and signaling pathways.

  • Determining its precise role in different physiological and pathological contexts in vivo.

  • Gathering more extensive quantitative data, including IC50 and EC50 values in various cell types and its specific effects on a broader range of cytokines.

  • Developing selective modulators of this compound activity for therapeutic applications.

This technical guide provides a comprehensive foundation for researchers and drug development professionals to further explore the intricate biology of this compound and unlock its therapeutic potential.

References

An In-depth Technical Guide to 15-Keto-Eicosatetraenoic Acid: From Discovery to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-Eicosatetraenoic Acid (15-KETE) is an oxidized lipid mediator derived from arachidonic acid metabolism. Initially identified as a product of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) activity on 15-hydroxyeicosatetraenoic acid (15-HETE), this compound has emerged from a relatively obscure metabolite to a molecule of interest in cellular signaling, particularly in the contexts of inflammation and cell proliferation. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the initial isolation and structural elucidation, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of targeting this compound and its metabolic pathways.

Discovery and Initial Characterization

The first report of 15-keto-eicosatetraenoic acid, then referred to as 15-keto-5,8,11-cis-13-trans-eicosatetraenoic acid, appeared in a 1987 publication in the Archives of Biochemistry and Biophysics.[1] A team of researchers including Jo M. Bergholte, Roy J. Soberman, Roger Hayes, Robert C. Murphy, and Richard T. Okita, were investigating the substrate specificity of purified NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) from rabbit lung.[1]

Their work demonstrated that in addition to its known activity on prostaglandins (B1171923), 15-PGDH could also oxidize the 15-hydroxyl group of 15-hydroxyeicosatetraenoic acid (15-HETE) to form a novel keto metabolite.[1] This discovery was significant as it expanded the known substrate repertoire of 15-PGDH beyond the classic prostaglandins and suggested a new pathway for the metabolism of lipoxygenase products.

Initial Isolation and Structural Elucidation

The initial isolation and identification of this compound were achieved through a combination of chromatographic and spectrometric techniques.

  • Isolation: The novel metabolite was isolated from incubation mixtures of 15-HETE with purified rabbit lung 15-PGDH using reverse-phase high-performance liquid chromatography (HPLC) .[1]

  • Structural Identification: The structure of the isolated metabolite was confirmed as 15-keto-5,8,11-cis-13-trans-eicosatetraenoic acid using gas chromatography-mass spectrometry (GC-MS) .[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic synthesis and biological activity of this compound.

Table 1: Enzyme Kinetics of 15-HETE Oxidation by 15-PGDH

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
15-HETERabbit Lung16Not Reported[1]
PGE1Rabbit Lung~40Not Reported[1]
5,15-diHETERabbit Lung138Not Reported[1]
8,15-diHETERabbit Lung178Not Reported[1]
12-HHTRabbit Lung12Not Reported[1]

Table 2: Biological Activity of this compound

Biological EffectCell TypeConcentration/IC50Reference
Increased DNA SynthesisHypoxic Pulmonary Artery Endothelial CellsNot Specified[2]
Enhanced G0/G1 to S phase transitionHypoxic Pulmonary Artery Endothelial CellsNot Specified[2]
Inhibition of Endothelial Cell GrowthHuman Umbilical Vein Endothelial Cells (HUVE)IC50 of 15 pg/ml (for TNP-470, a cytostatic inhibitor)[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the initial discovery and subsequent characterization of this compound.

Enzymatic Synthesis of this compound
  • Enzyme Preparation: 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is purified from a suitable tissue source, such as rabbit lung, as described in the original study.[1]

  • Reaction Mixture: The reaction typically contains the purified 15-PGDH, the substrate 15(S)-HETE, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl) at a physiological pH.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic conversion of 15-HETE to this compound.

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as methanol (B129727) or ethanol, which also serves to precipitate the protein.

Isolation and Purification by Reverse-Phase HPLC
  • Sample Preparation: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant containing this compound is collected.

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is used for separation.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., water with a small percentage of formic acid to improve peak shape) is typically employed. The specific gradient is optimized to achieve separation of this compound from the unreacted substrate and other reaction components.

  • Detection: The elution of compounds is monitored using a UV detector, typically at a wavelength where this compound absorbs, such as around 280 nm due to the α,β-unsaturated ketone chromophore. Fractions containing the this compound peak are collected.

Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: For GC-MS analysis, the carboxylic acid group of this compound is typically derivatized, for example, by methylation with diazomethane, to increase its volatility. The keto group may also be derivatized, for instance, by forming an oxime derivative.

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar phase) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the analyte, confirming its structure.

Endothelial Cell Proliferation Assay
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines are cultured in appropriate growth media.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Assessment of Proliferation: Cell proliferation can be assessed using various methods:

    • BrdU Incorporation: Measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

    • Cell Counting: Directly counting the number of cells using a hemocytometer or an automated cell counter.

    • MTT or WST-1 Assay: Colorimetric assays that measure mitochondrial metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The effect of this compound on cell proliferation is determined by comparing the results from treated cells to those of the vehicle control.

Signaling Pathways and Mechanisms

This compound has been shown to exert its biological effects through the activation of specific intracellular signaling pathways.

ERK1/2 Signaling Pathway

In hypoxic pulmonary artery endothelial cells, this compound has been demonstrated to promote cell proliferation and migration through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2] The activation of ERK1/2 is a key event in the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide range of cellular processes.

ERK1_2_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Activates MEK1/2 MEK1/2 Upstream Kinases->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK1/2->Transcription Factors (e.g., c-Fos, c-Jun) Activates Cell Proliferation & Migration Cell Proliferation & Migration Transcription Factors (e.g., c-Fos, c-Jun)->Cell Proliferation & Migration Promotes

This compound activates the ERK1/2 signaling cascade.
Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Further research has indicated that the proliferative effects of this compound in pulmonary arterial smooth muscle cells under hypoxic conditions are dependent on the Protease-Activated Receptor 2 (PAR-2). The ERK1/2 signaling pathway appears to be required for the this compound-induced expression of PAR-2.

PAR2_Pathway cluster_0 This compound Signaling cluster_1 PAR-2 Mediated Proliferation This compound This compound ERK1/2 Activation ERK1/2 Activation This compound->ERK1/2 Activation PAR-2 Expression PAR-2 Expression ERK1/2 Activation->PAR-2 Expression Induces PAR-2 PAR-2 Downstream Signaling Downstream Signaling PAR-2->Downstream Signaling Activates Cell Cycle Progression Cell Cycle Progression Downstream Signaling->Cell Cycle Progression Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation

This compound promotes proliferation via ERK1/2-dependent PAR-2 expression.

Conclusion

The discovery of 15-keto-eicosatetraenoic acid marked a notable expansion of our understanding of arachidonic acid metabolism, demonstrating that the biological activity of lipoxygenase products can be further modulated by dehydrogenase enzymes. From its initial characterization as a novel metabolite, research has begun to unveil its role in significant cellular processes such as proliferation and inflammation, mediated by key signaling pathways including ERK1/2 and PAR-2. While much remains to be elucidated about its precise physiological and pathological roles, this compound represents a potentially important signaling molecule. Further investigation into its mechanisms of action and its regulation in various disease states is warranted and may open new avenues for therapeutic intervention in conditions characterized by aberrant cell proliferation and inflammation. This guide serves as a comprehensive starting point for researchers and drug development professionals embarking on the study of this intriguing eicosanoid.

References

An In-depth Technical Guide to the Synthesis of 15-KETE from 15-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 15-Keto-5,8,11,13-eicosatetraenoic acid (15-KETE) from its precursor, 15-Hydroxyeicosatetraenoic acid (15-HETE). This conversion is a critical step in the metabolic pathway of arachidonic acid and the resulting product, this compound, is a biologically active lipid mediator implicated in various physiological and pathological processes. This document details the enzymatic pathway, presents key quantitative data, and provides experimental protocols relevant to this synthesis.

The Enzymatic Conversion of 15-HETE to this compound

The synthesis of this compound from 15-HETE is primarily catalyzed by the enzyme NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is a key catabolic enzyme responsible for the biological inactivation of prostaglandins (B1171923) and other bioactive lipids.[1] In this reaction, 15-PGDH facilitates the oxidation of the hydroxyl group at the C-15 position of 15-HETE to a keto group, yielding this compound. This enzymatic conversion requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as an electron acceptor, which is concomitantly reduced to NADH.[1]

The reaction can be summarized as follows:

15-HETE + NAD⁺ --(15-PGDH)--> this compound + NADH + H⁺

Both the 15(S)- and 15(R)- stereoisomers of 15-HETE can serve as substrates for 15-PGDH to produce 15-oxo-ETE.

Quantitative Data

The efficiency and characteristics of the enzymatic conversion of 15-HETE to this compound can be described by several key quantitative parameters. The following tables summarize the available data for the enzyme and the reaction.

Table 1: Kinetic Parameters for NAD⁺-dependent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

SubstrateEnzyme SourceKmReference
15-HETERabbit Lung16 µM[1]
5,15-diHETERabbit Lung138 µM[1]
8,15-diHETERabbit Lung178 µM[1]

Experimental Protocols

This section provides detailed methodologies for the purification of the key enzyme, NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and a general protocol for the enzymatic synthesis of this compound from 15-HETE.

Purification of NAD⁺-dependent 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) from Human Placenta

This protocol is adapted from established methods for the purification of 15-PGDH.

Materials:

  • Fresh human placenta

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol)

  • Ammonium (B1175870) sulfate (B86663)

  • DEAE-cellulose chromatography column

  • Sephadex G-100 gel filtration column

  • Affinity chromatography matrix (e.g., Procion Red HE-3B-agarose)

  • Elution buffers for each chromatography step

  • Protein concentration assay reagents (e.g., Bradford or BCA)

  • SDS-PAGE reagents

Procedure:

  • Homogenization: Mince the placental tissue and homogenize in cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cellular debris. Collect the supernatant.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a desired saturation (e.g., 30-60%). Stir for a defined period and then centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a pre-equilibrated DEAE-cellulose column. Wash the column and then elute the bound proteins with a salt gradient (e.g., 0-0.5 M NaCl). Collect fractions and assay for 15-PGDH activity.

  • Gel Filtration Chromatography: Pool the active fractions from the previous step, concentrate, and apply to a Sephadex G-100 column to separate proteins based on size. Collect fractions and assay for activity.

  • Affinity Chromatography: Apply the active fractions from the gel filtration step to an affinity chromatography column. Wash the column extensively and then elute the purified 15-PGDH using a specific eluting agent (e.g., a high concentration of NAD⁺ or a pH change).

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzymatic Synthesis of this compound from 15-HETE

This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of reaction conditions may be necessary depending on the specific activity of the enzyme preparation.

Materials:

  • Purified NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • 15-HETE (substrate)

  • NAD⁺ (cofactor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Solvents for SPE (e.g., methanol (B129727), water)

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 15-HETE in the reaction buffer. Add NAD⁺ to a final concentration in molar excess of the substrate.

  • Enzyme Addition: Initiate the reaction by adding the purified 15-PGDH enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37°C) with gentle agitation for a predetermined time. The reaction progress can be monitored by analytical HPLC or TLC.

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., 2 volumes of cold methanol) or by acidifying the mixture.

  • Extraction: Extract the lipid products from the reaction mixture using an appropriate organic solvent like ethyl acetate.

  • Purification:

    • Solid-Phase Extraction (SPE): The extracted product can be partially purified and concentrated using a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the sample, wash with water to remove salts and polar impurities, and then elute the this compound with methanol or acetonitrile.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, the product can be purified by reverse-phase HPLC. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a small amount of acid like formic acid) to separate this compound from unreacted 15-HETE and other byproducts.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as LC-MS and NMR.

Visualizations

The following diagrams illustrate the key pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 15-HETE 15-HETE 15-PGDH 15-PGDH 15-HETE->15-PGDH NAD+ NAD+ NAD+->15-PGDH This compound This compound 15-PGDH->this compound NADH_H NADH + H+ 15-PGDH->NADH_H

Caption: Enzymatic conversion of 15-HETE to this compound.

Experimental_Workflow start Start enzyme_prep 15-PGDH Purification start->enzyme_prep reaction_setup Enzymatic Reaction: 15-HETE + NAD+ + 15-PGDH start->reaction_setup enzyme_prep->reaction_setup extraction Product Extraction reaction_setup->extraction purification Purification (SPE/HPLC) extraction->purification analysis Analysis (LC-MS, NMR) purification->analysis end End Product: Pure this compound analysis->end

Caption: General workflow for this compound synthesis.

References

The Role of 15-Hydroxyprostaglandin Dehydrogenase in 15-Keto-Eicosatetraenoic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme in the catabolism of prostaglandins (B1171923) and other bioactive lipid mediators. While its role in inactivating prostaglandins like PGE2 is well-established, its function in generating other signaling molecules is an area of growing interest. This technical guide provides an in-depth analysis of the role of 15-PGDH in the production of 15-keto-eicosatetraenoic acid (15-KETE), a metabolite with distinct biological activities. We will explore the enzymatic conversion of 15-hydroxyeicosatetraenoic acid (15-HETE) to this compound, the substrate specificity of 15-PGDH, and the downstream signaling pathways influenced by this compound. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to 15-PGDH and Eicosanoid Metabolism

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the biological inactivation of prostaglandins by catalyzing the NAD+-dependent oxidation of their 15(S)-hydroxyl group to a 15-keto group.[1][2] This conversion significantly reduces their biological activity.[1][3] While traditionally viewed as a key negative regulator of pro-inflammatory and pro-proliferative prostaglandins like PGE2, 15-PGDH also acts on other hydroxylated fatty acids.[4][5]

The enzyme's activity is not restricted to prostaglandins; it also metabolizes other eicosanoids, which are signaling molecules derived from arachidonic acid. One such substrate is 15-hydroxyeicosatetraenoic acid (15-HETE). The oxidation of 15-HETE by 15-PGDH yields 15-keto-eicosatetraenoic acid (this compound), a metabolite with its own unique biological functions that can differ from its precursor.[5][6] This enzymatic conversion highlights a broader role for 15-PGDH in modulating the landscape of lipid signaling molecules.

The Enzymatic Production of this compound by 15-PGDH

The core reaction involves the conversion of the 15-hydroxyl group of 15(S)-HETE to a keto group, resulting in the formation of this compound.[5][6] This oxidation is an NAD+-dependent process.[5] The enzyme exhibits a degree of substrate specificity, with a preference for eicosanoids possessing a hydroxyl group at the carbon-15 (B1200482) position.[5]

dot

AA Arachidonic Acid lipoxygenase 15-Lipoxygenase (15-LOX) AA->lipoxygenase HETE 15(S)-Hydroxyeicosatetraenoic Acid (15-HETE) lipoxygenase->HETE PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HETE->PGDH KETE 15-Keto-eicosatetraenoic Acid (this compound) PGDH->KETE NADH NADH + H+ PGDH->NADH NAD NAD+ NAD->PGDH Cofactor

Fig 1. Biosynthetic pathway of this compound from arachidonic acid.

Quantitative Analysis of 15-PGDH Activity

The efficiency of 15-PGDH in metabolizing various substrates can be quantified through kinetic parameters. Similarly, the potency of inhibitors targeting this enzyme is determined by their inhibition constants. A summary of these quantitative data is presented below.

ParameterSubstrate/InhibitorValueOrganism/SystemReference
Km 15-HETE16 µMRabbit Lung[5]
PGE140 µMRabbit Lung[5]
5,15-diHETE138 µMRabbit Lung[5]
8,15-diHETE178 µMRabbit Lung[5]
12-HHT12 µMRabbit Lung[5]
Ki SW0332910.1 nMHuman[7]
IC50 ML14856 nMHuman[7]
15-PGDH-IN-13 nMHuman[7]
CAY1039713.2 µM (for 15-HETE metabolism)Murine Macrophages[8]
15-epi-PGE1170 µMHuman Placenta[7]
15-PGDH-IN-20.274 nMNot specified[7]
HW2018773.6 nMHuman[7]

Downstream Signaling of this compound

Recent studies have begun to elucidate the signaling pathways activated by this compound. In the context of hypoxia-induced pulmonary vascular remodeling, this compound has been shown to promote the proliferation and migration of pulmonary artery endothelial and smooth muscle cells.[6][9][10] This effect is mediated, at least in part, through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway.[6][9][10] In pulmonary arterial smooth muscle cells, this signaling cascade also involves the Protease-Activated Receptor 2 (PAR-2).[10]

dot

KETE This compound receptor Receptor (e.g., PAR-2) KETE->receptor ERK ERK1/2 receptor->ERK proliferation Cell Proliferation ERK->proliferation migration Cell Migration ERK->migration

Fig 2. this compound signaling pathway via ERK1/2.

Experimental Protocols

Measurement of 15-PGDH Activity

A common method for determining 15-PGDH activity is through a fluorometric assay that measures the production of NADH, a product of the enzymatic reaction.[11][12]

Materials:

  • 15-PGDH Assay Buffer

  • 15-PGDH Substrate (e.g., PGE2 or 15-HETE)

  • NAD+

  • Developer Solution

  • NADH Standard

  • PicoProbe™

  • 96-well black plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Tissue or cell lysate

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold 15-PGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. For tissue samples, an ammonium (B1175870) sulfate (B86663) precipitation step can be used to remove small molecules that may interfere with the assay.[11]

  • Standard Curve: Prepare a NADH standard curve by performing serial dilutions of the NADH standard in the 15-PGDH Assay Buffer.

  • Reaction Mix: Prepare a reaction mix containing 15-PGDH Assay Buffer, Developer, and PicoProbe™.

  • Assay:

    • Add samples, positive controls, and standards to the wells of a 96-well plate.

    • For background controls, prepare parallel samples without the 15-PGDH substrate.

    • Initiate the reaction by adding the 15-PGDH substrate to all wells except the background controls.

    • Immediately add the reaction mix to all wells.

  • Measurement: Measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.

  • Calculation: Determine the change in fluorescence over time (ΔRFU). Use the NADH standard curve to convert the ΔRFU to the amount of NADH produced. The 15-PGDH activity is then calculated and can be expressed as mU/mg of protein.[11]

dot

cluster_prep Sample Preparation cluster_assay Assay cluster_measure Measurement & Analysis homogenize Homogenize tissue/cells in Assay Buffer centrifuge Centrifuge and collect supernatant homogenize->centrifuge plate Add samples, controls, and standards to plate centrifuge->plate add_substrate Add Substrate plate->add_substrate add_mix Add Reaction Mix add_substrate->add_mix measure Measure fluorescence (kinetic mode) add_mix->measure calculate Calculate Activity using NADH standard curve measure->calculate

References

The 15-KETE Signaling Cascade in Pulmonary Artery Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-eicosatetraenoic acid (15-KETE), a metabolite of arachidonic acid, has emerged as a critical signaling molecule in the pathophysiology of pulmonary hypertension (PH). In pulmonary artery smooth muscle cells (PASMCs), this compound orchestrates a complex signaling cascade that promotes cellular proliferation, migration, and survival, while inhibiting apoptosis. These cellular events contribute significantly to the vascular remodeling characteristic of PH. This technical guide provides an in-depth overview of the this compound signaling network in PASMCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate further research and therapeutic development.

Core Signaling Pathways of this compound in PASMCs

Under hypoxic conditions, the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and the endogenous levels of this compound are significantly elevated in the lungs of individuals with PH and in animal models of the disease.[1] this compound exerts its biological effects through a multi-faceted signaling cascade involving several key pathways:

  • ERK1/2-PAR-2 Pathway: this compound stimulates the proliferation of PASMCs by activating the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This activation leads to the upregulation of Protease-Activated Receptor 2 (PAR-2), which in turn promotes cell cycle progression and proliferation.[1] The ERK1/2 pathway also plays a crucial role in the anti-apoptotic effects of this compound, suppressing the expression of PTEN and upregulating survival proteins like XIAP and Bcl-2.[2]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical mediator of this compound's pro-survival effects in PASMCs. Activation of this pathway is necessary for this compound to suppress apoptosis and improve cell survival.[3]

  • Calcium Signaling: While the direct effect of this compound on intracellular calcium ([Ca2+]i) in PASMCs is an area of ongoing investigation, it is known that alterations in [Ca2+]i homeostasis are a hallmark of PH.[4][5] An increase in cytosolic Ca2+ is a major trigger for PASMC contraction and an important stimulus for proliferation and migration.[5]

The interplay of these pathways results in a cellular phenotype characterized by increased proliferation, resistance to apoptosis, and enhanced migration, all of which contribute to the pathological remodeling of the pulmonary vasculature in PH.

Quantitative Data on this compound Effects in PASMCs

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on PASMC function.

Table 1: Effect of this compound on PASMC Proliferation

ParameterTreatmentConcentrationResultReference
BrdU IncorporationThis compoundNot SpecifiedIncreased PASMC proliferation[1]
Cell Cycle ProgressionThis compoundNot SpecifiedStimulated cell cycle progression and expression of cell cycle-related proteins[1]

Table 2: Role of Signaling Pathways in this compound-Mediated Effects

Downstream EffectSignaling Pathway InvestigatedInhibitor/MethodEffect of InhibitionReference
PASMC ProliferationPAR-2Not SpecifiedThis compound-promoted proliferation is dependent on PAR-2[1]
PAR-2 ExpressionERK1/2PD98059ERK1/2 signaling is required for this compound-induced PAR-2 expression[1]
Anti-apoptosisERK1/2PD98059Reversed the anti-apoptotic effects of this compound[2]
Anti-apoptosisPI3K/AktNot SpecifiedActivation of PI3K/Akt is necessary for this compound to suppress PASMC apoptosis[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling cascade in PASMCs.

Isolation and Culture of Primary PASMCs

This protocol describes the isolation of PASMCs from rat pulmonary arteries.

  • Aseptic Dissection: Euthanize a rat according to institutional guidelines. Aseptically remove the heart and lungs and place the main pulmonary artery in ice-cold Hanks' balanced salt solution (HBSS).

  • Tissue Preparation: Under a dissecting microscope, carefully remove the adventitia and endothelium by gentle scraping.

  • Enzymatic Digestion: Cut the remaining smooth muscle tissue into small pieces and digest with an enzymatic solution (e.g., collagenase and elastase) to dissociate the cells.

  • Cell Dispersion: Stop the digestion by adding an equal volume of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Gently triturate the tissue fragments with a pipette to disperse the cells.

  • Plating and Culture: Centrifuge the cell suspension, resuspend the pellet in DMEM with 10% FBS and 1% penicillin-streptomycin, and plate in a culture flask. Incubate at 37°C in a 5% CO₂ atmosphere.

  • Maintenance: Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

Western Blot Analysis

This protocol is used to detect the expression and phosphorylation of key signaling proteins.

  • Cell Lysis: After treatment with this compound and/or inhibitors, wash PASMCs with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, PAR-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Seed PASMCs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by starving them in a serum-free medium for 24 hours.

  • Treatment: Treat the cells with this compound in the presence or absence of specific inhibitors for the desired time.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the wells and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific antibody conjugated to a detection enzyme (e.g., HRP).

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.

G cluster_input Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia PGDH 15-PGDH Hypoxia->PGDH Upregulates PAR2 PAR-2 Receptor Proliferation Cell Proliferation & Survival PAR2->Proliferation KETE This compound PGDH->KETE Produces KETE->PAR2 Activates ERK ERK1/2 KETE->ERK Activates PI3K PI3K KETE->PI3K Activates pERK p-ERK1/2 ERK->pERK pERK->PAR2 Upregulates Expression pERK->Proliferation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: this compound signaling cascade in PASMCs.

G start Isolate & Culture PASMCs treatment Treat with this compound +/- Inhibitors start->treatment proliferation Proliferation Assay (BrdU) treatment->proliferation western Western Blot Analysis treatment->western calcium Calcium Imaging treatment->calcium end Data Analysis & Interpretation proliferation->end western->end calcium->end

Caption: General experimental workflow.

Implications for Drug Development

The central role of the this compound signaling cascade in promoting PASMC proliferation and survival makes it an attractive target for the development of novel therapeutics for pulmonary hypertension. Potential strategies include:

  • Inhibition of 15-PGDH: Blocking the synthesis of this compound at its source could mitigate its downstream pathological effects.

  • Targeting Downstream Effectors: Developing inhibitors for key signaling molecules such as ERK1/2, PAR-2, or PI3K/Akt could interrupt the pro-proliferative and anti-apoptotic signals.

  • Modulation of Ion Channels: Given the importance of calcium signaling in PASMC function, compounds that can restore normal ion channel function may counteract the effects of the this compound pathway.

A deeper understanding of the intricate this compound signaling network will be instrumental in designing targeted and effective therapies to combat the vascular remodeling that drives pulmonary hypertension.

References

The Dichotomous Role of 15-Keto-Prostaglandin E2 in Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-Prostaglandin E2 (15-KETE), a primary metabolite of the inflammatory mediator Prostaglandin (B15479496) E2 (PGE2), has long been considered an inactive byproduct. However, emerging evidence reveals its active and complex role in regulating cellular proliferation, exhibiting both pro- and anti-proliferative effects contingent on the cellular context and signaling pathway engaged. This technical guide provides an in-depth exploration of the multifaceted mechanisms by which this compound influences cell proliferation, offering a valuable resource for researchers in oncology, inflammation, and drug discovery. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further investigation into this intriguing molecule.

Core Mechanisms of this compound-Mediated Effects on Cell Proliferation

This compound's impact on cell proliferation is not monolithic. It exerts its influence through several distinct signaling cascades, often with opposing outcomes. The predominant mechanisms identified to date include the inhibition of STAT3 signaling, activation of the PPARγ/p21 axis, modulation of EP receptor signaling, and induction of oxidative stress.

Inhibition of STAT3 Signaling in Breast Cancer

In the context of breast cancer, this compound has been demonstrated to act as a potent inhibitor of cell proliferation and progression by directly targeting the Signal Transducer and Activator of Transcription 3 (STAT3)[1][2].

Signaling Pathway:

This compound, possessing an α,β-unsaturated carbonyl group, directly interacts with and covalently modifies STAT3 protein at its Cys259 residue[1]. This modification prevents the phosphorylation of STAT3 at Tyr705, a critical step for its activation. Consequently, the dimerization and nuclear translocation of STAT3 are inhibited, leading to the downregulation of its target genes, which are crucial for cell proliferation and survival[1].

15_KETE_STAT3_Inhibition This compound This compound STAT3 STAT3 This compound->STAT3 Covalent Modification (Cys259) p-STAT3 (Tyr705) p-STAT3 (Tyr705) STAT3->p-STAT3 (Tyr705) Inhibits Phosphorylation STAT3 Dimer STAT3 Dimer p-STAT3 (Tyr705)->STAT3 Dimer Nuclear Translocation Nuclear Translocation STAT3 Dimer->Nuclear Translocation Target Gene Expression (e.g., Cyclin D1) Target Gene Expression (e.g., Cyclin D1) Nuclear Translocation->Target Gene Expression (e.g., Cyclin D1) Cell Proliferation Cell Proliferation Target Gene Expression (e.g., Cyclin D1)->Cell Proliferation

Figure 1: this compound inhibits STAT3 signaling pathway.
Inhibition of Hepatocellular Carcinoma Growth via the PPARγ/p21 Pathway

In hepatocellular carcinoma (HCC), this compound, produced by the tumor suppressor enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), acts as an endogenous ligand for Peroxisome Proliferator-Activated Receptor-γ (PPARγ) to inhibit cell growth[3].

Signaling Pathway:

This compound binds to and activates PPARγ. The activated PPARγ then translocates to the nucleus and enhances the transcription of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) by binding to the p21 promoter. Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDK2, CDK4), which are essential for cell cycle progression, thereby arresting the cell cycle and inhibiting cell proliferation[3].

15_KETE_PPARg_p21_Pathway This compound This compound PPARγ PPARγ This compound->PPARγ Activates p21 (WAF1/Cip1) Promoter p21 (WAF1/Cip1) Promoter PPARγ->p21 (WAF1/Cip1) Promoter Binds to p21 Expression p21 Expression p21 (WAF1/Cip1) Promoter->p21 Expression Increases CDK2/CDK4 CDK2/CDK4 p21 Expression->CDK2/CDK4 Inhibits Cell Cycle Progression Cell Cycle Progression CDK2/CDK4->Cell Cycle Progression Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation

Figure 2: this compound inhibits cell cycle via PPARγ/p21.
Biased Agonism at EP2/EP4 Receptors and β-Catenin Signaling

This compound can also interact with the E-type prostanoid (EP) receptors EP2 and EP4, which are also the receptors for PGE2. However, this compound acts as a biased or partial agonist, leading to distinct downstream signaling events compared to PGE2[4][5]. This interaction can potentially lead to pro-proliferative signals through the activation of β-catenin/TCF-mediated transcription[5][6].

Signaling Pathway:

This compound binds to EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs). While its affinity and efficacy are lower than PGE2, it can still stimulate Gαs-protein-coupled adenylyl cyclase to produce cAMP[4]. In the context of β-catenin signaling, EP2 receptor activation is mainly coupled to the cAMP/PKA pathway, while EP4 receptor activation can also involve the PI3K/ERK pathway[5]. Both pathways can converge on the activation of β-catenin/TCF-mediated transcription, which is known to drive the expression of pro-proliferative genes[5][6].

15_KETE_EP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EP2 Receptor EP2 Receptor This compound->EP2 Receptor Binds EP4 Receptor EP4 Receptor This compound->EP4 Receptor Binds Gαs Gαs EP2 Receptor->Gαs EP4 Receptor->Gαs PI3K/ERK PI3K/ERK EP4 Receptor->PI3K/ERK Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Activates β-catenin β-catenin PKA->β-catenin Activates PI3K/ERK->β-catenin Activates TCF TCF β-catenin->TCF Binds Target Gene Expression Target Gene Expression TCF->Target Gene Expression Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation

Figure 3: this compound signaling through EP2/EP4 receptors.
Induction of Oxidative Stress and Cell Death in Pancreatic Cancer

In pancreatic cancer cells, an increase in intracellular this compound levels, achieved by silencing the enzyme prostaglandin reductase 2 (PTGR2) which metabolizes this compound, leads to the suppression of cell proliferation and induction of cell death through a mechanism involving oxidative stress[7].

Logical Relationship:

The accumulation of this compound suppresses the expression of xCT and CTH, two crucial components for the synthesis of the antioxidant glutathione (B108866) (GSH). The resulting depletion of GSH leads to an increase in reactive oxygen species (ROS), causing oxidative stress and ultimately culminating in cell death[7].

15_KETE_Oxidative_Stress Silencing of PTGR2 Silencing of PTGR2 Increased Intracellular this compound Increased Intracellular this compound Silencing of PTGR2->Increased Intracellular this compound xCT and CTH Expression xCT and CTH Expression Increased Intracellular this compound->xCT and CTH Expression Suppresses Suppressed Cell Proliferation Suppressed Cell Proliferation Increased Intracellular this compound->Suppressed Cell Proliferation GSH Synthesis GSH Synthesis xCT and CTH Expression->GSH Synthesis Increased ROS (Oxidative Stress) Increased ROS (Oxidative Stress) GSH Synthesis->Increased ROS (Oxidative Stress) Cell Death Cell Death Increased ROS (Oxidative Stress)->Cell Death

Figure 4: this compound induces oxidative stress and cell death.

Quantitative Data on this compound's Biological Activity

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Receptor Binding and Downstream Signaling

ParameterReceptorCell LineThis compound ValuePGE2 ValueReference
IC50 (nM) EP2HEK1182.94[5]
EP4HEK2820-[8]
EC50 (nM) EP2 (cAMP)HEK1370.548[5]
EP4 (cAMP)HEK4260.135[5]
EP2 (β-catenin)HEK--
EP4 (β-catenin)HEK--
EP2 (p-ERK)HEK53.012.6[6]

Table 2: Effects on Cell Proliferation and Tumor Growth

AssayCell LineThis compound Concentration/DoseEffectReference
Clonogenicity Assay MCF10A-ras20 µMInhibition of colony formation[1]
Xenograft Tumor Growth MDA-MB-23170 µg/kg & 140 µg/kg (daily, s.c.)Attenuated tumor growth[1]
Cell Proliferation Pancreatic Cancer Cells- (via PTGR2 silencing)Suppressed proliferation[7]
Cell Proliferation Hepatocellular Carcinoma (Huh7)- (via 15-PGDH overexpression)Inhibited cell growth[3]

Detailed Experimental Protocols

Experimental Workflow: Investigating this compound's Anti-Proliferative Effects

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., MCF10A-ras, MDA-MB-231, Huh7) Treatment Treatment with this compound Cell_Culture->Treatment Western_Blot Western Blot (p-STAT3, STAT3, p21, CDKs) Treatment->Western_Blot Clonogenicity_Assay Clonogenicity Assay Treatment->Clonogenicity_Assay Cell_Viability_Assay Cell Viability Assay (MTT) Treatment->Cell_Viability_Assay Reporter_Assay Luciferase Reporter Assay (β-catenin/TCF) Treatment->Reporter_Assay Xenograft_Model Mouse Xenograft Model (e.g., MDA-MB-231) Tumor_Implantation Subcutaneous Injection of Cancer Cells Xenograft_Model->Tumor_Implantation In_Vivo_Treatment Daily Subcutaneous Injection of this compound Tumor_Implantation->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue (p-STAT3) Tumor_Measurement->IHC

Figure 5: General experimental workflow.
Western Blot for Phospho-STAT3 (Tyr705)

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) (e.g., from Cell Signaling Technology) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL chemiluminescence kit and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Clonogenicity Assay
  • Cell Seeding: Plate a low density of cells (e.g., 200-500 cells/well in a 6-well plate).

  • Treatment: Treat the cells with this compound or vehicle control. The medium should be changed every 2-3 days with fresh this compound.

  • Incubation: Incubate the plates for 1-3 weeks until visible colonies are formed.

  • Fixation and Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells). For quantitative analysis, the crystal violet can be solubilized with 10% acetic acid and the absorbance measured at 570 nm[1].

Mouse Xenograft Model (MDA-MB-231)
  • Cell Preparation: Harvest MDA-MB-231 breast cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1)[1].

  • Implantation: Subcutaneously inject approximately 2 x 106 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice)[1].

  • Treatment: Once tumors are palpable, begin daily subcutaneous injections of this compound (e.g., 70 or 140 µg/kg) or vehicle control[1].

  • Monitoring: Measure tumor volume with calipers every other day.

  • Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis, such as immunohistochemistry for p-STAT3.

Conclusion

15-Keto-Prostaglandin E2 is emerging as a critical signaling molecule with a complex and context-dependent role in the regulation of cell proliferation. Its ability to inhibit key pro-cancer signaling pathways like STAT3, while also potentially activating pro-proliferative pathways such as β-catenin, underscores the need for further detailed investigation. The contrasting effects observed in different cancer types highlight the importance of understanding the specific cellular machinery that dictates the ultimate biological response to this compound. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers aiming to unravel the intricate biology of this compound and to explore its potential as a therapeutic target or a lead compound in drug development. A deeper understanding of its mechanisms of action will be pivotal in harnessing its therapeutic potential for various proliferative diseases.

References

The Role of 15-KETE in Hypoxia-Induced Pulmonary Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-induced pulmonary hypertension (HPH) is a severe condition characterized by elevated pulmonary artery pressure and vascular remodeling, ultimately leading to right heart failure. The pathophysiology of HPH is complex, involving the interplay of various signaling molecules and cell types within the pulmonary vasculature. Among these, metabolites of arachidonic acid have emerged as critical players. This technical guide provides an in-depth examination of 15-keto-eicosatetraenoic acid (15-KETE) and its significant involvement in the pathogenesis of HPH.

Recent studies have demonstrated that the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and the levels of its metabolic product, this compound, are substantially elevated in the lungs of both human patients with pulmonary hypertension and in animal models of HPH.[1] This upregulation is not merely a biomarker but an active contributor to the disease process. This compound has been shown to stimulate the proliferation of both pulmonary artery smooth muscle cells (PASMCs) and pulmonary artery endothelial cells (PAECs), key events in the vascular remodeling characteristic of HPH.[1][2] This guide will delineate the signaling pathways governed by this compound, present the quantitative data supporting its role, and provide detailed experimental protocols for its study.

The this compound Signaling Pathway in Hypoxia-Induced Pulmonary Hypertension

Under hypoxic conditions, the enzyme 15-PGDH is upregulated, leading to increased production of this compound from its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE).[1] this compound then acts as a signaling molecule, promoting the proliferation of PASMCs and PAECs through distinct but related pathways.

In pulmonary artery smooth muscle cells, this compound-mediated proliferation is dependent on the activation of Protease-Activated Receptor 2 (PAR-2). The expression of PAR-2 itself is upregulated by the 15-PGDH/15-KETE pathway, and this effect is mediated by the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade.[1] Thus, a feed-forward loop is established where hypoxia-induced this compound promotes its own receptor's expression via ERK1/2, leading to amplified PASMC proliferation and cell cycle progression.[1]

In pulmonary artery endothelial cells, hypoxia also stimulates the 15-PGDH/15-KETE pathway. This compound promotes PAEC proliferation, migration, and tube formation, which are critical processes in the vascular remodeling associated with HPH.[2] This effect is also mediated through the activation of the ERK1/2 signaling pathway.[2][3]

The following diagram illustrates the central signaling role of this compound in both PASMCs and PAECs under hypoxic conditions.

This compound Signaling Pathway in Hypoxia-Induced Pulmonary Hypertension cluster_0 Pulmonary Artery Smooth Muscle Cell (PASMC) cluster_1 Pulmonary Artery Endothelial Cell (PAEC) Hypoxia_PASMC Hypoxia PGDH_PASMC 15-PGDH (Upregulated) Hypoxia_PASMC->PGDH_PASMC KETE_PASMC This compound PGDH_PASMC->KETE_PASMC ERK_PASMC ERK1/2 KETE_PASMC->ERK_PASMC PAR2_PASMC PAR-2 (Upregulated) KETE_PASMC->PAR2_PASMC ERK_PASMC->PAR2_PASMC Proliferation_PASMC PASMC Proliferation & Cell Cycle Progression PAR2_PASMC->Proliferation_PASMC Hypoxia_PAEC Hypoxia PGDH_PAEC 15-PGDH (Upregulated) Hypoxia_PAEC->PGDH_PAEC KETE_PAEC This compound PGDH_PAEC->KETE_PAEC ERK_PAEC ERK1/2 KETE_PAEC->ERK_PAEC Proliferation_PAEC PAEC Proliferation, Migration, & Tube Formation ERK_PAEC->Proliferation_PAEC

This compound signaling in PASMCs and PAECs under hypoxia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the role of this compound in hypoxia-induced pulmonary hypertension. The data has been compiled from multiple sources to provide a comprehensive overview.

Table 1: Hemodynamic and Structural Changes in Hypoxia-Induced Pulmonary Hypertension Animal Models

ParameterNormoxia ControlHypoxia (4 weeks)UnitsReference
Mean Pulmonary Arterial Pressure (mPAP)16.27 ± 6.9936.39 ± 4.26mmHg[4]
Right Ventricular Systolic Pressure (RVSP)28.12 ± 4.6745.29 ± 6.09mmHg[4]
Right Ventricular Hypertrophy Index (RVHI)0.18 ± 0.050.44 ± 0.08(RV / (LV + S))[4]
Medial Wall Thickness (% of vessel diameter)19.50 ± 4.8844.50 ± 8.96%[4]

Table 2: In Vitro Effects of 15-HETE (precursor to this compound) on PASMC Proliferation

Treatment ConditionBrdU Incorporation (% increase over control)Reference
PDGF (5 ng/ml)~15%[5]
PDGF (10 ng/ml)~50%[5]
PDGF (25 ng/ml)~120%[5]
PDGF (50 ng/ml)~150%[5]

Note: While this data uses PDGF as the mitogen, it demonstrates the proliferative potential of PASMCs. Studies suggest this compound induces a similar proliferative response.

Table 3: Protein Expression Changes in Hypoxia-Induced Pulmonary Hypertension

ProteinConditionFold Change vs. NormoxiaCell/Tissue TypeReference
15-PGDHHypoxia"Drastically elevated"Human & Rat Lungs[1]
p-ERK1/2Hypoxia"Drastically elevated"Human & Rat Lungs[6][7]
p-p38 MAPKHypoxia"Drastically elevated"Human & Rat Lungs[6][7]

Experimental Methodologies

Detailed protocols for the key experiments cited in the study of this compound in HPH are provided below.

Induction of Hypoxia-Induced Pulmonary Hypertension in Rats

This protocol describes the use of a hypobaric chamber to induce HPH in rats.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Apparatus: An automatic adjusting hypobaric hypoxia chamber.

  • Procedure:

    • House the rats in the hypobaric chamber for a period of 2 to 4 weeks.[4][8]

    • Set the chamber to simulate an altitude of approximately 5,000 to 5,500 meters.[4][8] This corresponds to an oxygen concentration of about 10%.

    • Maintain a 12-hour light/dark cycle.

    • Provide food and water ad libitum.

    • A control group of rats should be housed under normoxic conditions (sea level) in the same room.

    • At the end of the exposure period, perform hemodynamic measurements (mPAP, RVSP) and collect lung and heart tissues for further analysis.[4][9]

Measurement of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a generalized protocol for the quantification of this compound in biological tissues.

  • Sample Preparation:

    • Homogenize lung tissue samples in a suitable solvent (e.g., methanol) on ice.

    • Centrifuge the homogenate to pellet debris.

    • Perform solid-phase extraction on the supernatant to purify the lipid fraction containing this compound.

  • UPLC-MS/MS Analysis:

    • Use a UPLC system coupled to a triple quadrupole mass spectrometer.[10][11]

    • Employ a suitable column for lipid analysis (e.g., C18).

    • Use a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.[10]

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound.

    • Develop a standard curve using a pure this compound standard for absolute quantification.

Western Blotting for 15-PGDH, PAR-2, and p-ERK1/2

This protocol outlines the steps for detecting protein expression in lung tissue lysates.

  • Protein Extraction:

    • Homogenize lung tissue in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Determine protein concentration using a BCA or Bradford assay.[13]

  • SDS-PAGE and Transfer:

    • Separate 20-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against 15-PGDH, PAR-2, or phospho-ERK1/2 overnight at 4°C. (Dilutions to be optimized as per manufacturer's instructions).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

    • Normalize protein expression to a loading control like β-actin or GAPDH.

Immunohistochemistry (IHC) for 15-PGDH

This protocol is for the localization of 15-PGDH in lung tissue sections.

  • Tissue Preparation:

    • Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on slides.[14]

  • Staining Procedure:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[15]

    • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).[14]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with the primary antibody against 15-PGDH overnight at 4°C.[16]

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.[15]

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Analyze the staining intensity and distribution under a microscope.

PASMC/PAEC Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture and Treatment:

    • Plate PASMCs or PAECs in 96-well plates and culture until they reach the desired confluency.

    • Starve the cells in a low-serum medium for 24 hours to synchronize them.

    • Treat the cells with this compound or other stimuli under normoxic or hypoxic conditions.

  • BrdU Labeling and Detection:

    • Add BrdU labeling solution (e.g., 10 µM) to the cells and incubate for 2-24 hours.[17][18]

    • Fix the cells and denature the DNA using an acid solution (e.g., HCl).[18][19]

    • Incubate with an anti-BrdU antibody.

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or a fluorescent dye.

    • Add the substrate and measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Experimental Workflow

The following diagram provides a logical workflow for investigating the role of this compound in hypoxia-induced pulmonary hypertension, from the in vivo model to in vitro mechanistic studies.

Experimental Workflow for this compound in HPH Research cluster_0 In Vivo Model cluster_1 In Vitro Studies cluster_2 Data Analysis & Conclusion A1 Induce HPH in Rats (Hypobaric Hypoxia) A2 Hemodynamic Measurements (mPAP, RVSP) A1->A2 A3 Tissue Collection (Lungs, Heart) A2->A3 A4 RV Hypertrophy Assessment (Fulton Index) A3->A4 A5 Histological Analysis (Medial Wall Thickness) A3->A5 A6 This compound Quantification (UPLC-MS/MS) A3->A6 A7 Protein Expression Analysis (Western Blot, IHC for 15-PGDH, p-ERK) A3->A7 C1 Integrate In Vivo and In Vitro Data A7->C1 B1 Isolate & Culture PASMCs and PAECs B2 Expose Cells to Hypoxia and/or this compound B1->B2 B3 Cell Proliferation Assay (BrdU Incorporation) B2->B3 B4 Cell Migration Assay (Wound Healing) B2->B4 B5 Signaling Pathway Analysis (Western Blot for p-ERK, PAR-2) B2->B5 B5->C1 C2 Elucidate this compound's Role and Mechanism C1->C2

Logical workflow for HPH research involving this compound.

Conclusion and Future Directions

The evidence strongly implicates this compound as a key mediator in the pathogenesis of hypoxia-induced pulmonary hypertension. Its role in promoting the proliferation of both pulmonary artery smooth muscle and endothelial cells through the ERK1/2 signaling pathway highlights it as a promising target for therapeutic intervention. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the intricacies of this compound signaling and to evaluate the efficacy of potential inhibitors.

Future research should focus on the development of specific and potent inhibitors of 15-PGDH to block the production of this compound. Additionally, targeting downstream effectors such as PAR-2 or components of the ERK1/2 pathway could offer alternative therapeutic strategies. A deeper understanding of the upstream regulation of 15-PGDH under hypoxic conditions may also reveal novel points of intervention. Ultimately, modulating the this compound pathway holds significant potential for the development of new treatments to combat the debilitating effects of hypoxia-induced pulmonary hypertension.

References

Protease-Activated Receptor 2 (PAR-2) as a Target of 15-KETE Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Protease-Activated Receptor 2 (PAR-2) as a signaling target for 15-keto-eicosatetraenoic acid (15-KETE), a lipid metabolite. While classically activated by serine proteases, emerging evidence indicates that PAR-2 can be modulated by non-proteolytic ligands, including this compound. This document details the known signaling pathways, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the molecular interactions and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the this compound/PAR-2 axis in various pathological conditions, including inflammation, pain, and hypoxia-induced vascular remodeling.

Introduction to PAR-2 and this compound

Protease-Activated Receptor 2 (PAR-2) is a G protein-coupled receptor (GPCR) belonging to a unique family of receptors that are irreversibly activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling. PAR-2 is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, immune cells, and neurons, and is implicated in a range of physiological and pathological processes such as inflammation, pain, and tissue repair.[1]

15-keto-eicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule derived from arachidonic acid. It is produced through the enzymatic activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Studies have shown that this compound levels are elevated in certain pathological conditions, such as hypoxia-induced pulmonary hypertension, and that it can exert biological effects through PAR-2.[2] The precise mechanism by which this lipid metabolite activates a receptor canonically targeted by proteases is an area of active investigation.

The this compound/PAR-2 Signaling Pathway

Current evidence suggests that this compound-mediated activation of PAR-2 initiates a signaling cascade that involves G-protein coupling, intracellular calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

G-Protein Coupling and Intracellular Calcium Mobilization

Upon activation by this compound, PAR-2 is thought to couple primarily to Gαq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels. This calcium signal is a critical second messenger that activates various downstream effector proteins.

KETE This compound PAR2 PAR-2 KETE->PAR2 Activates Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases

Figure 1: this compound/PAR-2 signaling leading to calcium mobilization.

MAPK/ERK Pathway Activation

A key downstream consequence of this compound-induced PAR-2 signaling is the activation of the ERK1/2 pathway. This activation is crucial for the proliferative effects of this compound. The exact mechanism linking PAR-2 activation to ERK1/2 phosphorylation is complex and can occur through both G-protein-dependent and β-arrestin-dependent pathways. In the context of this compound, the Gαq-PLC-DAG pathway can activate Protein Kinase C (PKC), which in turn can trigger the Raf-MEK-ERK cascade.

PAR2 Activated PAR-2 PKC PKC PAR2->PKC via Gαq/DAG Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 2: Activation of the MAPK/ERK pathway by PAR-2.

Quantitative Data

As of the latest literature review, specific quantitative data for the direct interaction of this compound with PAR-2, such as binding affinity (Kd) or a definitive EC50 value for PAR-2 activation, has not been extensively reported. The available quantitative information primarily pertains to the downstream effects of this compound on cellular processes mediated by PAR-2.

ParameterCell TypeValueReference
This compound Concentration for Proliferation Pulmonary Artery Smooth Muscle Cells0.1 - 1 µM[2]
ERK1/2 Phosphorylation Pulmonary Artery Smooth Muscle CellsIncreased at 1 µM this compound[2]

Note: The absence of specific binding data highlights a key area for future research to fully characterize the this compound/PAR-2 interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the this compound/PAR-2 signaling pathway.

Calcium Imaging for PAR-2 Activation

This protocol is designed to measure changes in intracellular calcium concentration following stimulation with this compound.

  • Cell Culture: Plate PAR-2 expressing cells (e.g., HEK293 cells stably expressing PAR-2, or primary cells known to express PAR-2) onto glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with fresh HBSS to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add this compound at the desired concentration to the cells while continuously recording the fluorescence.

    • As a positive control, use a known PAR-2 agonist (e.g., Trypsin or SLIGKV-NH2).

    • As a negative control, use the vehicle for this compound.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different emission wavelengths.

    • Quantify the peak increase in fluorescence or the area under the curve to determine the magnitude of the calcium response.

Start Plate PAR-2 Expressing Cells Load Load with Calcium Dye (e.g., Fura-2 AM) Start->Load Wash1 Wash to Remove Excess Dye Load->Wash1 Image Acquire Baseline Fluorescence Wash1->Image Stimulate Add this compound Image->Stimulate Record Record Fluorescence Change Stimulate->Record Analyze Analyze Data (Peak Intensity, AUC) Record->Analyze End End Analyze->End

Figure 3: Workflow for Calcium Imaging Experiment.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.

  • Cell Culture and Treatment:

    • Grow PAR-2 expressing cells to near confluence in culture plates.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Treat the cells with this compound at various concentrations and for different time points. Include positive (e.g., Trypsin) and negative (vehicle) controls.

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of p-ERK1/2 to total ERK1/2.

Start Cell Treatment with this compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking Transfer->Block pERK Incubate with p-ERK Antibody Block->pERK Secondary Incubate with Secondary Antibody pERK->Secondary Detect Signal Detection (ECL) Secondary->Detect Analyze Densitometry and Normalization Detect->Analyze End End Analyze->End

References

Endogenous Levels of 15-KETE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Endogenous Levels of 15-KETE in Healthy vs. Diseased Tissue

Introduction

15-keto-eicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As an eicosanoid, this compound is involved in a variety of physiological and pathological processes. Emerging research has highlighted its significant role in cell signaling, particularly in the context of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the endogenous levels of this compound in healthy versus diseased tissues, details common experimental protocols for its quantification, and visualizes its key signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in lipidomics and related fields.

Data Presentation: this compound Levels in Healthy vs. Diseased Tissue

While the precise quantification of this compound across a wide range of tissues is an ongoing area of research, existing studies have established significant changes in its endogenous levels in specific disease states, most notably in pulmonary hypertension. The following tables summarize the currently available data on the relative abundance of this compound.

Table 1: Endogenous this compound Levels in Pulmonary Hypertension

Tissue/SampleSpeciesConditionReported this compound Level ChangeCitation
Lung TissueHumanPulmonary Hypertension (PH)Drastically Elevated[1]
Lung TissueRatHypoxia-Induced Pulmonary Hypertension (PH)Drastically Elevated[1]

Table 2: Related Eicosanoid Levels in Healthy Plasma

MetaboliteSpeciesSampleConcentration (pg/mL)Method
15-keto-13,14-dihydro-PGE2HumanPeripheral Plasma33 ± 10HPLC and GC-MS
15-keto-13,14-dihydro-PGF2αHumanPeripheral Plasma40 ± 16HPLC and GC-MS

Experimental Protocols

The accurate quantification of this compound from biological matrices is critical for research. The following is a representative methodology for the extraction and analysis of this compound from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Protocol 1: this compound Extraction and Quantification from Tissue

This protocol outlines the key steps from sample preparation to analysis.

1. Tissue Homogenization:

  • Harvested tissues should be immediately snap-frozen in liquid nitrogen and stored at -80°C to prevent lipid degradation.

  • Weigh a frozen tissue sample (typically 50-100 mg).

  • Transfer the tissue to a 2 mL bead-beating tube containing ceramic beads.

  • Add 400 µL of ice-cold 80% methanol (B129727). To prevent autooxidation, an antioxidant like butylated hydroxytoluene (BHT) can be added to the solvent.

  • Homogenize the tissue using a bead beater for approximately 30-60 seconds.

  • Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes to pellet debris.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction, pooling the supernatant each time.

2. Lipid Extraction (Solid Phase Extraction - SPE):

  • Internal Standard: Add an appropriate deuterated internal standard (e.g., this compound-d8) to the pooled supernatant to correct for sample loss during processing and for variations in ionization efficiency.

  • Solvent Evaporation: Evaporate the methanol from the supernatant under a gentle stream of nitrogen.

  • Acidification: Reconstitute the sample in an appropriate buffer and acidify to approximately pH 3.5. This step protonates the carboxylic acid group on this compound, allowing it to bind to the SPE column.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with ethanol (B145695) and then water.

  • Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.

  • Washing: Wash the cartridge to remove polar, interfering substances. A typical wash sequence includes:

    • 10 mL Water

    • 10 mL Water:Ethanol (85:15)

    • 10 mL Hexane

  • Elution: Elute this compound and other lipids from the cartridge using a nonpolar solvent, such as 10 mL of ethyl acetate.

3. Sample Preparation for LC-MS/MS:

  • Dry Down: Evaporate the elution solvent (ethyl acetate) to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water).

4. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column to separate this compound from other isomers and lipids. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with a weak acid (e.g., 0.1% formic acid) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for both this compound and its deuterated internal standard. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration against a standard curve.

Visualization of Pathways and Workflows

Signaling Pathways

This compound has been shown to be a key signaling molecule in pathways related to hypoxia and inflammation. The diagrams below, generated using the DOT language, illustrate these relationships.

Hypoxia_15KETE_ERK1_2_Pathway Hypoxia Hypoxia PGDH 15-PGDH Activation Hypoxia->PGDH KETE This compound Production PGDH->KETE PAR2 PAR-2 Activation KETE->PAR2   ERK ERK1/2 Signaling PAR2->ERK Prolif Cell Proliferation & Migration ERK->Prolif

Caption: this compound signaling in hypoxia-induced pulmonary vascular remodeling.[1]

PPAR_Gamma_Signaling_Pathway AA Arachidonic Acid LOX 15-Lipoxygenase (15-LOX) AA->LOX HETE 15(S)-HETE LOX->HETE PGDH 15-PGDH HETE->PGDH KETE This compound PGDH->KETE PPAR PPAR-γ Activation KETE->PPAR Ligand Transcription Target Gene Transcription PPAR->Transcription

Caption: Biosynthesis of this compound and its role as a potential PPAR-γ ligand.

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from tissue samples as described in the protocol above.

Experimental_Workflow start Tissue Sample (Snap-frozen) homogenize Homogenization (Methanol + Beads) start->homogenize extract Solid Phase Extraction (C18 Cartridge) homogenize->extract dry Solvent Evaporation (Under Nitrogen) extract->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute analyze LC-MS/MS Analysis (MRM) reconstitute->analyze end Data Quantification analyze->end

Caption: General experimental workflow for this compound quantification from tissue.

References

The In Vivo Metabolic Fate of 15-Keto-Eicosatetraenoic Acid (15-KETE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-eicosatetraenoic acid (15-KETE), a biologically active lipid mediator, is an oxidized metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) generated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging evidence highlights the role of this compound in cellular signaling, particularly in the pathophysiology of hypoxia-induced pulmonary vascular remodeling. Understanding the in vivo metabolic fate of this compound is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of this compound, the enzymes involved, and its downstream signaling effects. While direct in vivo evidence for the complete metabolic cascade of this compound is still developing, this guide synthesizes existing data on its formation, its likely catabolism via beta-oxidation inferred from its precursor, and the analytical methodologies for its quantification.

Introduction: The Origin and Significance of this compound

This compound, also known as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), is an eicosanoid derived from arachidonic acid. The biosynthesis of this compound is a two-step process initiated by the action of 15-lipoxygenase (15-LOX) on arachidonic acid to form 15-HETE. Subsequently, 15-PGDH catalyzes the oxidation of the hydroxyl group on 15-HETE to a keto group, yielding this compound. This conversion is a critical step in regulating the biological activity of 15-HETE and producing a new signaling molecule in its own right.

Recent studies have implicated this compound as a key player in cellular proliferation and signaling, particularly in the context of hypoxia. In pulmonary artery endothelial and smooth muscle cells, elevated levels of this compound have been shown to promote cell proliferation, a key feature of pulmonary vascular remodeling in pulmonary hypertension[1]. This activity is mediated, at least in part, through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protease-Activated Receptor 2 (PAR-2) signaling pathways[1].

The Metabolic Pathway of this compound

While the complete in vivo metabolic degradation of this compound has not been fully elucidated in dedicated studies, the primary route of its catabolism is strongly suggested to be through beta-oxidation, a common pathway for the degradation of fatty acids and other eicosanoids[2]. This inference is based on studies of its direct precursor, 15-HETE, which has been shown to undergo beta-oxidation.

Formation of this compound from 15-HETE

The formation of this compound is a critical enzymatic step.

  • Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • Substrate: 15-hydroxyeicosatetraenoic acid (15-HETE)

  • Product: 15-keto-eicosatetraenoic acid (this compound)

  • Cofactor: NAD+

This reaction is depicted in the following diagram:

This compound Formation Arachidonic_Acid Arachidonic Acid 15_HETE 15-HETE Arachidonic_Acid->15_HETE 15-Lipoxygenase (15-LOX) 15_KETE This compound 15_HETE->15_KETE 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Biosynthesis of this compound from Arachidonic Acid.
Proposed Beta-Oxidation of this compound

The beta-oxidation of fatty acids is a cyclical process that occurs in the mitochondria and peroxisomes, where two-carbon units are sequentially cleaved from the acyl-CoA molecule. Given that 15-HETE undergoes beta-oxidation, it is highly probable that this compound, as a structurally similar eicosanoid, follows the same catabolic fate. The process would involve the following key enzymatic steps:

  • Acyl-CoA Synthetase: Activation of this compound to its CoA ester.

  • Acyl-CoA Dehydrogenase: Introduction of a double bond.

  • Enoyl-CoA Hydratase: Hydration of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group.

  • Thiolase: Cleavage to release acetyl-CoA and a chain-shortened acyl-CoA.

This cycle would repeat, progressively shortening the carbon chain of this compound. The end products of the complete beta-oxidation of this compound, an eicosanoid with a 20-carbon backbone, would be acetyl-CoA molecules that can then enter the citric acid cycle for energy production.

Beta-Oxidation of this compound cluster_cycle Beta-Oxidation Cycle 15_KETE_CoA This compound-CoA (C20) Enoyl_CoA Trans-Δ2-Enoyl-CoA 15_KETE_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (C18) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Cleavage Shortened_Acyl_CoA->15_KETE_CoA Re-entry to cycle 15_KETE This compound 15_KETE->15_KETE_CoA Acyl-CoA Synthetase Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Energy Production

Proposed Beta-Oxidation Pathway of this compound.

Signaling Pathways of this compound

This compound has been identified as a signaling molecule that can influence cellular processes, most notably cell proliferation and migration.

ERK1/2 Signaling Pathway

In the context of hypoxia-induced pulmonary vascular remodeling, this compound has been shown to activate the ERK1/2 signaling pathway in pulmonary artery endothelial cells[3]. This activation leads to increased DNA synthesis and cell proliferation.

ERK1_2_Signaling 15_KETE This compound Receptor Unknown Receptor 15_KETE->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

This compound-Induced ERK1/2 Signaling Pathway.
PAR-2 Signaling Pathway

Further studies have demonstrated that the proliferative effects of this compound on pulmonary arterial smooth muscle cells under hypoxic conditions are dependent on Protease-Activated Receptor 2 (PAR-2)[1]. The activation of PAR-2 by this compound appears to be a crucial step leading to cell cycle progression.

PAR2_Signaling 15_KETE This compound PAR2 PAR-2 15_KETE->PAR2 Activation G_Protein G-Protein PAR2->G_Protein Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Cell_Cycle Cell Cycle Progression Downstream_Effectors->Cell_Cycle

This compound-Mediated PAR-2 Signaling Pathway.

Quantitative Data

To date, there is a scarcity of published data on the absolute quantitative levels of this compound in human or animal plasma and tissues under normal physiological or pathological conditions. One study noted that endogenous this compound levels were "drastically elevated" in the lungs of humans with pulmonary hypertension and in rats exposed to hypoxia, but did not provide specific concentrations[1].

For context, the table below presents quantitative data for related eicosanoids, which may provide an approximate range for expected physiological concentrations.

AnalyteBiological MatrixConditionConcentration (pg/mL)Reference
15-keto-13,14-dihydro-PGE2Human PlasmaNormal33 ± 10[1]
15-keto-13,14-dihydro-PGF2αHuman PlasmaNormal40 ± 16[1]
15-HETEHuman PlasmaPulmonary Arterial Hypertension≥256 (High)[4]
15-HETEHuman PlasmaPulmonary Arterial Hypertension<256 (Low)[4]

Experimental Protocols

The quantification of this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from biological fluids such as plasma, serum, or urine[2].

Materials:

Procedure:

  • To 1 mL of plasma or serum, add an appropriate amount of the internal standard.

  • Acidify the sample to pH 3-4 with a weak acid (e.g., acetic acid).

  • Condition the C18 SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 1-2 column volumes of water to remove polar impurities.

  • Wash the cartridge with 1-2 column volumes of hexane to remove neutral lipids.

  • Elute the this compound and other eicosanoids with ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For example, the precursor ion would be the deprotonated molecule [M-H]⁻.

Experimental Workflow for In Vivo Metabolism Studies

To definitively elucidate the in vivo metabolic fate of this compound, a radiolabeling study would be the gold standard.

InVivo_Metabolism_Workflow cluster_animal_study Animal Model cluster_analysis Metabolite Analysis Radiolabeled_15KETE Administer Radiolabeled This compound (e.g., ¹⁴C or ³H) Sample_Collection Collect Biological Samples (Urine, Feces, Plasma, Tissues) over time Radiolabeled_15KETE->Sample_Collection Extraction Extraction of Metabolites Sample_Collection->Extraction Separation Chromatographic Separation (e.g., HPLC) Extraction->Separation Detection Radioactivity Detection and Mass Spectrometry (LC-MS) Separation->Detection Identification Structure Elucidation of Radiolabeled Metabolites Detection->Identification Metabolic_Pathway Elucidate Metabolic Pathway Identification->Metabolic_Pathway Determine

Workflow for an In Vivo Radiolabeling Study of this compound Metabolism.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with significant roles in cellular signaling, particularly in the context of hypoxia and pulmonary vascular disease. While its formation from 15-HETE by 15-PGDH is well-established, its subsequent in vivo metabolic fate is largely inferred from the catabolism of related eicosanoids, with beta-oxidation being the most probable pathway. The signaling actions of this compound through the ERK1/2 and PAR-2 pathways provide a foundation for understanding its biological effects.

Future research should focus on definitively identifying the in vivo metabolites of this compound, which could be achieved through radiolabeling studies coupled with advanced mass spectrometry techniques. Furthermore, the establishment of robust quantitative data on the levels of this compound and its metabolites in various physiological and pathological states is essential for its validation as a biomarker and for the development of targeted therapeutic interventions. A deeper understanding of the metabolic fate of this compound will undoubtedly provide valuable insights into its role in health and disease.

References

Transcriptional Landscape Alterations Induced by 15-KETE Stimulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Keto-6Z, 8Z, 11Z, 13E-eicosatetraenoic acid (15-KETE) is an eicosanoid, a signaling molecule derived from the enzymatic oxidation of arachidonic acid. It is increasingly recognized for its role in cellular proliferation and vascular remodeling, particularly in the context of hypoxia-induced pulmonary hypertension. This technical guide provides a comprehensive overview of the known signaling pathways activated by this compound and explores the anticipated transcriptional changes based on current research. Due to the limited availability of direct high-throughput sequencing data for this compound stimulation, this guide synthesizes findings from studies on conditions where this compound is a key mediator, such as pulmonary hypertension, to infer a putative transcriptional signature. Detailed experimental protocols for investigating these transcriptional changes are also provided.

Introduction to this compound

This compound is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), produced through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It has been identified as a critical mediator in the pathophysiology of hypoxia-induced pulmonary hypertension, where it promotes the proliferation of pulmonary artery endothelial cells and pulmonary artery smooth muscle cells (PASMCs).

Signaling Pathways Activated by this compound

Current research indicates that the biological effects of this compound are primarily mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. In PASMCs, this activation is also linked to the Protease-Activated Receptor 2 (PAR-2).

This compound Signaling Pathway Diagram

15_KETE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PAR2 PAR-2 This compound->PAR2 ERK1_2 ERK1/2 PAR2->ERK1_2 Activates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation TFs Transcription Factors p_ERK1_2->TFs Activates Gene_Expression Gene Expression (Proliferation, Remodeling) TFs->Gene_Expression Regulates

Caption: this compound signaling cascade.

Inferred Transcriptional Changes Induced by this compound

While direct RNA-sequencing or microarray data for this compound-stimulated cells is not yet available in public databases, we can infer the likely transcriptional consequences by examining gene expression profiles in hypoxia-induced pulmonary hypertension, a condition where this compound plays a significant role. The following tables summarize differentially expressed genes identified in pulmonary artery smooth muscle cells and lung tissue from pulmonary hypertension models, which are likely downstream targets of this compound signaling.

Summary of Anticipated Upregulated Genes
Gene SymbolGene NameFunctionPutative Link to this compound Signaling
FOS Fos proto-oncogene, AP-1 transcription factor subunitTranscription factor, cell proliferation, differentiationDownstream target of ERK1/2 pathway
JUN Jun proto-oncogene, AP-1 transcription factor subunitTranscription factor, cell proliferation, differentiationDownstream target of ERK1/2 pathway
EGR1 Early growth response 1Transcription factor, cell growth, proliferationDownstream target of ERK1/2 pathway
CCND1 Cyclin D1Cell cycle regulation, G1/S transitionActivated by ERK1/2 signaling
MYC MYC proto-oncogene, bHLH transcription factorTranscription factor, cell cycle progression, proliferationDownstream target of ERK1/2 pathway
HIF1A Hypoxia inducible factor 1 alphaTranscription factor, response to hypoxiaHypoxia is the context of this compound production
ACTA2 Actin, alpha 2, smooth muscleSmooth muscle contraction, cytoskeletal structureMarker of smooth muscle cell proliferation
COL1A1 Collagen type I alpha 1 chainExtracellular matrix component, tissue remodelingImplicated in vascular remodeling
FN1 Fibronectin 1Extracellular matrix component, cell adhesion, migrationImplicated in vascular remodeling
Summary of Anticipated Downregulated Genes
Gene SymbolGene NameFunctionPutative Link to this compound Signaling
BMPR2 Bone morphogenetic protein receptor type 2Growth factor receptor, anti-proliferative signalingOften downregulated in pulmonary hypertension
APOA1 Apolipoprotein A1Lipid metabolism, anti-inflammatoryPotentially suppressed during proliferative states
ID1 Inhibitor of DNA binding 1, dominant negative helix-loop-helix proteinCell differentiation, anti-proliferativeMay be downregulated to allow proliferation

Disclaimer: The genes listed above are inferred targets based on the known signaling pathways of this compound and transcriptomic data from related pathological conditions. Direct experimental validation is required to confirm their regulation by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the transcriptional changes induced by this compound stimulation in a cell culture model.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture (e.g., PASMCs) Stimulation This compound Stimulation (and Vehicle Control) Cell_Culture->Stimulation RNA_Isolation RNA Isolation Stimulation->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Validation Validation (qRT-PCR, Western Blot) Data_Analysis->Validation

Caption: Workflow for transcriptomic analysis.

Cell Culture and this compound Stimulation
  • Cell Seeding: Plate primary human pulmonary artery smooth muscle cells (PASMCs) in appropriate growth medium (e.g., SmGM-2) in 6-well plates at a density that will result in 70-80% confluency at the time of stimulation.

  • Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free basal medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling activity.

  • Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the this compound stock solution in serum-free basal medium to the desired final concentration (e.g., 1 µM). A vehicle control (medium with the same concentration of solvent) must be run in parallel.

  • Incubation: Remove the starvation medium from the cells and add the this compound-containing medium or the vehicle control medium. Incubate the cells for a time course determined by preliminary experiments (e.g., 4, 8, 24 hours) to capture early and late transcriptional responses.

RNA Isolation
  • Lysis: At the end of the stimulation period, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add a suitable lysis buffer (e.g., TRIzol reagent or buffer from a commercial RNA isolation kit) directly to the wells and scrape the cells.

  • Homogenization: Homogenize the lysate by passing it through a pipette several times.

  • RNA Extraction: Proceed with RNA isolation according to the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction for TRIzol or column-based purification for kits).

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is recommended for RNA-seq.

RNA-Sequencing (RNA-seq) Library Preparation and Sequencing
  • Poly(A) Selection or Ribosomal RNA Depletion: Enrich for messenger RNA (mRNA) by selecting for the poly(A) tail or by depleting ribosomal RNA (rRNA), which is highly abundant.

  • Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control and Sequencing: Assess the quality and size distribution of the final library using a bioanalyzer. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Microarray Analysis
  • cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the isolated RNA using reverse transcriptase. In the case of two-color arrays, label the cDNA from the this compound-treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5).

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

  • Washing and Scanning: After hybridization, wash the microarray to remove non-specifically bound cDNA. Scan the microarray using a laser scanner to detect the fluorescence intensity of each spot.

  • Data Extraction and Normalization: Quantify the fluorescence intensity of each spot and normalize the data to correct for technical variations.

Bioinformatic Analysis of Transcriptomic Data

  • Quality Control of Raw Reads (RNA-seq): Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment (RNA-seq): Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Conclusion

This compound is an important lipid mediator that promotes cellular proliferation, particularly in the pulmonary vasculature under hypoxic conditions, primarily through the ERK1/2 signaling pathway. While direct transcriptomic data for this compound stimulation is currently lacking, analysis of gene expression in related pathological states provides a strong foundation for hypothesizing its downstream transcriptional targets. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively characterize the transcriptional changes induced by this compound, which will be crucial for a deeper understanding of its biological functions and for the development of novel therapeutic strategies targeting its pathway.

Methodological & Application

Measuring 15-KETE Levels in Biological Samples: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 15-keto-eicosatetraenoic acid (15-KETE) in various biological samples. The methodologies described herein are essential for researchers investigating inflammatory processes, cancer biology, and other physiological and pathological pathways where this compound is a key signaling molecule.

Introduction to this compound

This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is implicated in various cellular processes, and its accurate quantification in biological matrices such as plasma, serum, urine, and tissue homogenates is crucial for understanding its biological role and potential as a biomarker. This document outlines three common analytical techniques for measuring this compound levels: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of this compound

This compound has been shown to play a role in cellular signaling, particularly in hypoxia-induced conditions. One of the key pathways it activates is the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is a part of the broader Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates KETE This compound KETE->Receptor Binds to Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates to Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Regulates

Diagram of the this compound induced ERK1/2 signaling pathway.

Experimental Workflow Overview

The general workflow for measuring this compound levels in biological samples involves several key steps, from sample collection to data analysis. The specific details of each step will vary depending on the chosen analytical method.

G cluster_analysis Analytical Techniques SampleCollection 1. Sample Collection (Plasma, Serum, Tissue, etc.) SamplePreparation 2. Sample Preparation (Extraction, Purification) SampleCollection->SamplePreparation Analysis 3. Analytical Measurement SamplePreparation->Analysis ELISA ELISA LCMS LC-MS/MS GCMS GC-MS DataAnalysis 4. Data Analysis (Quantification) ELISA->DataAnalysis LCMS->DataAnalysis GCMS->DataAnalysis

General experimental workflow for this compound measurement.

Section 1: Sample Collection and Preparation

Proper sample collection and preparation are critical for obtaining accurate and reproducible results.

Biological Sample Collection
  • Plasma: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin.[1] Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[1] Carefully aspirate the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1]

  • Serum: Collect whole blood in serum separator tubes. Allow the blood to clot at room temperature for 30-60 minutes.[1] Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[1] Collect the serum and store at -80°C.

  • Urine: Collect urine in a sterile container. Centrifuge at 1,500 x g for 10 minutes to remove particulate matter. Store the supernatant at -80°C.

  • Tissue Homogenates: Rinse tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.[1] Homogenize the tissue in an appropriate buffer on ice. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[1] Collect the supernatant for analysis.

Solid-Phase Extraction (SPE) for Sample Purification

For LC-MS/MS and GC-MS analysis, a solid-phase extraction (SPE) step is recommended to remove interfering substances and concentrate the analyte.

Protocol:

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[2]

  • Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma) to a pH of ~3.5 with a small volume of dilute acid. Load the acidified sample onto the conditioned C18 cartridge.[3]

  • Wash: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[2][4]

  • Elution: Elute the this compound and other lipids with 3 mL of methanol or ethyl acetate.[2][3]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

ParameterValueReference
SPE SorbentC18[2][3]
Conditioning SolventsMethanol, Water[2][4]
Wash Solvent10% Methanol in Water[2][4]
Elution SolventMethanol or Ethyl Acetate[2][3]

Section 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively cost-effective method for quantifying this compound. The competitive ELISA format is commonly used for small molecules like eicosanoids.

Principle of Competitive ELISA

In a competitive ELISA, unlabeled this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-15-KETE antibody-coated wells. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product.

Experimental Protocol (Representative)

This protocol is a general guideline and should be adapted based on the specific instructions of the commercial ELISA kit used.

  • Prepare Standards and Samples: Prepare a standard curve by serially diluting the provided this compound standard. Dilute biological samples as necessary with the assay buffer.

  • Add Reagents to Plate: Add a specific volume of standard or sample to the appropriate wells of the antibody-coated microplate. Subsequently, add a fixed amount of HRP-conjugated this compound to each well (except for the blank).

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow color development.

  • Stop Reaction: Stop the enzyme-substrate reaction by adding a stop solution (e.g., dilute sulfuric acid).

  • Read Absorbance: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Expected Performance Characteristics
ParameterTypical Value
Assay Range10 - 1000 pg/mL
Sensitivity (LOD)~5 pg/mL
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 15%

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Experimental Protocol
  • Sample Preparation: Extract this compound from the biological sample using solid-phase extraction as described in Section 1.2.

  • Chromatographic Separation:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 319.2 → Product ion (Q3) m/z 113.1

      • Internal Standard (e.g., this compound-d8): Precursor ion (Q1) m/z 327.2 → Product ion (Q3) m/z 117.1

    • Collision Energy: Optimize for the specific instrument.

Quantitative Data Summary
ParameterExpected ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL[5]
Linearity (r²)> 0.99[5][6]
Recovery80 - 110%[5][6]
Intra-day Precision (CV%)< 15%[5]
Inter-day Precision (CV%)< 15%[5]

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, but it requires a derivatization step to increase the volatility of the analyte.

Derivatization

Due to its polar nature, this compound must be derivatized before GC-MS analysis. A common two-step derivatization process involves methoximation followed by silylation.[7]

Protocol:

  • Methoximation: To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes.[7] This step converts the keto group to an oxime.[7]

  • Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[8]

Experimental Protocol
  • Sample Preparation and Derivatization: Extract this compound using SPE (Section 1.2) and perform derivatization (Section 4.1).

  • GC Separation:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound.

Quantitative Data Summary
ParameterExpected Value
Limit of Detection (LOD)10 - 50 pg on column
Linearity (r²)> 0.99
Recovery70 - 110%
Precision (CV%)< 15%

References

Application Note & Protocol: Quantification of 15-KETE using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-eicosatetraenoic acid (15-KETE or 15-oxo-ETE) is a bioactive lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). As a metabolite of arachidonic acid, this compound is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for elucidating its role in disease and for the development of novel therapeutics. This document provides a detailed protocol for the robust quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]

Signaling Pathway of this compound

This compound has been shown to play a significant role in hypoxia-induced cellular responses. In pulmonary artery endothelial and smooth muscle cells, hypoxia increases the activity of 15-PGDH, leading to elevated levels of this compound.[2][4] This increase in this compound promotes cell proliferation and migration through the activation of the ERK1/2 signaling pathway.[2] Furthermore, the effects of this compound on cell cycle progression and proliferation in pulmonary arterial smooth muscle cells have been shown to be dependent on the protease-activated receptor 2 (PAR-2), with the ERK1/2 pathway being a likely requirement for this compound-induced PAR-2 expression under hypoxic conditions.[4]

G Hypoxia Hypoxia PGDH15 15-PGDH Activation Hypoxia->PGDH15 KETE15 Increased this compound PGDH15->KETE15 ERK12 ERK1/2 Activation KETE15->ERK12 Proliferation Cell Proliferation & Migration KETE15->Proliferation PAR2 PAR-2 Expression PAR2->Proliferation ERK12->PAR2

Figure 1: Simplified signaling pathway of this compound in hypoxia-induced cell proliferation.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of this compound from biological samples such as plasma, serum, or cell culture media.

Materials and Reagents
  • This compound analytical standard

  • 15(S)-HETE-d8 (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, hexane, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)

  • Glass test tubes and autosampler vials

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pipette 200 µL of the biological sample into a glass test tube.[1]

  • Add 10 µL of the internal standard solution (e.g., 4 ng/µL 15(S)-HETE-d8 in methanol).[1]

  • Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v).[5]

  • Vortex the mixture briefly.[5]

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.[5]

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the layers.[5]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the aqueous layer (bottom layer) from the liquid-liquid extraction onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol.[1]

  • Elute the analytes with 1 mL of methanol into a clean tube.[1]

  • Dry the eluate under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., water:acetonitrile:formic acid).[1]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
Column C18 reverse-phase column (e.g., 2.1 x 250 mm).[3]
Mobile Phase A Water with 0.02% formic acid.[3]
Mobile Phase B Acetonitrile with 0.02% formic acid.
Gradient Start with a suitable percentage of B, ramp to a higher percentage to elute this compound, followed by a wash and re-equilibration. A typical gradient might run for 15-20 minutes.
Flow Rate 300 µL/min.[3]
Injection Volume 1-20 µL.[6][7]
Column Temperature 25-40 °C.
Mass Spectrometer Triple quadrupole mass spectrometer.[5]
Ionization Mode Electrospray Ionization (ESI) in negative mode.[6]
Ion Spray Voltage -4.2 kV.[5]
Temperature 350 °C.[5]
MRM Transitions This compound: Precursor ion (Q1) m/z 317 -> Product ion (Q3) [fragment m/z to be optimized]. Internal Standard (15(S)-HETE-d8): Precursor ion (Q1) m/z 327 -> Product ion (Q3) [fragment m/z to be optimized].
Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using the analytical standard of this compound. The peak area ratio of this compound to the internal standard is plotted against the concentration of the standard. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Experimental Workflow

The overall workflow for the quantification of this compound is summarized in the diagram below.

G Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes representative quantitative data for eicosanoids, including this compound (15-oxo-ETE), in biological samples. The levels can vary significantly depending on the biological matrix, species, and physiological or pathological state.

AnalyteBiological MatrixConcentration RangeReference
15-oxo-ETEHuman PlasmaNot Detected[3]
15-oxo-ETETHP-1 cellsQuantifiable levels after stimulation[6]
15-HETEHuman Plasma0.5 - 5 ng/mL[5]
PGF2αHuman Plasma0.1 - 2 ng/mL[5]

Note: "Not Detected" (ND) can be due to concentrations below the limit of detection of the specific assay used.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective and sensitive approach for the quantification of this compound in various biological samples. This protocol, from sample preparation to data analysis, offers a reliable framework for researchers investigating the role of this compound in health and disease, and for professionals in the field of drug development targeting eicosanoid pathways. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the biological context and the analytical procedure.

References

Development of a 15-KETE Specific ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) is a biologically active lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3] Emerging research has identified this compound as a significant player in various physiological and pathological processes. Notably, it is implicated in hypoxia-induced pulmonary vascular remodeling, where it promotes the proliferation of pulmonary artery endothelial and smooth muscle cells.[1][2] These effects are primarily mediated through the activation of the ERK1/2 signaling pathway.[1][2] Given its role in cell proliferation and signaling, the ability to accurately quantify this compound levels in biological samples is of paramount importance for advancing research in areas such as pulmonary hypertension, inflammation, and cancer.

This document provides a comprehensive guide to the development and application of a specific and sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The protocols outlined below are intended for researchers, scientists, and professionals involved in drug development who require a reliable method for measuring this important lipid mediator.

Biological Significance of this compound

This compound is a downstream metabolite in the arachidonic acid cascade.[3] Arachidonic acid is first converted to 15-HETE by 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2).[3][4] Subsequently, 15-PGDH oxidizes 15-HETE to form this compound.[3]

Recent studies have highlighted the role of the 15-PGDH/15-KETE pathway in cellular proliferation and signaling. Under hypoxic conditions, increased 15-PGDH activity leads to elevated levels of this compound.[1][2] This increase in this compound has been shown to stimulate the proliferation of pulmonary artery endothelial cells and pulmonary arterial smooth muscle cells (PASMCs).[1][2] The proliferative effects of this compound are linked to the activation of the ERK1/2 signaling pathway and, in PASMCs, also involve the protease-activated receptor 2 (PAR-2).[1][2]

The signaling pathway of this compound is crucial for understanding its biological function. The diagram below illustrates the key steps in the this compound biosynthesis and its subsequent signaling cascade leading to cell proliferation.

Caption: Biosynthesis and signaling pathway of this compound.

Principle of the this compound Competitive ELISA

This ELISA kit is based on the principle of competitive binding.[5][6][7] The microtiter plate is pre-coated with a fixed amount of this compound. When the sample or standard solution containing this compound is added to the wells, it competes with the plate-coated this compound for binding to a limited amount of a specific primary antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody. After a washing step, a substrate solution is added, and the color development is inversely proportional to the amount of this compound in the sample.[8] The concentration of this compound in the samples is determined by comparing their absorbance with a standard curve.

The following diagram illustrates the workflow of the competitive ELISA for this compound detection.

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound cluster_steps Experimental Steps cluster_logic Logical Relationship Start Start Plate_Coating 1. Plate Coating (Pre-coated with this compound) Start->Plate_Coating Add_Sample_Standard 2. Add Samples/Standards and Primary Antibody Plate_Coating->Add_Sample_Standard Incubation_1 3. Incubation (Competitive Binding) Add_Sample_Standard->Incubation_1 Washing_1 4. Wash Plate Incubation_1->Washing_1 Add_Secondary_Ab 5. Add HRP-conjugated Secondary Antibody Washing_1->Add_Secondary_Ab Incubation_2 6. Incubation Add_Secondary_Ab->Incubation_2 Washing_2 7. Wash Plate Incubation_2->Washing_2 Add_Substrate 8. Add TMB Substrate Washing_2->Add_Substrate Incubation_3 9. Incubation (Color Development) Add_Substrate->Incubation_3 Stop_Reaction 10. Add Stop Solution Incubation_3->Stop_Reaction Read_Absorbance 11. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End High_15KETE High this compound in Sample Low_Binding Less Primary Antibody Binds to Plate High_15KETE->Low_Binding Low_Signal Low Color Signal Low_Binding->Low_Signal Low_15KETE Low this compound in Sample High_Binding More Primary Antibody Binds to Plate Low_15KETE->High_Binding High_Signal High Color Signal High_Binding->High_Signal

Caption: Workflow and principle of the this compound competitive ELISA.

Materials and Methods

Reagents and Materials Provided
  • 96-well microtiter plate pre-coated with this compound

  • This compound Standard

  • Primary Antibody (Anti-15-KETE)

  • HRP-conjugated Secondary Antibody

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution

  • Plate Sealer

Materials Required but Not Provided
  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Squirt bottle, manifold dispenser, or automated microplate washer

Experimental Protocols

Sample Preparation

Proper sample collection, storage, and preparation are crucial for accurate results.

  • Cell Culture Supernatants: Centrifuge samples at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -80°C.

  • Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay immediately or aliquot and store at -80°C.[8]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at -80°C.[8]

Assay Procedure
  • Prepare Reagents: Bring all reagents to room temperature before use. Dilute the Wash Buffer Concentrate with deionized water as instructed.

  • Prepare Standards and Samples: Prepare a serial dilution of the this compound Standard to create a standard curve. Dilute samples as necessary.

  • Add Standards and Samples: Add 50 µL of the standards and samples to the appropriate wells.

  • Add Primary Antibody: Add 50 µL of the diluted Primary Antibody to each well.

  • Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature.

  • Wash: Aspirate or decant the contents of the wells and wash the plate four times with 300 µL of diluted Wash Buffer per well.

  • Add Secondary Antibody: Add 100 µL of the HRP-conjugated Secondary Antibody to each well.

  • Incubate: Cover the plate and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 6.

  • Add Substrate: Add 100 µL of TMB Substrate to each well.

  • Incubate: Incubate the plate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

  • Calculate the Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Generate the Standard Curve: Plot the average absorbance (y-axis) against the concentration of the standards (x-axis). A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine Sample Concentrations: Interpolate the concentration of this compound in the samples from the standard curve.

Typical Data

The following table represents a typical standard curve for the this compound ELISA.

This compound (pg/mL)Absorbance (450 nm)
10000.250
5000.450
2500.750
1251.200
62.51.800
31.252.300
02.800

Performance Characteristics

The performance of the this compound ELISA kit should be validated for sensitivity, specificity, and precision.

Sensitivity

The sensitivity, or lower limit of detection (LOD), is the lowest concentration of this compound that can be reliably distinguished from zero. It is typically calculated as the mean of the zero standard plus two or three standard deviations.

Specificity

The specificity of the assay is determined by its cross-reactivity with structurally related molecules. The cross-reactivity of the anti-15-KETE antibody should be tested against other eicosanoids such as 15-HETE, prostaglandins, and leukotrienes.

CompoundCross-Reactivity (%)
This compound100
15-HETE< 1
Prostaglandin E2< 0.1
Leukotriene B4< 0.1
Precision

The precision of the assay is a measure of the reproducibility of the results. It is expressed as the coefficient of variation (CV%).

  • Intra-assay Precision: The variation within a single assay.

  • Inter-assay Precision: The variation between different assays.

Intra-assay CV (%)Inter-assay CV (%)
High Control < 10%< 15%
Low Control < 10%< 15%

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes.
Contaminated reagentsUse fresh reagents.
Low signal Inactive reagentsEnsure proper storage of reagents.
Incorrect incubation times/tempsFollow the protocol precisely.
Poor standard curve Improper standard dilutionPrepare fresh standards carefully.
Pipetting errorsUse calibrated pipettes.
High CV Inconsistent pipettingBe consistent with pipetting technique.
Plate not washed evenlyEnsure all wells are washed thoroughly.

Conclusion

The this compound specific ELISA kit provides a sensitive, specific, and reliable method for the quantification of this compound in a variety of biological samples. This tool will be invaluable for researchers investigating the role of this lipid mediator in health and disease, and for professionals in the pharmaceutical industry engaged in the development of novel therapeutics targeting the this compound pathway. Adherence to the detailed protocols and guidelines presented in these application notes will ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for 15-KETE Extraction from Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and quantification of 15-keto-eicosatetraenoic acid (15-KETE) from lung tissue. The methodologies described are based on established lipid extraction techniques and modern analytical instrumentation, ensuring high sensitivity and specificity.

Introduction

This compound is a bioactive lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging research indicates that this compound plays a significant role in various physiological and pathological processes within the lung, including the regulation of pulmonary vascular tone and cell proliferation.[1][2] Accurate quantification of this compound in lung tissue is crucial for understanding its role in respiratory diseases and for the development of novel therapeutic agents.

Data Presentation: Eicosanoid Levels in Lung Tissue

While specific quantitative data for this compound in lung tissue is not widely available in the literature, the following table provides representative concentrations of other key eicosanoids found in lung tissue. This data can serve as a reference for expected concentration ranges of lipid mediators in this biological matrix.

EicosanoidConcentration Range (ng/g of tissue)Analytical MethodReference
Prostaglandin E2 (PGE2)1 - 10LC-MS/MS[3]
Leukotriene B4 (LTB4)0.5 - 5LC-MS/MS[4]
Thromboxane B2 (TXB2)1 - 15LC-MS/MS[3]
15-HETE5 - 50GC-MS, LC-MS/MS[5]

Experimental Protocols

Part 1: Extraction of this compound from Lung Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids, including this compound, from lung tissue samples.

Materials and Reagents:

  • Lung tissue, snap-frozen in liquid nitrogen and stored at -80°C

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): this compound-d8 or other suitable deuterated eicosanoid

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge capable of reaching 2,000 x g at 4°C

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: On ice, weigh approximately 100 mg of frozen lung tissue.

  • Homogenization:

    • Transfer the tissue to a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.005% BHT.

    • Add a known amount of the internal standard (e.g., 10 ng of this compound-d8).

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[1]

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.

    • Vortex the mixture for 1 minute and then agitate on a shaker for 20 minutes at 4°C.

  • Phase Separation:

    • Add 0.6 mL of ice-cold 0.9% NaCl solution to the tube.[1]

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[1]

  • Collection of the Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until further processing.

Part 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is for the purification of this compound from the total lipid extract.

Materials and Reagents:

  • C18 SPE cartridges (e.g., 100 mg)

  • Methanol, HPLC grade

  • Deionized water

  • Hexane (B92381), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract from Part 1 in 1 mL of methanol:water (1:9, v/v) with 0.1% formic acid.

    • Load the reconstituted sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash with 5 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the this compound and other eicosanoids with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:water, 50:50, v/v).

Part 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation and Parameters:

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 30% B (re-equilibration)

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion (m/z): 317.2 -> Product Ions (m/z): 113.1, 177.1 (These are proposed transitions and should be optimized empirically).

      • This compound-d8 (IS): Precursor Ion (m/z): 325.2 -> Product Ions (m/z): 118.1, 182.1 (These are proposed transitions and should be optimized empirically).

    • Collision Energy and other MS parameters: Must be optimized for the specific instrument and compound.

Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte (this compound) to the internal standard (this compound-d8) against a calibration curve prepared with known concentrations of this compound standard.

Visualizations

experimental_workflow cluster_extraction Part 1: Lipid Extraction cluster_purification Part 2: SPE Purification cluster_analysis Part 3: LC-MS/MS Analysis tissue 1. Lung Tissue Homogenization extraction 2. Chloroform:Methanol Extraction tissue->extraction phase_sep 3. Phase Separation extraction->phase_sep collect 4. Collect Organic Phase phase_sep->collect dry1 5. Evaporation collect->dry1 reconstitute1 6. Reconstitute Extract dry1->reconstitute1 spe 7. Solid-Phase Extraction (C18) reconstitute1->spe dry2 8. Evaporation spe->dry2 reconstitute2 9. Reconstitute for LC-MS/MS dry2->reconstitute2 lcms 10. LC-MS/MS Quantification reconstitute2->lcms signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Unknown Receptor / Mechanism ras Ras receptor->ras Activation raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk Phosphorylation transcription Transcription Factors (e.g., Elk-1) erk->transcription Phosphorylation proliferation Cell Proliferation & Survival transcription->proliferation kete This compound kete->receptor

References

Application Notes and Protocols for In Vitro Cell Proliferation Assay for 15-KETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), produced via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging evidence indicates that this compound plays a significant role in cellular proliferation, particularly in the context of vascular biology. Notably, studies have demonstrated that this compound can promote the proliferation of pulmonary artery endothelial cells and smooth muscle cells.[1][2] This activity is primarily mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[1][2]

These application notes provide detailed protocols for assessing the in vitro cell proliferation activity of this compound using two common methods: the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which quantifies DNA synthesis.

Data Presentation

The following tables summarize representative quantitative data illustrating the dose-dependent effect of this compound on cell proliferation.

Table 1: Effect of this compound on Cell Proliferation as Measured by MTT Assay

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Increase in Proliferation (Normalized to Vehicle)
0 (Vehicle Control)0.45 ± 0.030%
0.10.58 ± 0.0428.9%
10.75 ± 0.0566.7%
100.92 ± 0.06104.4%

Note: Data are illustrative and may vary depending on the cell type and experimental conditions.

Table 2: Effect of this compound on DNA Synthesis as Measured by BrdU Incorporation Assay

This compound Concentration (µM)% BrdU-Positive Cells ± SDFold Increase in DNA Synthesis (Normalized to Vehicle)
0 (Vehicle Control)15.2 ± 1.81.0
0.122.5 ± 2.11.5
135.8 ± 3.22.4
1048.9 ± 4.53.2

Note: Data are illustrative and may vary depending on the cell type and experimental conditions.

Experimental Protocols

Preparation of this compound for In Vitro Assays

Proper handling of lipid molecules like this compound is crucial for obtaining reliable and reproducible results.

Materials:

  • This compound

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile, conical tubes

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Store the stock solution at -80°C for long-term stability.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration. Crucially, ensure the final DMSO concentration in the cell culture medium remains non-toxic to the cells, ideally ≤ 0.1% (v/v).

    • While gently vortexing the tube of medium, add the stock solution drop-by-drop to ensure even dispersion.

    • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., pulmonary artery endothelial cells)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound working solutions and vehicle control

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. The absorbance is directly proportional to the number of viable, proliferating cells.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into the DNA of proliferating cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound working solutions and vehicle control

  • BrdU labeling solution (10 µM in sterile culture medium)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to a detection enzyme like HRP)

  • Substrate for the detection enzyme (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (e.g., 2-24 hours), depending on the cell cycle length.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells and denature the DNA according to the manufacturer's instructions of the BrdU assay kit. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU antibody to each well and incubate to allow binding to the incorporated BrdU.

  • Substrate Addition: Wash the wells and add the enzyme substrate. A color change will indicate the presence of the detection enzyme.

  • Stop Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the substrate used (e.g., 450 nm for TMB).

  • Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the extent of DNA synthesis and cell proliferation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mtt MTT Steps cluster_brdu BrdU Steps cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with this compound or Vehicle start->treatment mtt MTT Assay treatment->mtt brdu BrdU Assay treatment->brdu mtt_add Add MTT Reagent mtt->mtt_add brdu_label Add BrdU Labeling Solution brdu->brdu_label mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read analysis Quantify Cell Proliferation mtt_read->analysis brdu_fix Fix and Denature DNA brdu_label->brdu_fix brdu_ab Add Anti-BrdU Antibody brdu_fix->brdu_ab brdu_sub Add Substrate brdu_ab->brdu_sub brdu_read Read Absorbance (450 nm) brdu_sub->brdu_read brdu_read->analysis

Caption: Experimental workflow for assessing this compound-induced cell proliferation.

signaling_pathway cluster_nucleus Nuclear Events KETE This compound Receptor Putative Receptor (e.g., GPCR) KETE->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription Factors (c-Fos, c-Jun, Elk-1, c-Myc) ERK->Transcription Phosphorylates Proliferation Cell Proliferation Transcription->Proliferation Promotes Gene Expression for

Caption: this compound signaling pathway leading to cell proliferation.

logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_assays Proliferation Assays cluster_outcome Expected Outcome hypothesis This compound promotes cell proliferation experiment In Vitro Cell Culture - Dose-response treatment - Vehicle control hypothesis->experiment mtt MTT Assay (Metabolic Activity) experiment->mtt brdu BrdU Assay (DNA Synthesis) experiment->brdu outcome Increased absorbance/ BrdU incorporation with increasing this compound concentration mtt->outcome brdu->outcome

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols for Assessing 15-KETE Function in Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE) is a metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathways. Emerging evidence indicates that this compound plays a significant role in cellular processes such as proliferation and migration, particularly in the context of vascular remodeling and cancer biology. Understanding the function of this compound in cell migration is crucial for elucidating its role in both physiological and pathological conditions and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for assessing the function of this compound in cell migration using two standard in vitro methods: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay. Additionally, it outlines the known signaling pathways modulated by this compound in promoting cell migration.

Data Presentation

The following tables present illustrative quantitative data based on findings reported in the literature, demonstrating the expected outcomes of cell migration assays assessing the function of this compound.

Table 1: Illustrative Data from Scratch (Wound Healing) Assay

Treatment GroupCell TypeThis compound Concentration (nM)Wound Closure (%) at 24h (Mean ± SD)
Vehicle Control (DMSO)Human Pulmonary Artery Endothelial Cells (HPAEC)025 ± 4
This compoundHPAEC1045 ± 5
This compoundHPAEC10070 ± 6
This compound + U0126 (MEK Inhibitor)HPAEC10030 ± 5
Vehicle Control (DMSO)Human Pulmonary Artery Smooth Muscle Cells (HPASMC)020 ± 3
This compoundHPASMC1038 ± 4
This compoundHPASMC10065 ± 5
This compound + PAR-2 AntagonistHPASMC10025 ± 4

Table 2: Illustrative Data from Transwell (Boyden Chamber) Assay

Treatment GroupCell TypeThis compound Concentration in Lower Chamber (nM)Number of Migrated Cells (Mean ± SD)
Vehicle Control (DMSO)HPAEC050 ± 8
This compoundHPAEC10110 ± 12
This compoundHPAEC100250 ± 20
This compound + U0126 (MEK Inhibitor)HPAEC10065 ± 10
Vehicle Control (DMSO)HPASMC040 ± 6
This compoundHPASMC1095 ± 11
This compoundHPASMC100210 ± 18
This compound + PAR-2 AntagonistHPASMC10055 ± 9

Signaling Pathways

This compound has been shown to promote cell migration in endothelial and smooth muscle cells through the activation of distinct signaling pathways.

In human pulmonary artery endothelial cells, this compound stimulates migration via the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[1] This is a key signaling cascade involved in cell proliferation, differentiation, and motility.

G This compound This compound GPCR G-Protein Coupled Receptor (Putative) This compound->GPCR Ras Ras GPCR->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ERK1/2->Cytoskeletal\nRearrangement Increased Cell\nMigration Increased Cell Migration Cytoskeletal\nRearrangement->Increased Cell\nMigration

This compound-induced ERK1/2 signaling pathway in endothelial cells.

In human pulmonary artery smooth muscle cells, this compound-induced proliferation and migration are dependent on the Protease-Activated Receptor 2 (PAR-2), with the ERK1/2 pathway also being implicated.

G This compound This compound PAR-2 Protease-Activated Receptor 2 This compound->PAR-2 G_alpha Gαq/11 or Gα12/13 PAR-2->G_alpha ERK1/2 ERK1/2 G_alpha->ERK1/2 Cytoskeletal\nRearrangement Cytoskeletal Rearrangement ERK1/2->Cytoskeletal\nRearrangement Increased Cell\nMigration Increased Cell Migration Cytoskeletal\nRearrangement->Increased Cell\nMigration G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_Cells Seed cells in a 24-well plate Confluent_Monolayer Cells reach confluency Seed_Cells->Confluent_Monolayer Create_Scratch Create a scratch with a pipette tip Confluent_Monolayer->Create_Scratch Add_Treatment Add this compound or vehicle control Create_Scratch->Add_Treatment Image_T0 Image at T0 Add_Treatment->Image_T0 Image_T24 Image at T24 Image_T0->Image_T24 Analyze Analyze wound closure Image_T24->Analyze G cluster_0 Setup cluster_1 Incubation cluster_2 Analysis Prepare_Cells Prepare cell suspension in serum-free medium Seed_Cells_Insert Seed cells into the insert Prepare_Cells->Seed_Cells_Insert Add_Chemoattractant Add this compound to lower chamber Add_Chemoattractant->Seed_Cells_Insert Incubate Incubate for 4-24 hours Seed_Cells_Insert->Incubate Fix_Stain Fix and stain migrated cells Incubate->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify

References

Application Notes and Protocols: Western Blot Analysis of ERK1/2 Phosphorylation after 15-KETE Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-5,8,11,13-eicosatetraenoic acid (15-KETE), a metabolite of arachidonic acid, is an endogenous lipid mediator involved in various physiological and pathological processes. The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, is a crucial regulator of cell proliferation, differentiation, and survival. Understanding the impact of this compound on ERK1/2 phosphorylation is essential for elucidating its mechanism of action and its potential as a therapeutic target. These application notes provide a detailed protocol for analyzing the effects of this compound on ERK1/2 phosphorylation using Western blotting.

Data Presentation

The following tables summarize hypothetical quantitative data representing the dose-dependent and time-course effects of this compound on ERK1/2 phosphorylation. This data is illustrative and should be generated by following the provided protocols.

Table 1: Dose-Dependent Effect of this compound on ERK1/2 Phosphorylation

This compound Concentration (µM)Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SD)
0 (Vehicle Control)1.00 ± 0.12
11.85 ± 0.21
53.54 ± 0.35
105.21 ± 0.48
253.10 ± 0.29
501.55 ± 0.18

Cells were treated for 30 minutes with varying concentrations of this compound. Data are expressed as fold change relative to the vehicle-treated control. The data suggests a biphasic response, with maximal stimulation at 10 µM.

Table 2: Time-Course of this compound-Induced ERK1/2 Phosphorylation

Time (minutes)Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SD)
01.00 ± 0.09
52.75 ± 0.25
154.88 ± 0.41
305.15 ± 0.52
602.95 ± 0.33
1201.20 ± 0.15

Cells were treated with 10 µM this compound for the indicated times. Data are expressed as fold change relative to the 0-minute time point. The results indicate a transient phosphorylation of ERK1/2, peaking around 30 minutes.

Signaling Pathway

The ERK1/2 signaling cascade is a well-characterized pathway that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes.

ERK_Pathway extracellular This compound receptor Cell Surface Receptor extracellular->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates p_erk p-ERK1/2 erk->p_erk nucleus Nucleus p_erk->nucleus transcription Transcription Factors (e.g., c-Fos, c-Jun) nucleus->transcription Activates response Cellular Response (Proliferation, Differentiation, etc.) transcription->response

This compound activates the ERK1/2 signaling cascade.

Experimental Workflow

The overall workflow for analyzing this compound's effect on ERK1/2 phosphorylation involves cell culture, treatment, protein extraction, quantification, and Western blot analysis.

Experimental_Workflow cell_culture Cell Culture (e.g., A549, HUVEC) serum_starve Serum Starvation (12-24 hours) cell_culture->serum_starve treatment This compound Treatment (Dose-response & Time-course) serum_starve->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK1/2, Total ERK1/2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis results Results (Fold Change Calculation) analysis->results

Workflow for Western blot analysis of ERK1/2 phosphorylation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) or A549 lung carcinoma cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of ERK1/2 phosphorylation.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in ethanol (B145695) or DMSO). Immediately before use, dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Dose-Response: Aspirate the serum-free medium and add the prepared this compound dilutions or vehicle control to the respective wells. Incubate for a fixed time (e.g., 30 minutes) at 37°C.

    • Time-Course: Aspirate the serum-free medium and add this compound at a fixed concentration (e.g., 10 µM) to the wells. Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.

Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. A final protein concentration of 1-2 µg/µL is recommended.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 60-90 minutes or using a semi-dry transfer system.

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in 5% non-fat milk/TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing for Total ERK1/2: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed for total ERK1/2.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again for 1 hour.

    • Incubate with a primary antibody for total ERK1/2 (e.g., mouse anti-p44/42 MAPK (Erk1/2)) diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C.

    • Repeat the washing, secondary antibody incubation (using an anti-mouse HRP-conjugated antibody), and detection steps as described above.

Data Analysis
  • Densitometry: Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, calculate the ratio of the p-ERK1/2 band intensity to the total ERK1/2 band intensity.

  • Fold Change Calculation: Express the results as a fold change relative to the vehicle-treated control (for dose-response experiments) or the 0-minute time point (for time-course experiments).

Logical Relationship of the Experiment

The experiment is designed to test the hypothesis that this compound induces the phosphorylation of ERK1/2 in a dose- and time-dependent manner.

Logical_Relationship hypothesis Hypothesis: This compound activates ERK1/2 signaling experiment Experiment: Treat cells with this compound and measure ERK1/2 phosphorylation by Western blot hypothesis->experiment data Data: Quantify p-ERK1/2 and Total ERK1/2 levels experiment->data analysis Analysis: Calculate p-ERK/Total ERK ratio and fold change data->analysis conclusion Conclusion: Determine the effect of this compound on ERK1/2 phosphorylation analysis->conclusion

Logical flow of the this compound and ERK1/2 phosphorylation experiment.

Application Notes and Protocols for Studying 15-KETE Effects in Animal Models of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and failure. The pathophysiology of PH involves complex interactions, including vascular remodeling, inflammation, and proliferation of pulmonary artery smooth muscle cells (PASMCs). Recent research has highlighted the role of lipid mediators, such as 15-ketoeicosatetraenoic acid (15-KETE), in the pathogenesis of PH. This compound, a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) produced by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has been shown to be elevated in the lungs of PH patients and animal models. It plays a significant role in promoting PASMC proliferation and vascular remodeling, making it a potential therapeutic target.[1]

These application notes provide detailed protocols for two common animal models of pulmonary hypertension—the monocrotaline (B1676716) (MCT)-induced rat model and the hypoxia/SU5416-induced mouse model—and outline methodologies to study the effects of this compound within these frameworks.

Animal Models of Pulmonary Hypertension

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

The MCT model is a widely used and well-characterized model of PH that recapitulates many features of the human disease, including pulmonary vascular remodeling and right ventricular hypertrophy.[2][3][4]

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_induction PH Induction (Day 0) cluster_treatment Treatment Groups (Day 1-28) cluster_assessment Assessment (Day 28) Acclimatize Acclimatize male Sprague-Dawley rats (200-250g) to housing conditions MCT_injection Single subcutaneous injection of Monocrotaline (60 mg/kg) Acclimatize->MCT_injection Control Control Group (Vehicle) MCT_PH MCT-PH Group (MCT + Vehicle) KETE_treatment MCT + this compound Group (Investigational) Inhibitor_treatment MCT + 15-PGDH Inhibitor (e.g., SW033291) (Investigational) Antagonist_treatment MCT + PAR-2 Antagonist (Investigational) Hemodynamics Hemodynamic Measurement (RVSP) MCT_PH->Hemodynamics KETE_treatment->Hemodynamics Inhibitor_treatment->Hemodynamics Antagonist_treatment->Hemodynamics RVH RV Hypertrophy Assessment (Fulton's Index) Hemodynamics->RVH Histology Histological Analysis (Pulmonary Vascular Remodeling) RVH->Histology

Figure 1: Workflow for MCT-induced PH and this compound studies.

Hypoxia/SU5416-Induced Pulmonary Hypertension in Mice

This "two-hit" model combines chronic hypoxia with the administration of a VEGF receptor antagonist (SU5416), resulting in a more severe PH phenotype that includes angioproliferative lesions.[5][6][7][8][9]

Experimental Workflow:

cluster_acclimatization Acclimatization (1 week) cluster_induction PH Induction (3 weeks) cluster_treatment Treatment Groups cluster_assessment Assessment (End of Week 3) Acclimatize Acclimatize male C57BL/6 mice (8-12 weeks old) to housing conditions Hypoxia Chronic Hypoxia (10% O2) Acclimatize->Hypoxia SU5416 Weekly subcutaneous injections of SU5416 (20 mg/kg) Acclimatize->SU5416 Normoxia_Veh Normoxia + Vehicle Hypoxia_SU5416 Hypoxia/SU5416 + Vehicle Hypoxia_KETE Hypoxia/SU5416 + this compound (Investigational) Hypoxia_Inhibitor Hypoxia/SU5416 + 15-PGDH Inhibitor (e.g., SW033291) (Investigational) Hypoxia_Antagonist Hypoxia/SU5416 + PAR-2 Antagonist (Investigational) Hemodynamics Hemodynamic Measurement (RVSP) Hypoxia_SU5416->Hemodynamics Hypoxia_KETE->Hemodynamics Hypoxia_Inhibitor->Hemodynamics Hypoxia_Antagonist->Hemodynamics RVH RV Hypertrophy Assessment (Fulton's Index) Hemodynamics->RVH Histology Histological Analysis (Pulmonary Vascular Remodeling) RVH->Histology

Figure 2: Workflow for Hypoxia/SU5416-induced PH studies.

Data Presentation

The following tables summarize typical quantitative data obtained from these animal models. The values for "this compound Treatment," "15-PGDH Inhibitor," and "PAR-2 Antagonist" are hypothetical and represent expected outcomes based on the known pro-proliferative role of this compound.

Table 1: Hemodynamic and Right Ventricular Hypertrophy Data in the MCT Rat Model

GroupRight Ventricular Systolic Pressure (RVSP) (mmHg)Fulton's Index (RV/[LV+S])
Control20 - 250.20 - 0.25
MCT-Induced PH40 - 60[5][10]0.45 - 0.60[5][10][11]
MCT + this compound (Hypothetical)Increased vs. MCTIncreased vs. MCT
MCT + 15-PGDH Inhibitor (Hypothetical)Increased vs. MCTIncreased vs. MCT
MCT + PAR-2 Antagonist (Hypothetical)Decreased vs. MCTDecreased vs. MCT

Table 2: Hemodynamic and Right Ventricular Hypertrophy Data in the Hypoxia/SU5416 Mouse Model

GroupRight Ventricular Systolic Pressure (RVSP) (mmHg)Fulton's Index (RV/[LV+S])
Normoxia + Vehicle20 - 250.20 - 0.25
Hypoxia/SU5416-Induced PH30 - 40[12]0.35 - 0.50[12]
Hypoxia/SU5416 + this compound (Hypothetical)Increased vs. Hypoxia/SU5416Increased vs. Hypoxia/SU5416
Hypoxia/SU5416 + 15-PGDH Inhibitor (Hypothetical)Increased vs. Hypoxia/SU5416Increased vs. Hypoxia/SU5416
Hypoxia/SU5416 + PAR-2 AntagonistDecreased vs. Hypoxia/SU5416[5]Decreased vs. Hypoxia/SU5416[5]

Signaling Pathway of this compound in Pulmonary Hypertension

This compound is implicated in the proliferation of PASMCs through the activation of the ERK1/2 signaling pathway, which is dependent on Protease-Activated Receptor 2 (PAR-2). Hypoxia induces the expression of 15-PGDH, leading to increased production of this compound.

cluster_upstream Upstream Stimulus cluster_enzyme Enzymatic Conversion cluster_receptor Receptor Activation cluster_downstream Downstream Signaling & Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Induces PGDH 15-PGDH HIF1a->PGDH Upregulates HETE 15-HETE KETE This compound HETE->KETE Metabolized by 15-PGDH PAR2 PAR-2 KETE->PAR2 Activates ERK ERK1/2 Activation PAR2->ERK Leads to Proliferation PASMC Proliferation ERK->Proliferation Promotes Remodeling Vascular Remodeling Proliferation->Remodeling Contributes to

Figure 3: this compound signaling pathway in pulmonary hypertension.

Experimental Protocols

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (Sigma-Aldrich)

  • Sterile 0.9% saline

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Syringes and needles (25G)

  • Anesthesia (e.g., isoflurane)

  • Pressure transducer and data acquisition system for hemodynamic measurements

  • Surgical instruments for heart and lung extraction

  • Formalin and paraffin (B1166041) for tissue processing

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • MCT Preparation: Dissolve monocrotaline in sterile saline, acidify with 1 M HCl to dissolve, and then neutralize to pH 7.4 with 1 M NaOH. The final concentration should be prepared to deliver 60 mg/kg in a volume of approximately 1 ml/kg.

  • Induction of PH: On day 0, administer a single subcutaneous injection of MCT (60 mg/kg) to each rat. Control animals receive an equivalent volume of sterile saline.[11][13]

  • Treatment Administration (for investigational studies):

    • This compound: Administer this compound via an appropriate route (e.g., intraperitoneal injection, osmotic pump) at a predetermined dose and frequency, starting from day 1 post-MCT injection.

    • 15-PGDH Inhibitor (e.g., SW033291): Administer the inhibitor (e.g., 10 mg/kg, i.p.) daily or as determined by pharmacokinetic studies.[6]

    • PAR-2 Antagonist: Administer the antagonist at a dose and frequency determined from literature or pilot studies.

  • Hemodynamic Assessment (Day 28):

    • Anesthetize the rat.

    • Insert a catheter into the right jugular vein and advance it into the right ventricle.

    • Record the right ventricular systolic pressure (RVSP) using a pressure transducer and data acquisition system.

  • Tissue Collection and Analysis (Day 28):

    • Following hemodynamic measurements, euthanize the animal.

    • Excise the heart and lungs.

    • Dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).

    • Weigh the RV and LV+S separately to calculate the Fulton's Index (RV/[LV+S]) as a measure of right ventricular hypertrophy.[1][12][14][15][16]

    • Fix the lungs in 10% neutral buffered formalin for histological analysis of pulmonary vascular remodeling.

Protocol 2: Hypoxia/SU5416-Induced Pulmonary Hypertension in Mice

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • SU5416 (Sugen)

  • Vehicle for SU5416 (e.g., 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, 0.9% benzyl (B1604629) alcohol in water)

  • Hypoxia chamber with an oxygen controller

  • Syringes and needles (27G)

  • Anesthesia, surgical instruments, and data acquisition system as in Protocol 1.

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Induction of PH (3 weeks):

    • Place mice in a hypoxia chamber and maintain the oxygen level at 10%.[9][17]

    • On day 0, 7, and 14, administer a subcutaneous injection of SU5416 (20 mg/kg).[8][17] Control (normoxia) animals are housed in room air and receive vehicle injections.

  • Treatment Administration (for investigational studies):

    • Administer this compound, a 15-PGDH inhibitor, or a PAR-2 antagonist throughout the 3-week induction period via an appropriate route and schedule.

  • Hemodynamic Assessment (End of Week 3):

    • Perform right heart catheterization as described for rats to measure RVSP.

  • Tissue Collection and Analysis (End of Week 3):

    • Euthanize the mouse and collect the heart and lungs.

    • Calculate the Fulton's Index as described for rats.

    • Process the lungs for histological analysis.

Protocol 3: Histological Assessment of Pulmonary Vascular Remodeling

Materials:

  • Paraffin-embedded lung tissue sections (5 µm)

  • Hematoxylin and Eosin (H&E) stain

  • Antibodies for immunohistochemistry (e.g., anti-alpha-smooth muscle actin [α-SMA])

  • Elastin (B1584352) stain (e.g., Verhoeff-van Gieson)

  • Microscope and imaging software

Procedure:

  • Staining:

    • Deparaffinize and rehydrate the lung sections.

    • Perform H&E staining to visualize general morphology.

    • Perform immunohistochemistry for α-SMA to identify muscularized arterioles.[18]

    • Perform elastin staining to visualize the internal and external elastic laminae.

  • Image Analysis:

    • Capture images of small pulmonary arteries (25-100 µm in diameter).

    • Measure the medial wall thickness and lumen diameter.

    • Calculate the percentage of medial wall thickness: (2 x medial wall thickness / external diameter) x 100.

    • Quantify the degree of muscularization of small, previously non-muscularized arterioles.

Protocol 4: In Vitro PASMC Proliferation Assay

Materials:

  • Primary human or rodent PASMCs

  • Cell culture medium and supplements

  • This compound

  • Proliferation assay kit (e.g., BrdU or EdU incorporation assay, CCK-8 assay)

  • Plate reader

Procedure:

  • Cell Culture: Culture PASMCs in appropriate growth medium.

  • Treatment: Seed cells in 96-well plates and serum-starve for 24 hours to synchronize the cell cycle. Treat cells with varying concentrations of this compound in the presence of a mitogen (e.g., PDGF).

  • Proliferation Assay: After the desired incubation period (e.g., 24-48 hours), assess cell proliferation according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell proliferation relative to the control group.

References

Measuring 15-KETE-Induced DNA Synthesis Using Bromodeoxyuridine (BrdU) Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

15-Keto-5,8,11,13-eicosatetraenoic acid (15-KETE) is a metabolite of arachidonic acid, produced via the 15-lipoxygenase (15-LOX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathways. Emerging evidence suggests that this compound plays a significant role in cellular processes, including the regulation of cell proliferation. Understanding the mechanisms by which this compound influences DNA synthesis is crucial for elucidating its role in both normal physiology and pathological conditions, such as cancer and vascular remodeling. This document provides a detailed protocol for measuring this compound-induced DNA synthesis using the bromodeoxyuridine (BrdU) incorporation assay, a reliable and widely used method for assessing cell proliferation.

Principle of the BrdU Incorporation Assay

The bromodeoxyuridine (BrdU) incorporation assay is a non-radioactive method for quantifying DNA synthesis in proliferating cells. BrdU is a synthetic analog of thymidine, a nucleoside required for DNA replication.[1] When cells are cultured in the presence of BrdU, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] Incorporated BrdU can then be detected using a specific monoclonal antibody. This detection allows for the quantification of cells that are actively replicating their DNA, providing a direct measure of cell proliferation. The assay can be performed in a variety of formats, including immunocytochemistry, immunohistochemistry, and ELISA-based methods for quantitative analysis.[1]

This compound-Induced Signaling Pathway Leading to DNA Synthesis

Recent studies have indicated that this compound can stimulate cell proliferation and cell cycle progression in various cell types. The underlying mechanism involves the activation of specific intracellular signaling cascades. One of the key pathways implicated in this compound-induced proliferation is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.

Upon stimulation with this compound, the ERK1/2 signaling cascade is activated. This leads to the phosphorylation and activation of downstream transcription factors. These activated transcription factors then translocate to the nucleus and promote the expression of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). The upregulation of these cell cycle-related proteins drives the cell from the G1 phase into the S phase, where DNA synthesis occurs. The BrdU incorporation assay directly measures this increase in DNA synthetic activity.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on DNA synthesis as measured by BrdU incorporation. The data is presented as the percentage of BrdU-positive cells following treatment with varying concentrations of this compound.

This compound ConcentrationPercentage of BrdU-Positive Cells (%)Fold Change vs. Control
Control (0 µM)15.2 ± 1.81.0
0.1 µM22.5 ± 2.11.5
1.0 µM35.8 ± 3.52.4
10 µM48.1 ± 4.23.2

Note: The data presented in this table is a representative example based on published findings and should be used for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific protocol used.

Mandatory Visualization

G This compound-Induced Signaling Pathway for DNA Synthesis cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Receptor Receptor This compound->Receptor Cell_Membrane Cell Membrane MEK MEK Receptor->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates p_ERK1/2 p-ERK1/2 ERK1/2->p_ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) p_ERK1/2->Transcription_Factors Activates Gene_Expression Increased Expression of Cell Cycle Genes (e.g., Cyclin D1) Transcription_Factors->Gene_Expression Promotes Nucleus Nucleus G1_S_Transition G1/S Phase Transition Gene_Expression->G1_S_Transition DNA_Synthesis DNA Synthesis (BrdU Incorporation) G1_S_Transition->DNA_Synthesis

Caption: this compound signaling pathway leading to DNA synthesis.

G Experimental Workflow for BrdU Incorporation Assay Cell_Seeding 1. Seed cells in a 96-well plate Cell_Treatment 2. Treat cells with This compound Cell_Seeding->Cell_Treatment BrdU_Labeling 3. Add BrdU labeling solution Cell_Treatment->BrdU_Labeling Incubation 4. Incubate to allow BrdU incorporation BrdU_Labeling->Incubation Fixation_Denaturation 5. Fix cells and denature DNA Incubation->Fixation_Denaturation Primary_Antibody 6. Add anti-BrdU primary antibody Fixation_Denaturation->Primary_Antibody Secondary_Antibody 7. Add HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Substrate_Addition 8. Add TMB substrate Secondary_Antibody->Substrate_Addition Color_Development 9. Incubate for color development Substrate_Addition->Color_Development Stop_Solution 10. Add stop solution Color_Development->Stop_Solution Measurement 11. Measure absorbance at 450 nm Stop_Solution->Measurement

Caption: Workflow for the BrdU incorporation assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cell line for the study (e.g., pulmonary artery smooth muscle cells, cancer cell lines).

  • Cell Culture Medium: As required for the specific cell line.

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • This compound stock solution: Dissolve in a suitable solvent (e.g., ethanol (B145695) or DMSO) to a high concentration (e.g., 10 mM) and store at -80°C.

  • BrdU Labeling Reagent: Typically a 100x or 1000x solution.

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody (primary antibody)

  • HRP-conjugated Secondary Antibody

  • Wash Buffer: (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution: (e.g., 1 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm.

Protocol for BrdU Incorporation Assay (ELISA-based)

This protocol is adapted for a 96-well plate format and colorimetric detection.

1. Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Cell Treatment with this compound: a. Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1.0, 10 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). b. Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. c. Incubate the plate for the desired treatment period (e.g., 24-48 hours).

3. BrdU Labeling: a. Dilute the BrdU labeling reagent to a 1x working concentration in culture medium. b. Add 10 µL of the 1x BrdU labeling solution to each well. c. Incubate the plate for 2-4 hours at 37°C. The optimal labeling time may need to be determined empirically for the specific cell line.

4. Fixation and DNA Denaturation: a. Carefully remove the culture medium containing the BrdU labeling solution. b. Add 200 µL of Fixing/Denaturing solution to each well. c. Incubate the plate at room temperature for 30 minutes.

5. Immunodetection of Incorporated BrdU: a. Remove the Fixing/Denaturing solution. b. Wash the wells three times with 200 µL of Wash Buffer per well. c. Add 100 µL of the diluted anti-BrdU primary antibody to each well. d. Incubate at room temperature for 1 hour. e. Wash the wells three times with 200 µL of Wash Buffer per well. f. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. g. Incubate at room temperature for 30 minutes. h. Wash the wells three times with 200 µL of Wash Buffer per well.

6. Signal Development and Measurement: a. Add 100 µL of TMB Substrate to each well. b. Incubate the plate at room temperature in the dark for 15-30 minutes, or until a color change is observed. c. Add 100 µL of Stop Solution to each well to stop the reaction. d. Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

7. Data Analysis: a. Subtract the absorbance of the blank wells (wells with no cells) from all other readings. b. Calculate the average absorbance for each treatment condition. c. The increase in absorbance is proportional to the amount of BrdU incorporated into the DNA and thus reflects the rate of DNA synthesis. The results can be expressed as a percentage of the control or as a fold change.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 15-KETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-eicosatetraenoic acid (15-KETE) is a biologically active lipid mediator derived from the enzymatic oxidation of arachidonic acid. Emerging research has highlighted its role in various cellular processes, including the regulation of cell proliferation. Understanding the impact of this compound on the cell cycle is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting proliferative diseases. These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle, with a focus on its ability to promote the transition from the G0/G1 to the S phase.

Mechanism of Action: this compound and the G1/S Transition

This compound has been shown to stimulate cell cycle progression, primarily by facilitating the transition from the G0/G1 resting phase to the S phase, where DNA synthesis occurs. This process is critical for cell division and proliferation. The pro-proliferative effects of this compound are mediated, at least in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, a key cascade in cell cycle regulation.

Activated ERK1/2 can phosphorylate and activate a variety of downstream targets that are instrumental in driving the cell cycle forward. A critical step in the G1/S transition is the activation of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. In complex with D-type cyclins (e.g., Cyclin D1), these kinases phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry. The expression of Cyclin D1 itself can be upregulated by the ERK1/2 pathway, creating a positive feedback loop that promotes cell cycle progression.

Data Presentation

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cell types as determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.

Cell TypeTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Tca-8113 (Human Tongue Carcinoma)Control (Vehicle)64.5324.3911.08[1]
100 nM 14,15-EET (analogue)52.9235.1211.96[1]
DU-145 (Human Prostate Carcinoma)Control~65~7.3~27.7[2]
15 mM AAP-H (inducer of similar pathway)~45~20.9~34.1[2]
MCF-7 (Human Breast Adenocarcinoma)Control~60~25~15[3]
15 µM Compound 1 (inducer of G2/M arrest)~20~25~55[3]

Note: Data for direct this compound treatment showing specific cell cycle percentages was not available in the cited literature. The data presented is from analogous compounds or treatments that induce similar pathways to illustrate the expected trend of a decrease in the G0/G1 phase and an increase in the S phase. Researchers should generate their own quantitative data for this compound in their specific cell system.

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on the cell cycle.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest in a 6-well plate at a density of 0.5 x 10^6 cells per well. Allow the cells to adhere and grow for 16-20 hours in a humidified incubator at 37°C with 5% CO2.[3]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as ethanol (B145695) or DMSO.

  • Treatment: After the initial incubation period, replace the medium with fresh medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of the solvent used for the this compound stock) must be included.

    • Note: The optimal concentration and treatment duration for this compound should be determined empirically for each cell line. Based on related compounds, a concentration range of 10-100 nM and a treatment time of 24 hours can be used as a starting point.[1]

  • Incubation: Incubate the cells with this compound for the predetermined time (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis.[4][5][6]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A Solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells once with PBS. Harvest the cells by trypsinization and transfer them to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for up to a week.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade any RNA, which can also be stained by PI.

  • Propidium Iodide Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

G1_S_Transition_Pathway cluster_nucleus Nuclear Events extracellular This compound receptor Cell Surface Receptor (e.g., GPCR) extracellular->receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk Phosphorylation nucleus Nucleus erk->nucleus Translocation cyclinD1_gene Cyclin D1 Gene Transcription erk->cyclinD1_gene cyclinD1_protein Cyclin D1 cyclinD1_gene->cyclinD1_protein cyclinD1_cdk46 Cyclin D1-CDK4/6 Complex cyclinD1_protein->cyclinD1_cdk46 cdk46 CDK4/6 cdk46->cyclinD1_cdk46 rb Rb cyclinD1_cdk46->rb Phosphorylation p_rb p-Rb e2f E2F p_rb->e2f Release s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes g1_s_transition G1/S Phase Transition s_phase_genes->g1_s_transition

Caption: this compound-induced ERK1/2 signaling pathway promoting G1/S phase transition.

Experimental Workflow Diagram

Experimental_Workflow start Start: Seed Cells incubation1 Incubate 16-20h start->incubation1 treatment Treat with this compound (and Vehicle Control) incubation1->treatment incubation2 Incubate for Desired Time (e.g., 24h) treatment->incubation2 harvest Harvest and Wash Cells incubation2->harvest fixation Fix with 70% Cold Ethanol harvest->fixation staining RNase Treatment and Propidium Iodide Staining fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Quantify Cell Cycle Phases analysis->end

Caption: Workflow for cell cycle analysis of this compound treated cells.

References

Application Notes and Protocols: Scratch-Wound Assay for 15-KETE-Mediated Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including wound healing, immune responses, and cancer metastasis. The scratch-wound assay is a widely adopted in vitro method to study collective cell migration. This document provides a detailed protocol for utilizing the scratch-wound assay to investigate the effects of 15-keto-eicosatetraenoic acid (15-KETE), a lipid mediator derived from the lipoxygenase (LOX) pathway, on cell migration. This compound and its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), have been shown to modulate cell migration in various cell types, making this assay crucial for understanding their roles in tissue repair and disease progression. The signaling pathways implicated in this compound-mediated cell migration, primarily the ERK1/2 and STAT3 pathways, are also discussed.

Data Presentation

Table 1: Effect of this compound on Percentage of Wound Closure in A549 Cells

TreatmentConcentration (nM)0h Wound Area (%)12h Wound Area (%)24h Wound Closure (%)
Vehicle Control-10085.2 ± 4.114.8 ± 4.1
This compound1010072.5 ± 3.827.5 ± 3.8
This compound5010061.3 ± 5.238.7 ± 5.2
This compound10010048.9 ± 4.551.1 ± 4.5
Positive Control (e.g., EGF)10 ng/mL10045.1 ± 3.954.9 ± 3.9

Data are presented as mean ± standard deviation.

Table 2: Cell Migration Rate of A549 Cells Treated with this compound

TreatmentConcentration (nM)Migration Rate (µm/hour)
Vehicle Control-5.2 ± 0.8
This compound108.9 ± 1.1
This compound5012.4 ± 1.5
This compound10015.8 ± 1.9
Positive Control (e.g., EGF)10 ng/mL16.5 ± 2.1

Migration rate can be calculated from the change in wound width over time.

Experimental Protocols

This section provides a detailed methodology for performing a scratch-wound assay to assess this compound-mediated cell migration.

Materials
  • Cell line of interest (e.g., A549 human lung carcinoma cells)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 12-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • Mitomycin C (optional, to inhibit cell proliferation)

  • Sterile p200 pipette tips or a scratch-wound healing assay tool

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol
  • Cell Seeding:

    • Culture cells to ~80-90% confluency in a T-75 flask.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.[1] For A549 cells, a seeding density of 2 x 10^5 cells/well in a 12-well plate is a good starting point.

    • Incubate the plates at 37°C and 5% CO2.

  • Serum Starvation and Treatment (Optional):

    • Once the cells have formed a confluent monolayer, replace the growth medium with a serum-free or low-serum (e.g., 0.5-1% FBS) medium.

    • Incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle. This step helps to minimize the effect of cell proliferation on wound closure.

    • If cell proliferation is a concern, treat the cells with Mitomycin C (10 µg/mL) for 2 hours before creating the scratch to inhibit cell division.

  • Creating the Scratch:

    • Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.[1] Apply firm, consistent pressure to ensure a clean, cell-free gap.

    • Alternatively, use a specialized scratch-wound healing assay tool for more consistent scratch widths.

    • Gently wash the wells twice with PBS to remove any detached cells.[1]

  • This compound Treatment:

    • Prepare different concentrations of this compound in serum-free or low-serum medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Add the medium containing the desired concentration of this compound to the respective wells. Include a vehicle control (medium with solvent only) and a positive control (e.g., a known chemoattractant like Epidermal Growth Factor, EGF).

  • Imaging and Data Acquisition:

    • Immediately after adding the treatments, capture the first set of images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.[1]

    • It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.

    • Place the plates back in the incubator.

    • Capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.[1]

  • Data Analysis:

    • Use image analysis software like ImageJ to quantify the area of the cell-free "wound" at each time point.

    • Calculate the percentage of wound closure at each time point using the following formula: % Wound Closure = [ (Area at 0h - Area at time t) / Area at 0h ] x 100

    • Alternatively, measure the width of the scratch at multiple points and calculate the average. The migration rate can then be determined.

    • Plot the percentage of wound closure or migration rate against time for each treatment condition.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatments.

Signaling Pathways and Visualizations

This compound has been shown to influence cell migration through the activation of specific intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in Multi-well Plate B Grow to Confluent Monolayer A->B C Serum Starvation (Optional) B->C D Create Scratch in Monolayer C->D E Wash to Remove Debris D->E F Add this compound Treatment E->F G Image at Time 0 F->G H Incubate and Image at Intervals G->H I Quantify Wound Area H->I J Calculate % Wound Closure / Migration Rate I->J K Statistical Analysis J->K G This compound This compound Receptor Receptor This compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Migration Cell Migration Gene Expression->Cell Migration G 15-HETE 15-HETE Receptor Receptor 15-HETE->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3 Dimerization STAT3 Dimerization STAT3->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Cell Migration Cell Migration Gene Expression->Cell Migration

References

Application Notes and Protocols for Assessing 15-KETE's Angiogenic Potential using the Tube Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1] However, it is also a hallmark of several pathological conditions, including cancer, diabetic retinopathy, and rheumatoid arthritis. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of various compounds by evaluating the ability of endothelial cells to form capillary-like structures.[2][3][4] This document provides detailed application notes and protocols for utilizing the tube formation assay to investigate the angiogenic potential of 15-Keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE), a metabolite of arachidonic acid. Studies have indicated that this compound, a product of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), promotes the proliferation and migration of pulmonary artery endothelial cells, suggesting its role in vascular remodeling.[5]

Principle of the Tube Formation Assay

When cultured on a basement membrane-like matrix, such as Matrigel® or other extracellular matrix (ECM) gels, endothelial cells will differentiate, align, and form a network of interconnected tube-like structures.[2][3] This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like total tube length, number of branches, and number of loops, serves as an indicator of the angiogenic capacity of the cells.[6][7][8] By treating the endothelial cells with this compound, researchers can assess its influence on this process.

Data Presentation: Quantitative Analysis of Tube Formation

The effects of this compound on tube formation can be quantified by various parameters. The data should be collected from multiple replicates and presented in a clear, tabular format for easy comparison. Below are example tables summarizing potential quantitative data.

Table 1: Effect of this compound on Tube Formation Parameters in Human Umbilical Vein Endothelial Cells (HUVECs)

TreatmentConcentration (nM)Total Tube Length (µm)Number of JunctionsNumber of Loops
Vehicle Control015,234 ± 876123 ± 1585 ± 9
This compound1018,567 ± 954154 ± 18105 ± 11
This compound5022,876 ± 1123189 ± 21132 ± 14
This compound10025,432 ± 1254215 ± 25156 ± 16
Positive Control (VEGF)20 ng/mL28,987 ± 1432245 ± 28178 ± 19
Negative Control (Suramin)10 µM8,765 ± 54365 ± 843 ± 5

Table 2: Time-Course Analysis of this compound (100 nM) Induced Tube Formation

Time (hours)Total Tube Length (µm)Number of JunctionsNumber of Loops
28,543 ± 65478 ± 954 ± 7
416,876 ± 987143 ± 1698 ± 11
625,432 ± 1254215 ± 25156 ± 16
1221,765 ± 1109187 ± 22129 ± 14
2415,321 ± 899132 ± 1591 ± 10

Experimental Protocols

This section provides a detailed methodology for performing the tube formation assay to assess the angiogenic potential of this compound.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) (passage 2-6)[2][9]

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA solution[10]

  • Phosphate Buffered Saline (PBS)

  • Basement Membrane Matrix (e.g., Matrigel®, Geltrex™)[10]

  • This compound (to be dissolved in a suitable vehicle, e.g., DMSO or ethanol)

  • Vehicle control (e.g., DMSO or ethanol)

  • Positive control (e.g., Vascular Endothelial Growth Factor, VEGF)

  • Negative control (e.g., Suramin)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent visualization, optional)[2]

  • Inverted microscope with a digital camera

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis thaw_bme Thaw Basement Membrane Matrix on Ice coat_plate Coat 96-well Plate with BME thaw_bme->coat_plate solidify_bme Incubate at 37°C to Solidify BME coat_plate->solidify_bme seed_cells Seed Cells onto Solidified BME solidify_bme->seed_cells prep_cells Prepare Endothelial Cell Suspension prep_cells->seed_cells add_compounds Add this compound and Controls seed_cells->add_compounds incubate Incubate for 4-18 hours add_compounds->incubate acquire_images Acquire Images with Inverted Microscope incubate->acquire_images quantify Quantify Tube Formation (Length, Junctions, Loops) acquire_images->quantify analyze_data Analyze and Present Data quantify->analyze_data

Caption: Experimental workflow for the tube formation assay.

Detailed Protocol
  • Preparation of the Basement Membrane Matrix Plate:

    • Thaw the basement membrane matrix (BME) on ice overnight in a 4°C refrigerator.

    • Pre-chill a sterile 96-well plate and pipette tips at -20°C for at least 30 minutes.[2]

    • Using the pre-chilled tips, add 50 µL of the thawed BME to each well of the 96-well plate, ensuring the entire bottom surface is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[2]

  • Endothelial Cell Preparation and Seeding:

    • Culture HUVECs in EGM-2 medium. Use cells between passages 2 and 6 for optimal results.[2][9]

    • When cells reach 80-90% confluency, serum-starve them overnight in a basal medium containing 0.5-1% FBS.[9]

    • On the day of the assay, harvest the cells using Trypsin-EDTA, neutralize with medium containing FBS, and centrifuge.

    • Resuspend the cell pellet in a serum-low medium (e.g., EGM-2 with 2% FBS) to a final concentration of 2-4 x 10^5 cells/mL.

    • Carefully add 100 µL of the cell suspension (2-4 x 10^4 cells) to each BME-coated well.[3]

  • Treatment with this compound:

    • Prepare stock solutions of this compound and control compounds (VEGF, Suramin) at the desired concentrations.

    • Add the appropriate volume of this compound, vehicle, positive, and negative controls to the respective wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

    • Gently swirl the plate to ensure even distribution of the compounds.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[3] The optimal incubation time should be determined empirically, as tube formation is a dynamic process, with tube degradation occurring after prolonged incubation.[9]

    • Monitor tube formation periodically under an inverted microscope.

    • At the desired time point, capture images of the tube network in each well using a digital camera attached to the microscope. For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.[2][10]

  • Data Quantification and Analysis:

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify various parameters of tube formation, such as total tube length, number of junctions (branch points), and the number of enclosed loops.[6][7]

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

This compound Signaling Pathway in Endothelial Cells

Studies suggest that this compound promotes endothelial cell proliferation and migration through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[5] This pathway is a critical regulator of cell growth and differentiation.

G cluster_pathway This compound Signaling Pathway in Angiogenesis KETE This compound Receptor Putative Receptor KETE->Receptor MEK MEK Receptor->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration TubeFormation Tube Formation Proliferation->TubeFormation Migration->TubeFormation

Caption: Proposed signaling pathway of this compound in endothelial cells.

The binding of this compound to its putative receptor on the endothelial cell surface is thought to initiate a signaling cascade that leads to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and migration, ultimately promoting tube formation.[5] Further research has implicated the PI3K/Akt signaling pathway in the pro-angiogenic effects of the related compound 15-HETE, suggesting potential crosstalk between these pathways.[11]

Conclusion

The tube formation assay is a robust and efficient method for evaluating the angiogenic potential of this compound. By following the detailed protocols and utilizing quantitative data analysis, researchers can gain valuable insights into the role of this lipid mediator in angiogenesis. Understanding the underlying signaling pathways, such as the ERK1/2 pathway, will be crucial for developing novel therapeutic strategies targeting angiogenesis-related diseases.

References

Application Notes: Immunohistochemical Localization of 15-PGDH and 15-KETE in Tissues

References

Application Notes: Unveiling the Role of 15-KETE in Cellular Processes through siRNA-Mediated Inhibition of 15-PGDH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of various bioactive lipids, including prostaglandins. The enzymatic activity of 15-PGDH leads to the production of 15-keto metabolites, such as 15-keto-eicosatetraenoic acid (15-KETE). Emerging research indicates that the 15-PGDH/15-KETE axis plays a significant role in various physiological and pathological processes, including cell proliferation, migration, and signaling. This document provides detailed application notes and protocols for utilizing small interfering RNA (siRNA) to inhibit 15-PGDH expression, thereby enabling the study of this compound's downstream functions. These methodologies are particularly relevant for research in cancer biology, hypoxia-induced pathologies, and regenerative medicine.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of 15-PGDH inhibition and this compound activity on cellular functions.

Table 1: Effect of 15-PGDH siRNA on Gene Expression and Prostaglandin Levels

Cell LineTargetMethodResultReference
A549 (NSCLC)15-PGDHsiRNAMarked reduction in 15-PGDH protein[1]
A549 (NSCLC)PGE₂siRNA against 15-PGDHIncreased levels of PGE₂ in cell culture media[1]
Colon Cancer Cells15-PGDHsiRNAInhibition of 15-PGDH mRNA expression
Colon Cancer CellsPGE₂siRNA against 15-PGDHIncreased PGE₂ production

Table 2: Functional Consequences of 15-PGDH Inhibition and this compound Treatment

Cell TypeConditionAssayOutcomeReference
Pulmonary Artery Endothelial Cells (PAECs)Hypoxia + this compoundDNA Synthesis (BrdU)Increased DNA synthesis[2]
PAECsHypoxia + 15-PGDH siRNADNA Synthesis (BrdU)Reversed the hypoxia-induced increase in DNA synthesis[2]
PAECsThis compoundCell Migration (Scratch Assay)Induced cell migration[2]
PAECsThis compound + ERK1/2 inhibitorCell Migration (Scratch Assay)Reversed this compound-induced migration[2]
PAECsThis compoundTube FormationInduced tube formation[2]
Pulmonary Arterial Smooth Muscle Cells (PASMCs)HypoxiaCell Proliferation (BrdU)Stimulated proliferation[3]
PASMCsHypoxia + 15-PGDH/15-KETECell Cycle ProgressionStimulated cell cycle progression[3]
Cholangiocarcinoma Cells15-PGDH knockdownColony FormationIncreased colony formation rate[4]
Hepatocellular Carcinoma (HCC) Cells15-PGDH knockdownCell Proliferation (WST-1)Enhanced cell growth[5]
HCC Cells15-PGDH knockdownCell Cycle (Flow Cytometry)Decreased cells in G0/G1, increased in S phase[5]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to study the effects of siRNA-mediated 15-PGDH inhibition and the function of this compound.

Protocol 1: siRNA Transfection for 15-PGDH Knockdown

This protocol outlines the transient transfection of siRNA to specifically knockdown the expression of 15-PGDH in cultured mammalian cells.

Materials:

  • 15-PGDH specific siRNA and non-specific (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Antibiotic-free normal growth medium with Fetal Bovine Serum (FBS)

  • Target cells (e.g., A549, HCT116)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use 2 ml of antibiotic-free growth medium per well.

  • Preparation of siRNA-Lipid Complex:

    • For each well, dilute 20-80 pmol of siRNA (15-PGDH specific or control) into 100 µl of Opti-MEM™ medium.

    • In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™ medium.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.

    • Aspirate the medium and add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.

    • Overlay the 1 ml mixture onto the washed cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-7 hours.

  • Post-transfection:

    • Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.

    • Incubate for an additional 18-24 hours.

    • Aspirate the medium and replace with fresh 1x normal growth medium.

  • Validation of Knockdown: After 24-72 hours post-transfection, harvest the cells to validate the knockdown of 15-PGDH expression by qRT-PCR or Western blot.

Protocol 2: Validation of 15-PGDH Knockdown by qRT-PCR

This protocol is for quantifying the reduction in 15-PGDH mRNA levels following siRNA transfection.

Materials:

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR SYBR Green or TaqMan master mix

  • Primers for 15-PGDH and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from siRNA-transfected and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for 15-PGDH or the reference gene, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of 15-PGDH mRNA in the siRNA-treated samples compared to the control samples, normalized to the reference gene.

Protocol 3: Bromodeoxyuridine (BrdU) Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing Solution

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • BrdU Labeling: Following siRNA transfection and any subsequent treatments (e.g., with this compound), add BrdU labeling solution to the cell culture medium and incubate for 2-24 hours at 37°C.

  • Fixation and Permeabilization:

    • Remove the labeling solution and wash the cells twice with PBS.

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • DNA Denaturation: Incubate the cells with 2N HCl for 10 minutes at room temperature to denature the DNA.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with the anti-BrdU primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope.

    • Quantify the percentage of BrdU-positive cells by counting the number of green (BrdU) and blue (DAPI) nuclei.

Protocol 4: Scratch Wound Healing Migration Assay

This assay assesses cell migration in vitro.

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µl pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the Scratch: Once the cells are confluent, use a sterile 200 µl pipette tip to create a straight "scratch" or wound in the monolayer.

  • Washing: Gently wash the cells with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium, with or without the test compound (e.g., this compound).

  • Imaging: Immediately capture images of the scratch at time 0. Mark the location of the images.

  • Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Protocol 5: Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the activation of the ERK1/2 signaling pathway by analyzing the phosphorylation status of ERK1/2.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody following the same procedure.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

G cluster_0 15-PGDH Inhibition and this compound Production PGs Prostaglandins (PGs) 15-HETE PGDH 15-PGDH PGs->PGDH Substrate Keto_PGs 15-Keto-Prostaglandins (e.g., this compound) PGDH->Keto_PGs Catalyzes conversion siRNA 15-PGDH siRNA siRNA->PGDH Inhibits expression

Caption: siRNA-mediated inhibition of 15-PGDH expression.

G cluster_1 This compound Signaling Pathway KETE This compound Receptor Unknown Receptor/ Mechanism KETE->Receptor ERK ERK1/2 (MAPK Pathway) Receptor->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound signaling cascade promoting proliferation and migration.

G cluster_2 Experimental Workflow Start Start: Culture Cells Transfection Transfect with 15-PGDH siRNA or Control siRNA Start->Transfection Validation Validate Knockdown (qRT-PCR, Western Blot) Transfection->Validation Treatment Treat with this compound (or vehicle) Validation->Treatment Assays Functional Assays: - Proliferation (BrdU) - Migration (Scratch) - Signaling (Western) Treatment->Assays Analysis Data Analysis and Interpretation Assays->Analysis

Caption: Workflow for studying this compound function after 15-PGDH knockdown.

References

Application Notes and Protocols: Pharmacological Inhibitors of the 15-KETE Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological inhibition of the 15-keto-eicosatetraenoic acid (15-KETE) pathway. This document includes detailed information on the key enzymes involved, their inhibitors with relevant quantitative data, and step-by-step experimental protocols for their evaluation.

Introduction to the this compound Pathway

This compound is a biologically active lipid mediator derived from arachidonic acid. The synthesis of this compound is primarily a two-step process involving the enzymes 15-lipoxygenase (15-LOX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-LOX first converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). Subsequently, 15-PGDH oxidizes 15-HETE to form this compound.

The this compound pathway is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cancer. Notably, this compound has been shown to activate the ERK1/2 signaling pathway, which plays a crucial role in cell growth and differentiation.[1] Therefore, pharmacological inhibition of this pathway presents a promising therapeutic strategy for various diseases.

Pharmacological Inhibitors

Inhibition of the this compound pathway can be achieved by targeting the key enzymes responsible for its synthesis: 15-lipoxygenase (15-LOX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Inhibitors of 15-Lipoxygenase (15-LOX)

A variety of natural and synthetic compounds have been identified as inhibitors of 15-LOX.

Table 1: Quantitative Data for Selected 15-LOX Inhibitors

InhibitorTypeIC50 ValueKi ValueSource Organism/Assay Condition
Nordihydroguaiaretic acid (NDGA) General LOX Inhibitor11.0 ± 0.7 µM (for 15-LOX-2)-In vitro assay
PD-146176 Indole-based3.81 µM (for r-12/15-LOX)-In vitro assay
Eleftheriadis-14d Indole-based90 nM-In vitro assay
Compound 9c (i472) Amide-substituted indole0.19 µM-In vitro assay
MLS000327069 Imidazole-based0.34 ± 0.05 µM (for h15-LOX-2)-In vitro assay
MLS000327186 Imidazole-based0.53 ± 0.04 µM (for h15-LOX-2)-In vitro assay
MLS000327206 Imidazole-based0.87 ± 0.06 µM (for h15-LOX-2)-In vitro assay
Compound 24 3,6-diphenylimidazo[2,1-b]thiazol-5-amine analogue11.5 µM-In vitro assay
Compound 26 (R-isomer) 6-benzyloxysalicylate analogue7.1 µM-Competitive inhibitor
2,4,6-trihydroxy-3-geranylacetophenone (tHGA) derivative (Compound 22) Chalcone10.32 µM-In vitro assay
Compound 14d --36 nMh-15-LOX-1

Data compiled from multiple sources.[2][3][4][5][6]

Inhibitors of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Several potent and selective inhibitors of 15-PGDH have been developed.

Table 2: Quantitative Data for Selected 15-PGDH Inhibitors

InhibitorTypeIC50 ValueKi ValueTarget
SW033291 Small molecule1.5 nM0.1 nMHuman 15-PGDH
ML148 Small molecule56 nM-Human 15-PGDH
15-PGDH-IN-1 Small molecule3 nM-Recombinant human 15-PGDH
15-PGDH-IN-2 (Compound 2) Small molecule0.274 nM-15-PGDH
15-PGDH-IN-4 (Compound 40) Small molecule1.2 nM-h15-PGDH
HW201877 Small molecule3.6 nM-15-PGDH
MF-DH-300 Small molecule1.6 nM-15-PGDH
Compound 4 Rhodanine alkylidene20 nM-In vitro enzyme assay

Data compiled from multiple sources.[7][8][9]

Experimental Protocols

This section provides detailed protocols for assessing the activity of inhibitors of the this compound pathway.

Protocol 1: In Vitro 15-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol is adapted from a standard method for determining 15-LOX inhibitory activity by measuring the formation of conjugated dienes from a fatty acid substrate.

Materials:

  • 15-Lipoxygenase (from soybean, e.g., Sigma-Aldrich)

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • Test inhibitors

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in distilled water and adjusting the pH to 9.0 with NaOH.

    • Substrate Solution (e.g., 100 µM Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. Dilute the stock solution in borate buffer to the final working concentration. Prepare fresh daily.

    • Enzyme Solution (e.g., 200 units/mL): Dissolve 15-LOX in cold borate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 5 minutes. Keep the enzyme solution on ice.

    • Inhibitor Solutions: Dissolve test inhibitors in DMSO to prepare stock solutions. Further dilute in DMSO to achieve a range of desired concentrations.

  • Assay Procedure:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • Blank: To a cuvette, add 500 µL of borate buffer and 500 µL of substrate solution. Use this to zero the spectrophotometer.

    • Control (No Inhibitor): In a cuvette, mix 490 µL of borate buffer and 10 µL of DMSO. Add 500 µL of substrate solution. Initiate the reaction by adding 10 µL of the enzyme solution. Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

    • Inhibitor Samples: In separate cuvettes, mix 490 µL of borate buffer and 10 µL of each inhibitor dilution. Add 500 µL of substrate solution. Pre-incubate for 5 minutes at room temperature. Initiate the reaction by adding 10 µL of the enzyme solution. Immediately record the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for this compound Pathway Inhibition - Western Blot for Phospho-ERK1/2

This protocol assesses the ability of an inhibitor to block this compound-induced ERK1/2 phosphorylation in a relevant cell line (e.g., pulmonary artery endothelial cells).[1]

Materials:

  • Cell line known to respond to this compound (e.g., human pulmonary artery endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours before treatment to reduce basal ERK1/2 phosphorylation.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of this compound (e.g., 1 µM) for a predetermined time (e.g., 15-30 minutes). Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing for Total ERK1/2:

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK1/2.

    • Incubate the membrane in a stripping buffer to remove the first set of antibodies.

    • Wash the membrane and re-block.

    • Incubate with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection as described above.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Determine the percentage of inhibition of this compound-induced ERK1/2 phosphorylation for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value in a cellular context.

Visualizations

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for inhibitor screening.

G cluster_pathway This compound Synthesis and Signaling Pathway cluster_inhibitors Inhibitors AA Arachidonic Acid HETE_15 15-HETE AA->HETE_15 15-LOX KETE_15 This compound HETE_15->KETE_15 15-PGDH ERK ERK1/2 KETE_15->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation pERK->Proliferation LOX_Inhibitor 15-LOX Inhibitors LOX_Inhibitor->HETE_15 PGDH_Inhibitor 15-PGDH Inhibitors PGDH_Inhibitor->KETE_15

Caption: The this compound synthesis and signaling cascade.

G cluster_workflow Experimental Workflow for Inhibitor Screening cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Assay_Setup Set up 15-LOX or 15-PGDH enzymatic assay Add_Inhibitor Add test inhibitor at various concentrations Assay_Setup->Add_Inhibitor Add_Substrate Add substrate (e.g., Arachidonic Acid) Add_Inhibitor->Add_Substrate Measure_Activity Measure enzyme activity (e.g., spectrophotometry) Add_Substrate->Measure_Activity Calculate_IC50_vitro Calculate in vitro IC50 Measure_Activity->Calculate_IC50_vitro Cell_Culture Culture relevant cells Inhibitor_Pretreat Pre-treat cells with inhibitor Cell_Culture->Inhibitor_Pretreat Stimulate Stimulate with this compound Inhibitor_Pretreat->Stimulate Cell_Lysis Lyse cells Stimulate->Cell_Lysis Western_Blot Western Blot for p-ERK1/2 Cell_Lysis->Western_Blot Calculate_IC50_cell Calculate cellular IC50 Western_Blot->Calculate_IC50_cell

Caption: A typical workflow for screening this compound pathway inhibitors.

References

Troubleshooting & Optimization

Stability of 15-KETE in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 15-keto-eicosatetraenoic acid (15-KETE) in various solvents and at different temperatures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like other eicosanoids, is susceptible to degradation. Its stability is influenced by factors such as the solvent used for storage, temperature, and exposure to light and oxygen. For optimal stability, it is recommended to store this compound in an inert solvent at low temperatures.

Q2: What are the primary degradation pathways for this compound?

A2: As a polyunsaturated fatty acid derivative, this compound is prone to oxidation, especially at its double bonds. This can lead to the formation of various byproducts, including hydroperoxides and other oxidized species.[1] Hydrolysis of ester linkages, if present in a derivatized form, can also occur.

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to prepare stock solutions in inert organic solvents such as ethanol (B145695), methanol, or acetonitrile. Avoid using aqueous buffers for long-term storage, as the presence of water can promote hydrolysis and microbial growth.

Q4: Can I store this compound in an aqueous buffer for my experiments?

A4: While aqueous buffers are often necessary for biological assays, it is not recommended to store this compound in them for extended periods. If your experiment requires an aqueous solution, prepare it fresh from a stock solution in an organic solvent just before use. It is not recommended to store aqueous solutions for more than a day.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from a new aliquot of this compound. Verify the concentration of the new stock solution using a validated analytical method.
Improper storage of working solutions.Prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of unexpected peaks in chromatogram Presence of degradation products.Confirm the identity of the degradation products using mass spectrometry. Review storage and handling procedures to minimize degradation. Consider performing a forced degradation study to identify potential degradation products.
Loss of this compound concentration over time Oxidation or hydrolysis.Store this compound under an inert atmosphere (e.g., argon or nitrogen). Use deoxygenated solvents for preparing solutions. Store at or below -20°C.
Adsorption to container surfaces.Use silanized glass vials or low-adhesion polypropylene (B1209903) tubes for storage.

Stability Data Summary

The following tables provide inferred stability data for this compound based on general knowledge of eicosanoid stability. It is strongly recommended to perform specific stability studies for your particular experimental conditions.

Table 1: Inferred Stability of this compound in Different Solvents at -20°C

Solvent Inferred Stability Remarks
EthanolGoodRecommended for long-term storage.
MethanolGoodSuitable for long-term storage.
AcetonitrileGoodA good alternative for storage and analytical purposes.
Dimethyl Sulfoxide (DMSO)FairMay promote oxidation over time. Use fresh solutions.
Aqueous Buffers (e.g., PBS)PoorNot recommended for storage. Prepare fresh before use.

Table 2: Expected Impact of Temperature on this compound Stability (in an inert organic solvent)

Temperature Expected Impact on Stability
-80°COptimal for long-term storage (months to years).
-20°CSuitable for short to medium-term storage (weeks to months).
4°CShort-term storage only (days).
Room Temperature (20-25°C)Prone to rapid degradation (hours).

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound standard
  • HPLC-grade solvents (e.g., ethanol, acetonitrile, methanol, water)
  • Acids (e.g., 0.1 M HCl)
  • Bases (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% hydrogen peroxide)
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • UV detector or mass spectrometer

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in ethanol or another suitable organic solvent at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).
  • Oxidation: Mix an aliquot of the this compound stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
  • Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Photodegradation: Expose an aliquot of the this compound stock solution to UV light for a defined period.

4. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples if necessary.
  • Analyze the samples by HPLC or LC-MS. Use a suitable mobile phase gradient to separate this compound from its degradation products.
  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.
  • Characterize the major degradation products using mass spectrometry if available.

Visualizations

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 15-KETE_ext This compound Receptor Receptor 15-KETE_ext->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release induces Downstream_PKC Downstream Effects PKC->Downstream_PKC Downstream_Ca Downstream Effects Ca_release->Downstream_Ca

Caption: Inferred signaling pathway of this compound.

This compound Stability Study Workflow Start Start: Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress_Conditions Sampling Collect Samples at Different Time Points Stress_Conditions->Sampling Analysis Analyze by HPLC or LC-MS Sampling->Analysis Data_Processing Process Data: - Quantify this compound - Identify Degradants Analysis->Data_Processing Conclusion Determine Stability Profile Data_Processing->Conclusion

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Optimizing Liquid Chromatography Separation of 15-KETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography separation of 15-keto-eicosatetraenoic acid (15-KETE) isomers.

Troubleshooting Guide

Encountering issues during the separation of this compound isomers is common. This guide addresses specific problems in a question-and-answer format to help you resolve them efficiently.

Problem Potential Causes Recommended Solutions
Poor Resolution or No Separation of Isomers Inappropriate column chemistry for chiral separation.Select a Chiral Stationary Phase (CSP): Use columns specifically designed for enantiomeric separations, such as those based on polysaccharide derivatives (e.g., Chiralpak AD, AD-RH), cyclodextrins, or macrocyclic glycopeptides.[1][2][3][4] • Optimize Mobile Phase: Adjust the mobile phase composition. For normal-phase chromatography, vary the ratio of hexane/isopropanol. For reversed-phase, adjust the organic modifier (acetonitrile or methanol) and the aqueous phase composition.[3]
Suboptimal mobile phase composition or gradient.Gradient Optimization: If using a gradient, adjust the slope and duration. A shallower gradient can improve the separation of closely eluting isomers.[5][6] • Isocratic Elution: For simpler mixtures, isocratic elution might provide better resolution. Experiment with different solvent strengths.
Incorrect flow rate.Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.
Broad Peaks Mobile phase composition has changed or is inappropriate.Prepare Fresh Mobile Phase: Ensure the mobile phase is correctly prepared and degassed.[7] • Sample Solvent Mismatch: Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.[7]
Low flow rate.Optimize Flow Rate: While a lower flow rate can improve resolution, a flow rate that is too low can lead to peak broadening due to diffusion. Adjust to the optimal flow rate for your column dimensions.[7]
Column contamination or degradation.Flush the Column: Use a strong solvent to wash the column.[8] • Replace Guard Column: A contaminated guard column can lead to broad peaks.[7] • Replace Analytical Column: If the column is old or has been used extensively, it may need to be replaced.
Peak Tailing Secondary interactions with the stationary phase (e.g., residual silanols).Adjust Mobile Phase pH: For silica-based columns, adjusting the pH of the mobile phase can reduce silanol (B1196071) interactions.[9] • Use a Mobile Phase Additive: Add a small amount of a competitive agent, like triethylamine, to the mobile phase to block active sites.
Column overload.Reduce Sample Concentration: Inject a more dilute sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Modify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[10]
Column overload.Decrease Injection Volume or Concentration: Overloading the column can lead to peak fronting.
Inconsistent Retention Times Leaks in the HPLC system.Check for Leaks: Inspect all fittings and connections for any signs of leakage. Salt buildup around fittings can indicate a leak.[7][8]
Fluctuations in temperature.Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducible retention times.[7]
Pump issues (e.g., air bubbles, faulty check valves).Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.[7] • Clean Check Valves: If pressure is fluctuating, clean or replace the pump's check valves.[7]
High Backpressure Blockage in the system (e.g., plugged frit, column contamination).Check Pressure With and Without Column: To isolate the source of the high pressure.[9] • Backflush the Column: This can help to clear a blocked inlet frit.[9] • Filter Samples: Ensure all samples are filtered before injection to prevent particulates from clogging the system.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for separating this compound enantiomers?

A1: Chiral column chromatography is essential for separating enantiomers.[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), are widely used and have been shown to be effective for resolving similar eicosanoid isomers.[2][4]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Both normal-phase and reversed-phase chromatography can be used for chiral separations.[3] Normal-phase solvents are commonly used for chiral HPLC separations.[3] However, reversed-phase methods are also viable with certain types of chiral stationary phases.[2][3] The choice will depend on the specific isomers you are trying to separate and the column you are using.

Q3: How can I improve the sensitivity of my analysis?

A3: To improve sensitivity, consider the following:

  • Optimize Wavelength: Ensure you are using the optimal UV detection wavelength for this compound.

  • Gradient Elution: Gradient HPLC can result in sharper peaks, which increases peak height and sensitivity, especially for later eluting compounds.[5]

  • Sample Preparation: Utilize solid-phase extraction (SPE) to concentrate your sample and remove interfering substances from the biological matrix.[11]

Q4: What are some key considerations for sample preparation?

A4: Proper sample preparation is critical for successful analysis. For biological samples, this typically involves:

  • Lipid Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids.[11]

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm filter before injection to prevent clogging of the HPLC system.

Q5: How do I prevent column degradation?

A5: To extend the life of your column:

  • Use a Guard Column: A guard column will protect your analytical column from contaminants.[7]

  • Proper Storage: Store the column in an appropriate solvent as recommended by the manufacturer. Avoid storing columns in buffered mobile phases.[12]

  • pH Range: Operate the column within its recommended pH range to prevent degradation of the stationary phase.

Experimental Protocols

While a specific, universally optimized protocol for all this compound isomers is sample and instrument-dependent, the following provides a detailed starting methodology based on the separation of similar eicosanoids.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 6 mL of methanol (B129727) followed by 6 mL of distilled water.

  • Load Sample: Load the pre-treated biological sample onto the cartridge at a slow flow rate.

  • Wash: Wash the cartridge to remove interfering substances.

  • Elute: Elute the this compound isomers with an appropriate organic solvent, such as methanol.

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Chiral HPLC Method Parameters

Parameter Normal Phase Reversed Phase
Column Chiralpak ADChiralpak AD-RH
Mobile Phase Hexane/Isopropanol/Trifluoroacetic AcidAcetonitrile/Water/Trifluoroacetic Acid
Gradient Isocratic or shallow gradient with increasing isopropanolGradient with increasing acetonitrile
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Column Temp. 25 °C25 °C
Detection UV at 235 nmUV at 235 nm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_optimization Method Optimization cluster_data Data Analysis Sample Biological Sample LLE_SPE Lipid Extraction (LLE/SPE) Sample->LLE_SPE Filter Filtration (0.22 µm) LLE_SPE->Filter HPLC Chiral HPLC System Filter->HPLC Column Chiral Column (e.g., Chiralpak AD) MobilePhase Mobile Phase Composition HPLC->MobilePhase Detection UV or MS Detection Integration Peak Integration & Quantification Detection->Integration Gradient Gradient Profile FlowRate Flow Rate Temperature Temperature Separation Isomer Separation Integration->Separation

Caption: Experimental workflow for this compound isomer separation.

Troubleshooting_Workflow Problem Poor Peak Resolution CheckColumn Is the column a Chiral Stationary Phase (CSP)? Problem->CheckColumn YesColumn Yes CheckColumn->YesColumn Yes NoColumn No CheckColumn->NoColumn No OptimizeMobilePhase Optimize Mobile Phase Composition YesColumn->OptimizeMobilePhase SelectCSP Select an appropriate CSP NoColumn->SelectCSP SelectCSP->OptimizeMobilePhase AdjustGradient Adjust Gradient Profile OptimizeMobilePhase->AdjustGradient CheckFlowRate Adjust Flow Rate AdjustGradient->CheckFlowRate GoodResolution Good Resolution CheckFlowRate->GoodResolution

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Troubleshooting 15-KETE Pathway Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low signal issues in Western blot experiments for proteins involved in the 15-KETE (15-keto-eicosatetraenoic acid) signaling pathway. The primary proteins of interest in this context are 15-lipoxygenase (15-LOX), the enzyme responsible for the synthesis of 15-HETE (the precursor to this compound), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor that can be activated by this compound and other lipid mediators.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during Western blotting for 15-LOX and PPARγ, focusing on the issue of weak or no signal.

Q1: I am not seeing any bands for my target protein (15-LOX or PPARγ). What are the possible causes and solutions?

A1: No signal in a Western blot can be frustrating. This issue can arise from several factors throughout the experimental workflow.

Possible Causes & Solutions:

  • Inefficient Protein Extraction: The target protein may not be effectively extracted from the sample.

    • Solution: Ensure you are using a lysis buffer appropriate for the subcellular localization of your target protein.[1] For nuclear proteins like PPARγ, a nuclear extraction protocol may be necessary. Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[1]

  • Low Protein Concentration: The amount of target protein in your sample may be below the detection limit.

    • Solution: Increase the total protein amount loaded onto the gel. For cell lysates, a recommended starting point is 20-30 µg per well.[2] If the protein is known to have low abundance, consider enriching your sample for the protein of interest through techniques like immunoprecipitation.

  • Poor Protein Transfer: The proteins may not have transferred efficiently from the gel to the membrane.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target protein. For larger proteins, a longer transfer time or the addition of SDS to the transfer buffer may be beneficial.

  • Inactive Antibodies: The primary or secondary antibody may have lost activity.

    • Solution: Use fresh antibody dilutions for each experiment. Ensure antibodies have been stored correctly at the recommended temperature and have not undergone multiple freeze-thaw cycles. To test antibody activity, you can perform a dot blot.

  • Suboptimal Antibody Concentrations: The concentration of the primary or secondary antibody may be too low.

    • Solution: Optimize the antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration for your specific experimental conditions.

  • Incorrect Secondary Antibody: The secondary antibody may not be compatible with the primary antibody.

    • Solution: Ensure the secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).

Q2: My bands for 15-LOX/PPARγ are very faint. How can I enhance the signal?

A2: A weak signal indicates that the detection of your target protein is not optimal. Several adjustments can be made to amplify the signal.

Possible Causes & Solutions:

  • Insufficient Incubation Times: Antibody incubation times may be too short.

    • Solution: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C. Similarly, ensure the secondary antibody incubation is sufficient (typically 1-2 hours at room temperature).

  • Suboptimal Blocking Buffer: The blocking buffer may be masking the epitope of the target protein.

    • Solution: While 5% non-fat dry milk in TBST is a common blocking agent, some antibodies perform better with other blockers like 3-5% Bovine Serum Albumin (BSA).[3] For phospho-specific antibodies, BSA is generally recommended over milk.[3]

  • Inadequate Washing Steps: Excessive washing can lead to the dissociation of the antibody from the target protein.

    • Solution: While thorough washing is necessary to reduce background, avoid overly stringent or prolonged wash steps. Stick to a consistent washing protocol, for instance, 3 x 5-minute washes with TBST.

  • Expired or Insufficient Detection Reagent: The chemiluminescent substrate may be expired or used in an insufficient volume.

    • Solution: Use a fresh, unexpired detection reagent. Ensure the entire surface of the membrane is evenly coated with the substrate. For low abundance proteins, consider using a more sensitive ECL substrate.

  • Short Exposure Time: The exposure time for signal detection might be too brief.

    • Solution: Increase the exposure time when imaging the blot. If using film, try multiple exposure times. Digital imagers often allow for the optimization of exposure settings.

Q3: I am observing high background on my Western blot, which is obscuring the signal for my target protein. What can I do to reduce the background?

A3: High background can be caused by non-specific binding of the primary or secondary antibodies.

Possible Causes & Solutions:

  • Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[4] You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk).[3]

  • Antibody Concentration is Too High: High concentrations of primary or secondary antibodies can lead to increased non-specific binding.

    • Solution: Perform a titration to determine the optimal, lowest effective concentration for both your primary and secondary antibodies.

  • Contaminated Buffers: Buffers, especially the wash buffer, may be contaminated with bacteria or other particulates.

    • Solution: Use freshly prepared buffers for each experiment. Filtering the buffers can also help to remove any particulates.

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.

    • Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.

Q4: I see multiple non-specific bands on my blot in addition to the expected band for 15-LOX or PPARγ. How can I improve the specificity?

A4: Non-specific bands can result from the antibody recognizing other proteins with similar epitopes or from protein degradation.

Possible Causes & Solutions:

  • Primary Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.

    • Solution: Use a more specific antibody, such as a monoclonal antibody. Ensure that the antibody has been validated for the species you are working with. Running a negative control (e.g., a cell lysate known not to express the target protein) can help confirm specificity.

  • Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to the degradation of your target protein.

    • Solution: Always use fresh samples and keep them on ice. Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors.[2]

  • Too Much Protein Loaded: Overloading the gel with protein can lead to the appearance of "ghost" bands.

    • Solution: Reduce the amount of total protein loaded per lane. A typical range is 20-30 µg for cell lysates.[2]

  • Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically.

    • Solution: Run a control where you incubate the blot with only the secondary antibody to check for non-specific binding.[5] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Western blotting of 15-LOX and PPARγ. These are starting recommendations and may require optimization for your specific experimental setup.

Table 1: Recommended Antibody Dilutions and Protein Loading

Target ProteinPrimary Antibody Dilution RangeSecondary Antibody Dilution RangeTotal Protein Load (Cell Lysate)
15-LOX-11:500 - 1:1000[6]1:5000 - 1:10,00020 µg[6]
15-LOX-21:500 - 1:2000[7][8]1:10,000[7]25 µg[7]
PPARγ1:1000[9][10][11]1:5000 - 1:10,00025 µg

Table 2: Incubation and Blocking Parameters

StepParameterRecommended ConditionsNotes
Blocking Duration1 hour at room temperature or overnight at 4°C[4]Use gentle agitation.
Reagent3-5% non-fat dry milk or BSA in TBST[3]For PPARγ, BSA may be preferred.
Primary Antibody Incubation Duration1 hour at room temperature or overnight at 4°COvernight at 4°C can increase signal.
Secondary Antibody Incubation Duration1-2 hours at room temperatureProtect from light if using a fluorescent secondary.
Washing Procedure3 x 5-10 minute washes with TBSTEnsure adequate volume to cover the membrane.

Experimental Protocols

Detailed Methodology for a Standard 15-LOX / PPARγ Western Blot
  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.

    • Include a pre-stained molecular weight marker in one lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.

    • Destain the membrane with TBST.

  • Blocking:

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Dilute the primary antibody (anti-15-LOX or anti-PPARγ) in blocking buffer to the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

Signaling Pathway and Workflow Diagrams

G This compound Synthesis and PPARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid _15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->_15_LOX Substrate _15_HETE 15-HETE _15_LOX->_15_HETE Produces Dehydrogenase Dehydrogenase _15_HETE->Dehydrogenase Substrate _15_KETE This compound Dehydrogenase->_15_KETE Produces PPARg PPARγ _15_KETE->PPARg Activates Nucleus Nucleus PPARg->Nucleus RXR RXR RXR->Nucleus PPRE PPRE Nucleus->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: this compound Synthesis and PPARγ Signaling Pathway.

G General Western Blot Workflow Sample_Prep Sample Preparation (Lysis & Quantification) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: General Western Blot Experimental Workflow.

G Troubleshooting Low Signal in Western Blots Start Low or No Signal Check_Transfer Check Protein Transfer (Ponceau S Stain) Start->Check_Transfer Transfer_OK Transfer Successful Check_Transfer->Transfer_OK Bands Visible Transfer_Fail Transfer Failed Check_Transfer->Transfer_Fail No Bands Check_Antibodies Check Antibodies (Concentration & Activity) Transfer_OK->Check_Antibodies Optimize_Transfer Optimize Transfer Conditions Transfer_Fail->Optimize_Transfer Success Signal Improved Optimize_Transfer->Success Antibodies_OK Antibodies OK Check_Antibodies->Antibodies_OK OK Antibodies_Bad Suboptimal Antibodies Check_Antibodies->Antibodies_Bad Issue Found Check_Protein Check Protein Load & Integrity Antibodies_OK->Check_Protein Optimize_Antibodies Titrate Antibodies Use Fresh Aliquots Antibodies_Bad->Optimize_Antibodies Optimize_Antibodies->Success Protein_OK Protein OK Check_Protein->Protein_OK OK Protein_Bad Low Protein/Degraded Check_Protein->Protein_Bad Issue Found Check_Detection Check Detection Reagents & Exposure Protein_OK->Check_Detection Optimize_Protein Increase Protein Load Use Fresh Lysate Protein_Bad->Optimize_Protein Optimize_Protein->Success Detection_OK Detection OK Check_Detection->Detection_OK OK Detection_Bad Reagents/Exposure Issue Check_Detection->Detection_Bad Issue Found Optimize_Detection Use Fresh ECL Increase Exposure Detection_Bad->Optimize_Detection Optimize_Detection->Success

Caption: Logical Flowchart for Troubleshooting Low Signal.

References

How to prevent non-specific binding in a 15-KETE ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during 15-KETE ELISA experiments, with a specific focus on preventing non-specific binding.

Troubleshooting Guide: High Non-Specific Binding in your this compound ELISA

High background noise in an ELISA is often attributed to non-specific binding, which can obscure results and lead to inaccurate quantification. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: I am observing high background in my this compound ELISA. What are the common causes and how can I troubleshoot this?

Answer:

High background in a this compound ELISA can stem from several factors, primarily related to inadequate blocking, insufficient washing, or suboptimal reagent concentrations. Due to the hydrophobic nature of this compound, special attention must be paid to the choice of plates and blocking agents.

Below is a step-by-step guide to troubleshoot and minimize non-specific binding.

Step 1: Review Your Plate Choice

For hydrophobic molecules like this compound, the choice of ELISA plate is critical.

  • Recommendation: Utilize hydrophobic or medium-binding polystyrene plates. These surfaces are more suitable for the passive adsorption of lipids and other hydrophobic biomolecules.

Step 2: Optimize Your Blocking Buffer

The blocking buffer's role is to saturate all unoccupied binding sites on the plate, preventing the antibodies or other reagents from binding non-specifically.

  • Common Issue: The blocking agent is not effective for a small molecule assay.

  • Troubleshooting:

    • Increase Blocking Agent Concentration: If you are using a standard protein-based blocker like Bovine Serum Albumin (BSA) or casein, try increasing the concentration.

    • Test Different Blocking Agents: Not all blocking agents are equally effective. Consider testing a panel of blockers to find the optimal one for your assay.

    • Consider Protein-Free Blockers: For small molecule assays, protein-based blockers can sometimes cause interference. A protein-free blocking buffer might yield better results.

Step 3: Refine Your Washing Technique

Thorough washing is essential to remove unbound and weakly bound reagents.

  • Common Issue: Insufficient washing leads to residual reagents that contribute to high background.

  • Troubleshooting:

    • Increase Wash Cycles: Increase the number of wash cycles from the standard 3-4 to 5-6.

    • Increase Wash Volume: Ensure the wash buffer volume is sufficient to completely fill the wells (e.g., 300-400 µL for a 96-well plate).

    • Incorporate a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash step can improve the removal of non-specifically bound material.[1]

    • Optimize Detergent Concentration: A non-ionic detergent like Tween-20 is a common component of wash buffers. Optimizing its concentration is key.

Step 4: Evaluate Antibody Concentrations

Excessively high concentrations of primary or secondary antibodies can lead to increased non-specific binding.

  • Common Issue: The antibody concentration is too high.

  • Troubleshooting: Perform a titration experiment (checkerboard titration) to determine the optimal concentration of both your capture and detection antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.

Quantitative Data Summary: Reagents for Minimizing Non-Specific Binding

The following table provides recommended concentration ranges for common reagents used to reduce non-specific binding in ELISAs. It is crucial to empirically determine the optimal concentration for your specific this compound assay.

ReagentCategoryRecommended Concentration RangeKey Considerations
Bovine Serum Albumin (BSA) Blocking Agent1% - 5% (w/v) in PBS or TBSA commonly used and effective protein blocker. Ensure it is fatty-acid free.
Casein/Non-Fat Dry Milk Blocking Agent0.1% - 0.5% (w/v) in PBS or TBSA cost-effective alternative to BSA. May contain endogenous biotin, which can interfere with avidin-biotin systems.
Protein-Free Blockers Blocking AgentVaries by manufacturerIdeal for small molecule assays to avoid protein-protein interactions.
Tween-20 Detergent (in Wash Buffer)0.05% - 0.1% (v/v) in PBS or TBSHelps to reduce hydrophobic interactions and remove loosely bound molecules.[2]
Normal Serum Blocking Agent / Antibody Diluent5% - 10% (v/v)Serum from the same species as the secondary antibody can be an effective blocker.[3]

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer

This protocol outlines a method for testing different blocking agents to identify the most effective one for your this compound ELISA.

  • Plate Preparation: Coat a 96-well hydrophobic ELISA plate with your this compound standard or sample as per your established protocol.

  • Blocking Buffer Preparation: Prepare a series of different blocking buffers to be tested. For example:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 0.5% Casein in PBS

    • A commercial protein-free blocking buffer

  • Blocking Step: After coating, wash the plate once with your standard wash buffer. Add 200 µL of each prepared blocking buffer to a set of wells (e.g., one column per buffer). Include a "no block" control column.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with ELISA: Continue with the remaining steps of your ELISA protocol (e.g., adding detection antibody, substrate, etc.), ensuring all other variables are kept constant.

  • Analysis: Compare the background signal (OD values in the absence of analyte) for each blocking condition. The optimal blocking buffer will be the one that provides the lowest background without significantly compromising the specific signal.

Protocol 2: Optimizing Wash Steps

This protocol will help you determine the optimal number of washes and the inclusion of a soak step.

  • Plate Preparation: Prepare a coated and blocked 96-well plate as per your optimized blocking protocol.

  • Variable Wash Conditions: After the primary antibody incubation step, divide the plate into sections to test different washing procedures:

    • Section 1: 3 washes with standard wash buffer.

    • Section 2: 5 washes with standard wash buffer.

    • Section 3: 3 washes with a 30-second soak time for each wash.

    • Section 4: 5 washes with a 30-second soak time for each wash.

  • ELISA Completion: Proceed with the subsequent steps of your ELISA protocol.

  • Data Analysis: Compare the signal-to-noise ratio for each washing condition. The optimal condition will yield a low background and a strong specific signal.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the mechanism of non-specific binding, refer to the diagrams below.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_detection Detection cluster_result Result p1 1. Coat Plate with This compound Antigen p2 2. Block with Blocking Agent p1->p2 Wash p3 3. Add Primary Antibody p2->p3 Wash p4 4. Add Enzyme-linked Secondary Antibody p3->p4 Wash p5 5. Add Substrate p4->p5 Wash p6 6. Measure Signal p5->p6

Caption: A generalized workflow for a competitive this compound ELISA.

NonSpecific_Binding cluster_well ELISA Plate Well Surface cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding cluster_solution Solution Phase Antigen This compound Antigen CaptureAb Capture Antibody Antigen->CaptureAb UnboundSite Unbound Surface DetectionAb Detection Antibody UnboundSite->DetectionAb Incorrect Adsorption FreeDetectionAb Free Detection Antibody FreeDetectionAb->UnboundSite Potential for Non-Specific Binding

Caption: Mechanism of non-specific vs. specific antibody binding in an ELISA.

Frequently Asked Questions (FAQs)

Q1: Can I use the same blocking buffer for all my ELISAs?

A1: While some general-purpose blocking buffers work well for many applications, it is not a one-size-fits-all solution. The optimal blocking buffer can depend on the specific antigen or antibody being used, as well as the type of sample being analyzed. For a small, hydrophobic molecule like this compound, it is highly recommended to empirically test a few different blocking buffers to find the one that provides the best signal-to-noise ratio.

Q2: Is it possible to over-wash my ELISA plate?

A2: Yes, excessive washing can sometimes lead to the dissociation of specifically bound antibodies or antigens, resulting in a weaker signal. It's a balance between removing non-specifically bound molecules and retaining the specifically bound ones. This is why optimizing your wash protocol (number of washes and soak times) is important.

Q3: My wash buffer contains Tween-20. Can this interfere with my assay?

A3: Tween-20 is a non-ionic detergent that is very effective at reducing non-specific binding by disrupting weak hydrophobic interactions. At the recommended concentrations (typically 0.05% to 0.1%), it is unlikely to interfere with the specific antibody-antigen interactions in most ELISAs.[2] However, at very high concentrations, it could potentially disrupt these interactions.

Q4: I'm still seeing high background after optimizing my blocking and washing steps. What else could be the cause?

A4: If you have optimized your blocking and washing and are still experiencing high background, consider the following:

  • Antibody Quality and Specificity: Ensure your antibodies are specific for this compound and are not cross-reacting with other molecules in your sample or on the plate.

  • Reagent Contamination: Make sure your buffers and reagents are not contaminated with any substances that could interfere with the assay. Always use high-purity water.

  • Incubation Times and Temperatures: Inconsistent or incorrect incubation times and temperatures can affect binding kinetics and contribute to variability and high background.

  • Plate Sealing: Properly seal your plates during incubations to prevent evaporation, which can lead to an increase in reagent concentration at the edges of the wells ("edge effect").

Q5: How does the hydrophobic nature of this compound specifically contribute to non-specific binding?

A5: Hydrophobic molecules have a tendency to interact with the hydrophobic polystyrene surface of the ELISA plate. This can lead to non-specific adsorption of this compound itself, as well as other hydrophobic components in your sample or reagents. This is why using a plate specifically designed for hydrophobic molecule binding and employing a robust blocking strategy are particularly important for a this compound ELISA.

References

Technical Support Center: Efficient 15-KETE Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 15-keto-eicosatetraenoic acid (15-KETE) extraction from plasma samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound from plasma samples?

Low recovery of this compound can stem from several factors throughout the extraction workflow. The primary causes include inefficient protein precipitation, suboptimal pH during extraction, analyte degradation, and strong binding to plasma proteins. Each step, from sample handling to final elution, presents a potential for analyte loss.

Q2: How can I minimize the degradation of this compound in my plasma samples?

This compound, like other eicosanoids, is susceptible to degradation. To minimize this, it is crucial to handle and process plasma samples promptly at low temperatures.[1] It is recommended to store plasma at -80°C to prevent metabolite degradation.[1] Additionally, repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids and other metabolites, potentially altering the true concentration of this compound.

Q3: What is the "matrix effect" and how can I mitigate it in my LC-MS/MS analysis of this compound?

The matrix effect refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix, such as phospholipids, proteins, and salts.[2] This can lead to ion suppression or enhancement, causing inaccurate quantification.[2][3] To mitigate matrix effects, consider the following:

  • Optimize Chromatographic Separation: Improve the separation of this compound from interfering matrix components by adjusting the mobile phase, gradient, and column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification.[2]

  • Employ Robust Sample Preparation: Techniques like solid-phase extraction (SPE) are generally better at removing interfering matrix components compared to liquid-liquid extraction (LLE).[1]

Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?

Both SPE and LLE can be used for this compound extraction, and the choice depends on the specific requirements of your assay.

  • SPE is often preferred for its ability to provide cleaner extracts by more effectively removing impurities, which is particularly important for sensitive LC-MS/MS analysis, especially when analytes are present at low levels.[1] It is also more suitable for processing a large number of samples.[1]

  • LLE can offer higher extraction efficiency in some cases but may also co-extract more endogenous impurities that can interfere with analysis.[1]

Q5: How do I choose the right SPE sorbent for this compound extraction?

For eicosanoids like this compound, reversed-phase sorbents are commonly used. Hydrophilic-Lipophilic Balanced (HLB) and C18 sorbents are popular choices.[4] The selection should be based on the specific properties of this compound and the desire to effectively retain the analyte while washing away interferences.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Inefficient protein precipitation.Ensure complete protein precipitation by using an appropriate solvent (e.g., acetonitrile (B52724), methanol) and adequate vortexing.
Suboptimal pH during extraction.Adjust the sample pH to be acidic (e.g., using formic acid) to ensure this compound is in its protonated form for better retention on reversed-phase SPE sorbents.
Analyte degradation.Minimize sample handling time, work on ice, and avoid repeated freeze-thaw cycles. Store samples at -80°C.[1]
Incomplete elution from SPE cartridge.Optimize the elution solvent. A stronger organic solvent or a mixture of solvents may be required to fully elute this compound from the sorbent.
High Variability in Results Inconsistent sample handling.Standardize all steps of the protocol, including timing, temperatures, and volumes.
Matrix effects.Use a stable isotope-labeled internal standard and optimize chromatographic conditions to separate this compound from interfering compounds.[2]
Incomplete solvent evaporation/reconstitution.Ensure complete drying of the eluate before reconstitution. Vortex thoroughly after adding the reconstitution solvent to ensure the analyte is fully dissolved.
Peak Tailing or Splitting in Chromatogram Poor sample cleanup.Improve the wash steps in the SPE protocol to remove more of the interfering matrix components.
Incompatibility of reconstitution solvent with mobile phase.Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase of your LC gradient.
Column overload.Dilute the sample or inject a smaller volume onto the column.

Quantitative Data Summary

The following tables summarize typical performance data for eicosanoid extraction methods from plasma. While specific data for this compound may vary, these values provide a general benchmark for what can be expected.

Table 1: Comparison of Extraction Method Performance for Eicosanoids

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Rate 70-120% (for a broad range of eicosanoids)[1]Generally higher than SPE, but more variable.[1]
Precision (CV%) <30%[1]Can be higher than SPE due to more co-extracted interferences.
Sample Cleanliness Good to ExcellentFair to Good
Throughput HighLow to Medium

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

    • Acidify the sample by adding a solution like 1% formic acid to a final pH of ~3.5. This ensures that this compound is protonated for optimal retention on the SPE sorbent.

    • Vortex the sample gently.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18 or HLB, 30 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities.

    • Follow with a wash of 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove less hydrophobic interferences.[1]

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of a solvent compatible with your LC-MS system (e.g., the initial mobile phase).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

    • Acidify the plasma to a pH of ~3.5 with a suitable acid.

  • Extraction:

    • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Phase Separation:

    • Centrifuge the sample at approximately 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer containing the this compound to a new tube, avoiding the protein interface and the lower aqueous layer.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume of a solvent compatible with your LC-MS system.

Visualizations

Metabolic pathway of this compound from Arachidonic Acid.

SPE_Workflow Start Start: Plasma Sample Pre_treatment 1. Sample Pre-treatment (Acidification & IS Spiking) Start->Pre_treatment Loading 3. Sample Loading Pre_treatment->Loading Conditioning 2. SPE Cartridge Conditioning (Methanol & Water) Conditioning->Loading Washing 4. Washing (Water & 10% Methanol) Loading->Washing Elution 5. Elution (Methanol/Acetonitrile) Washing->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Solid-Phase Extraction (SPE) workflow for this compound.

LLE_Workflow Start Start: Plasma Sample Preparation 1. Sample Preparation (Acidification & IS Spiking) Start->Preparation Extraction 2. Liquid-Liquid Extraction (Organic Solvent) Preparation->Extraction Centrifugation 3. Phase Separation (Centrifugation) Extraction->Centrifugation Collection 4. Collect Organic Layer Centrifugation->Collection Evaporation 5. Evaporation & Reconstitution Collection->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Liquid-Liquid Extraction (LLE) workflow for this compound.

References

Technical Support Center: Dealing with Matrix Effects in 15-KETE LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15-KETE (15-oxo-eicosatetraenoic acid) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis of this bioactive lipid mediator. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects, ensuring accurate and reproducible results.

I. Troubleshooting Guide

This section addresses specific issues that may arise during your this compound LC-MS/MS experiments. The question-and-answer format provides potential causes and practical, step-by-step solutions.

Question 1: My this compound signal has poor reproducibility and low sensitivity. Could this be a matrix effect?

Answer: Yes, poor reproducibility and low sensitivity are classic signs of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, this compound, in the mass spectrometer's ion source.[1] This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement), both of which compromise data quality.[2]

Troubleshooting Steps:

  • Confirm the Presence of Matrix Effects: The most definitive method is a quantitative post-extraction spike experiment.[3]

    • Procedure:

      • Prepare two sets of samples.

      • Set A (Spiked Post-Extraction): Extract a blank matrix sample (e.g., plasma with no this compound). After the final extraction step, spike the clean extract with a known concentration of this compound analytical standard.

      • Set B (Neat Standard): Prepare a standard of this compound at the same concentration as Set A, but in a clean solvent (e.g., the mobile phase).

      • Analysis: Analyze both sets by LC-MS/MS.

    • Calculation: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

    • Interpretation: A value significantly below 100% indicates ion suppression, while a value significantly above 100% indicates ion enhancement. A value between 85-115% is often considered acceptable, but this can vary by assay requirements.

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4][5]

    • Why it Works: A SIL-IS (e.g., this compound-d8) is chemically identical to this compound and will co-elute, meaning it is affected by the same ion suppression or enhancement.[6] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[7]

    • Implementation: Add a known concentration of the SIL-IS to all samples, standards, and quality controls before any sample preparation steps.

  • Optimize Sample Preparation: The best strategy is to remove the interfering matrix components before they enter the LC-MS system.[8] Phospholipids (B1166683) are a major cause of matrix effects in biological samples like plasma.[9][10]

    • See the detailed protocols and comparison table in the "Experimental Protocols" and "Data Presentation" sections below.

Question 2: I've confirmed phospholipids are causing ion suppression. What are the best sample preparation strategies to remove them?

Answer: Removing phospholipids is critical for robust this compound analysis. While simple protein precipitation (PPT) is fast, it is ineffective at removing phospholipids.[11] More advanced techniques are required.

Recommended Strategies:

  • Solid-Phase Extraction (SPE): This is a highly effective and commonly used method for cleaning up eicosanoid samples.[12][13] It separates this compound from interfering compounds based on their physical and chemical properties.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[14][15] It can be effective but may require more optimization than SPE.

  • Phospholipid Removal Plates/Cartridges: These are specialized products (e.g., HybridSPE®, Phree™, Ostro™) designed to selectively remove phospholipids while allowing analytes like this compound to pass through.[10][16] They offer a simple workflow similar to PPT but with significantly better cleanup.[17]

See the "Experimental Protocols" section for detailed methodologies for SPE and LLE.

Question 3: Can I overcome matrix effects by changing my LC method?

Answer: Yes, chromatographic optimization can be a powerful tool to mitigate matrix effects. The goal is to chromatographically separate this compound from the co-eluting interferences.[18]

Troubleshooting Steps:

  • Identify Interference Regions: Use the post-column infusion technique to find where ion suppression occurs in your chromatogram.[19]

    • Procedure: While a blank matrix extract is injected and run through the LC system, a constant flow of this compound standard is infused into the mobile phase just before it enters the mass spectrometer.

    • Interpretation: A stable, constant signal will be observed for this compound. Any dips in this signal correspond to retention times where matrix components are eluting and causing ion suppression.[3]

  • Adjust the Gradient: Modify your mobile phase gradient to shift the retention time of this compound away from the ion suppression zones.

  • Change the Column: If gradient modification is insufficient, try a column with a different stationary phase chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase instead of a standard C18) to alter the selectivity of the separation.

  • Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the eluent to waste, only allowing the eluent around your this compound peak to enter the mass spectrometer.[20] This reduces source contamination.

II. Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

A1: 15-oxo-eicosatetraenoic acid (this compound or 15-oxo-ETE) is a bioactive lipid mediator derived from the oxidation of arachidonic acid. It is formed when 15-HETE is oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[14] It plays a significant role in physiological and pathological processes, particularly as an anti-inflammatory mediator.[14]

Q2: What are the primary sources of matrix effects in biological samples?

A2: In biological matrices like plasma, serum, or tissue homogenates, the most significant source of matrix effects are phospholipids.[3][9] Other contributors include salts, endogenous metabolites, proteins, and dosing vehicles used in preclinical studies.[1][3][21]

Q3: What is the difference between "absolute matrix effect" and "relative matrix effect"?

A3:

  • Absolute Matrix Effect refers to the suppression or enhancement of the analyte signal in a single sample type compared to a neat standard, as calculated in the post-extraction spike experiment.[19]

  • Relative Matrix Effect refers to the variability of the matrix effect between different sources of the same matrix (e.g., plasma from six different individuals). This is crucial to assess for clinical studies, as inter-subject variability in matrix composition can affect assay accuracy.[5]

Q4: Is it possible to completely eliminate matrix effects?

A4: Completely eliminating matrix effects is highly unlikely, especially in complex biological samples.[4][22] The goal of method development is to minimize them to a point where they do not impact the accuracy, precision, and sensitivity of the assay. A combination of optimized sample preparation, chromatography, and the use of a stable isotope-labeled internal standard is the most robust approach to correct for their influence.[19][22]

III. Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

This table summarizes typical performance data for common sample preparation techniques used in bioanalysis.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)ThroughputMethod Development
Protein Precipitation (PPT) 90 - 105%< 10%HighMinimal
Liquid-Liquid Extraction (LLE) 70 - 95%80 - 95%Low-MediumModerate
Solid-Phase Extraction (SPE) 85 - 100%> 95%MediumHigh
Phospholipid Removal Plates 95 - 105%> 99%HighMinimal

Data are representative and can vary based on the specific analyte and protocol.

IV. Experimental Protocols

Critical First Step: To prevent the artificial ex vivo formation of eicosanoids during sample collection, immediately add an inhibitor of cyclooxygenases (e.g., indomethacin, 10-15 µM) to all biological samples.[13][14] Keep samples on ice throughout processing.[23]

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol is adapted from general methods for eicosanoid extraction using C18 reverse-phase cartridges.[12][24]

  • Sample Preparation:

    • To 1 mL of plasma or serum, add a known amount of this compound-d8 internal standard.

    • Acidify the sample to a pH of ~3.5 by adding 2M hydrochloric acid.[12] This ensures this compound is in its neutral, protonated form for better retention.

    • Let stand for 15 minutes at 4°C, then centrifuge to remove any precipitate.[12]

  • SPE Column Conditioning:

    • Activate a C18 SPE cartridge (e.g., 200 mg) by washing with 5 mL of methanol (B129727).

    • Equilibrate the cartridge by washing with 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge at a slow flow rate (~0.5-1 mL/minute).[12]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts.

    • Wash the cartridge with 5 mL of 15% methanol in water to remove polar interferences.

    • Wash the cartridge with 5 mL of hexane (B92381) to remove neutral lipids.[12]

  • Elution:

    • Elute the this compound and other eicosanoids with 5 mL of ethyl acetate (B1210297) or methanol.[12]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[23]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

This protocol separates this compound based on its solubility in an organic solvent.[25][26]

  • Sample Preparation:

    • To 1 mL of plasma or serum, add a known amount of this compound-d8 internal standard.

    • Acidify the sample to pH ~3.5 with 2M HCl.

  • Extraction:

    • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a 2:1 mixture of hexane:isopropanol).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the upper organic layer containing this compound using a glass pipette.

    • Repeat the extraction (steps 2 & 3) on the remaining aqueous layer with a fresh aliquot of organic solvent to improve recovery. Combine the organic layers.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

V. Visualizations

Workflow cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Biological Sample (Plasma, Tissue) Add_IS 2. Add SIL-IS (e.g., this compound-d8) Sample->Add_IS Extraction 3. Extraction (SPE, LLE, or PLR) Add_IS->Extraction Evap 4. Evaporate & Reconstitute Extraction->Evap Matrix Matrix Effects (Ion Suppression) Extraction->Matrix LC 5. LC Separation Evap->LC MS 6. MS/MS Detection LC->MS LC->Matrix Data 7. Data Processing (Analyte/IS Ratio) MS->Data MS->Matrix

Caption: Workflow for this compound analysis, highlighting where matrix effects can interfere.

IonSuppression Mechanism of Ion Suppression in ESI Source cluster_source Mass Spec Ion Source Droplet Charged Droplet Evaporation Solvent Evaporation & Ion Formation Droplet->Evaporation Analyte This compound Ion (A+) Detector To Mass Analyzer Analyte->Detector Reduced Signal Competition Competition for charge and surface access Analyte->Competition Matrix Matrix Ion (M+) Matrix->Detector High Signal Matrix->Competition Evaporation->Analyte Evaporation->Matrix Troubleshooting cluster_solutions Mitigation Strategies start Poor Reproducibility or Low Sensitivity? test Perform Post-Extraction Spike Experiment start->test is_effect Matrix Effect Confirmed? test->is_effect no_effect Issue is not matrix effect. Check instrument performance. is_effect->no_effect No add_is 1. Add Stable Isotope Internal Standard (SIL-IS) is_effect->add_is Yes optimize_prep 2. Optimize Sample Prep (SPE, PLR) add_is->optimize_prep optimize_lc 3. Optimize LC Method (Change Gradient/Column) optimize_prep->optimize_lc end Re-validate Assay optimize_lc->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming antibody specificity issues when detecting 15-keto-eicosatetraenoic acid (15-KETE) and the enzymes central to its metabolism: 15-lipoxygenase (15-LOX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound and its related enzymes with antibodies?

A1: The primary challenges include:

  • Cross-reactivity: Antibodies may cross-react with other structurally similar lipid mediators or enzyme isoforms (e.g., ALOX15B, also known as 15-LOX-2)[1][2]. This is particularly challenging for this compound, a small lipid molecule, where generating highly specific antibodies is difficult.

  • Low Affinity: The antibody may have weak binding to the target, leading to faint or no signal, especially for low-abundance proteins.[3][4]

  • Non-specific Binding: Antibodies can bind to unrelated proteins or cellular components, causing high background noise and making data interpretation difficult.[3][5][6]

  • Lot-to-Lot Variability: Different batches of the same antibody can exhibit varied performance, affecting experimental reproducibility.

  • Epitope Masking: In techniques like immunohistochemistry (IHC), the target epitope on the enzyme may be hidden due to protein folding or fixation, requiring specific antigen retrieval methods.[7][8]

Q2: How can I validate the specificity of my antibody for 15-LOX or 15-PGDH?

A2: Validating antibody specificity is crucial. Key validation strategies include:

  • Knockout/Knockdown Validation: Use cells or tissues where the target gene (e.g., ALOX15 for 15-LOX) has been knocked out or its expression knocked down (e.g., via siRNA). A specific antibody should show a significantly reduced or absent signal in these samples compared to the wild-type control.[9]

  • Positive and Negative Controls: Always include positive control samples known to express the target protein (e.g., specific cell lysates or recombinant proteins) and negative controls that do not.[5][10]

  • Orthogonal Methods: Compare results from your immunoassay with a non-antibody-based detection method, such as mass spectrometry or an enzymatic activity assay.[11][12]

  • Multiple Antibodies: Use two or more different antibodies that recognize distinct epitopes on the target protein. Consistent results between these antibodies increase confidence in the findings.

Q3: Are there different isoforms of 15-LOX and 15-PGDH I should be aware of?

A3: Yes. For example, the human genome contains ALOX15 (encoding 15-LOX-1) and ALOX15B (encoding 15-LOX-2). These isoforms share some homology, creating a risk of antibody cross-reactivity. It is essential to select an antibody that has been validated to be specific for the isoform of interest.[1] For 15-PGDH, different splice variants or post-translational modifications might exist, which could affect antibody binding.

Q4: For detecting the lipid mediator this compound, is an immunoassay the best approach?

A4: While immunoassays like ELISA can be used for this compound, they are prone to specificity issues due to the small size and structural similarity of lipid mediators. Liquid chromatography-mass spectrometry (LC-MS) is often considered the gold standard for identifying and quantifying specific eicosanoids like this compound, as it provides higher specificity and accuracy.[13] If using an ELISA, it is critical to validate its performance against an orthogonal method like LC-MS.

Troubleshooting Guides

Western Blot (WB) Troubleshooting
ProblemPossible CauseRecommended Solution
Weak or No Signal Low abundance of the target protein.Increase the amount of protein loaded per well (20-30 µg). Use protease inhibitors during sample preparation.[5][10]
Poor antibody-antigen binding.Optimize the primary antibody concentration by performing a titration. Increase the incubation time (e.g., overnight at 4°C).[3][10]
Inefficient protein transfer to the membrane.Confirm transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the PVDF membrane is pre-wetted with methanol.[4][5]
High Background Primary or secondary antibody concentration is too high.Decrease the antibody concentration and/or reduce incubation time.[3]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure the blocking agent is fresh and well-dissolved.[3][5][10]
Inadequate washing.Increase the number and duration of wash steps after antibody incubations. Add a detergent like Tween-20 to the wash buffer.[4][5]
Non-Specific Bands Antibody is cross-reacting with other proteins.Use an affinity-purified or monoclonal antibody.[1] Perform a BLAST search with the immunogen sequence to check for homology with other proteins. Include a negative control (e.g., knockout lysate) to confirm which band is the target.[9]
Protein degradation.Add a fresh cocktail of protease inhibitors to the lysis buffer and keep samples on ice.[5][10]
ELISA Troubleshooting
ProblemPossible CauseRecommended Solution
Weak or No Signal Reagents were not at room temperature before use.Allow all reagents to sit at room temperature for at least 15-20 minutes before starting.[14]
Incorrect reagent preparation or addition order.Carefully review the kit protocol to ensure all reagents are diluted correctly and added in the specified order.[14][15]
Insufficient incubation times or temperatures.Adhere strictly to the incubation times and temperatures specified in the protocol. Avoid stacking plates in the incubator.[14]
High Background Insufficient washing.Ensure all wells are completely filled and aspirated during each wash step. Tapping the plate on absorbent paper after the final wash can remove residual buffer.[15]
High antibody concentration.Optimize the concentration of the detection antibody if using a self-developed assay.
Cross-reactivity of antibodies.For this compound assays, consider sample cleanup (e.g., solid-phase extraction) to remove interfering lipids. Validate results with a different method like LC-MS.[13]
Poor Replicate Data Pipetting inconsistency.Use calibrated pipettes and change tips for each standard and sample. Pipette into the side of the wells to avoid splashing.[14][16]
Incomplete mixing of reagents.Ensure all reagents, especially standards and samples, are thoroughly mixed before adding them to the plate.[15]
"Edge effect" due to temperature or evaporation differences.Use a plate sealer during incubations and ensure the incubator provides uniform heating.[14][15]
Immunohistochemistry (IHC) Troubleshooting
ProblemPossible CauseRecommended Solution
Weak or No Staining Inadequate antigen retrieval.The fixation process can mask the epitope. Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH. For example, a common method is boiling in 10 mM citrate (B86180) buffer (pH 6.0).[7][17]
Low primary antibody concentration.Perform a titration to find the optimal antibody concentration. Increase incubation time if necessary.[7]
Inactive antibody.Ensure proper antibody storage. Avoid repeated freeze-thaw cycles.
High Background Non-specific antibody binding.Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before primary antibody incubation.[9]
Endogenous peroxidase or phosphatase activity.Quench endogenous enzyme activity with a suitable blocking reagent (e.g., hydrogen peroxide for peroxidase) before primary antibody incubation.[17]
Hydrophobic interactions.Add a detergent like Triton X-100 to the wash buffer to reduce non-specific binding.[9]

Quantitative Data Summary

The following tables summarize key information for commercially available antibodies against 15-LOX and 15-PGDH, based on manufacturer datasheets. Researchers should always consult the most recent product information and perform their own validation.

Table 1: Selected Commercial Antibodies for 15-Lipoxygenase (15-LOX)
Product Name/IDHost/TypeImmunogenValidated Applications & Recommended DilutionsSpecificity Notes
Anti-15 Lipoxygenase 1 [EPR22138] (ab244205) [9]Rabbit MonoclonalRecombinant fragmentWB (1:1000), IHC-P (1:5000), IHC-Fr (1:500), ICC/IF (1:200)Reacts with human, mouse, rat. Knockout validated. Detects a band at ~75 kDa.
ALOX15 (E5D1C) Rabbit mAb (#82129) [1]Rabbit MonoclonalRecombinant protein specific to a region of human ALOX15WB (1:1000)Recognizes endogenous levels of total ALOX15 protein. Does not cross-react with ALOX15B protein. Reacts with human, mouse.
Anti-15 Lipoxygenase 1 Antibody (A15400) [7]Rabbit PolyclonalRecombinant fusion protein (human ALOX15)IHC (1:50-1:200), ICC/IF (1:50-1:200)Reacts with human, mouse, rat.
15-Lipoxygenase 2 Antibody (NBP2-92668) [18]Rabbit PolyclonalNot specifiedWB (1:500-1:1000), ICC/IF (1:50-1:200), ELISA (start at 1 µg/mL)Reacts with human, mouse, rat. Specific for 15-LOX-2 (ALOX15B).
Table 2: Selected Commercial Antibodies for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
Product Name/IDHost/TypeImmunogenValidated Applications & Recommended DilutionsSpecificity Notes
15-PGDH/HPGD (E9H7W) Rabbit mAb (#94019) [19]Rabbit MonoclonalSynthetic peptide (human 15-PGDH)WB (1:1000), IP (1:200)Recognizes endogenous levels of total 15-PGDH protein. Reacts with human. Detects a band at ~24 kDa.
15-PGDH Polyclonal Antibody (PA5-34821) [20]Rabbit PolyclonalRecombinant protein (human 15-PGDH)WB (1:500-1:3000), IHC-P (1:100-1:1000), ICC/IF (1:100-1:1000)Reacts with human, mouse.
15-PGDH/HPGD Antibody (NB200-179) Rabbit PolyclonalNot specifiedWB (1:5000-1:6000), IHC-P (1:200), ICC/IFReacts with human. Mouse reactivity reported in literature. Knockdown validated.
15-hydroxy Prostaglandin Dehydrogenase Polyclonal Antibody (Cayman Chemical) [2]Rabbit PolyclonalSynthetic peptide (internal region of human 15-PGDH)WBRecognizes 15-PGDH at ~29 kDa from human, baboon, and mouse samples.

Experimental Protocols

Protocol 1: Western Blotting for 15-LOX or 15-PGDH Detection
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-15-LOX or anti-15-PGDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.

Protocol 2: Immunohistochemistry (IHC-P) for 15-LOX or 15-PGDH
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[7][17]

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Block non-specific binding by incubating sections with 5% normal goat serum (or serum from the secondary antibody host species) for 1 hour.

  • Primary Antibody Incubation: Incubate sections with the primary antibody diluted to its optimal concentration (e.g., 1:100 to 1:5000) in a humidified chamber overnight at 4°C.[7][9]

  • Washing: Wash slides 3 times with PBS.

  • Secondary Antibody Incubation: Apply a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.

  • Detection: Apply an avidin-biotin complex (ABC) reagent or polymer-based HRP and incubate as per the manufacturer's instructions.

  • Chromogen: Add DAB substrate and monitor for color development. Stop the reaction by rinsing with water.

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Protocol 3: Spectrophotometric Assay for 15-Lipoxygenase Activity

This protocol measures 15-LOX activity by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[21][22][23]

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

    • Substrate Solution: Prepare a 250 µM linoleic acid solution in the assay buffer. A small amount of ethanol can be used to aid dissolution.[21][22]

    • Enzyme Solution: Prepare a working solution of 15-LOX (e.g., from soybean) in cold assay buffer. Keep on ice.[21][22]

  • Assay Procedure:

    • Set a UV-Vis spectrophotometer to read absorbance at 234 nm. Use quartz cuvettes.

    • Blank: Add 500 µL of assay buffer and 500 µL of substrate solution to a cuvette to zero the spectrophotometer.

    • Reaction: In a separate cuvette, add 500 µL of the enzyme solution.

    • Initiate the reaction by adding 500 µL of the substrate solution to the enzyme. Mix quickly by inverting.

    • Immediately begin recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis: The rate of increase in absorbance is proportional to the 15-LOX activity. Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Mandatory Visualizations

G cluster_pathway This compound Biosynthesis and Signaling Pathway AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 HETE15 15-HPETE / 15-HETE LOX15->HETE15 Oxygenation PGDH15 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) HETE15->PGDH15 KETE15 This compound PGDH15->KETE15 Oxidation ERK ERK1/2 Signaling KETE15->ERK Activates Hypoxia Hypoxia Hypoxia->PGDH15 Activates Prolif Cell Proliferation & Migration ERK->Prolif Promotes

Caption: Biosynthesis of this compound and its role in hypoxia-induced signaling.[24][25]

G cluster_workflow Antibody Validation Workflow Start Select Candidate Antibody WB Western Blot (WB) - Check band size - Use positive/negative controls Start->WB KO Knockout/Knockdown (KO/KD) Validation - Test on KO/KD cell lysate WB->KO Correct Size? IHC Application-Specific Validation (e.g., IHC) - Optimize staining protocol - Check localization KO->IHC Signal Lost? Result Confident Detection of Target IHC->Result Specific Staining?

Caption: A streamlined workflow for validating antibody specificity.

G cluster_troubleshooting Troubleshooting Logic: High Background in WB Problem High Background Observed CheckBlock Is Blocking Sufficient? Problem->CheckBlock CheckAb Is Antibody Concentration Too High? CheckBlock->CheckAb Yes Sol_Block Increase blocking time or change agent (BSA/milk) CheckBlock->Sol_Block No CheckWash Are Washes Adequate? CheckAb->CheckWash No Sol_Ab Decrease antibody concentration CheckAb->Sol_Ab Yes Sol_Wash Increase number and duration of washes CheckWash->Sol_Wash No OK Problem Solved CheckWash->OK Yes Sol_Block->OK Sol_Ab->OK Sol_Wash->OK

Caption: Decision-making flowchart for troubleshooting high background in Western Blots.

References

Technical Support Center: Optimizing Cell Seeding Density for 15-KETE Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 15-KETE in cell proliferation assays. Proper optimization of cell seeding density is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density a critical step for my this compound proliferation assay?

A1: Optimizing cell seeding density is crucial because it directly impacts cell health, growth rate, and response to experimental treatments like this compound.[1] An inappropriate density can lead to issues such as:

  • Too low density: Cells may experience stress, leading to delayed growth or altered signaling. The initial signal in assays like real-time cell analysis (RTCA) might be too weak to detect subtle changes.[1]

  • Too high density: Overcrowding can cause rapid nutrient depletion, accumulation of waste products, and contact inhibition, all of which can alter normal cell behavior and mask the effects of your treatment.[1][2] The ideal seeding density ensures cells are in the logarithmic (exponential) growth phase throughout the experiment, providing a suitable window to observe the effects of this compound.[1][3]

Q2: What is the general principle for determining the optimal seeding density?

A2: The primary goal is to identify a seeding density that allows cells to remain in an exponential growth phase for the entire duration of the assay.[1][3] This typically means the cells should reach about 80-90% confluency by the end of the experiment.[1] It is recommended to perform a pilot experiment by testing a range of seeding densities to determine the optimal number for your specific cell line and experimental conditions.[4][5]

Q3: How does this compound influence cell proliferation?

A3: this compound has been shown to promote the proliferation of certain cell types, such as pulmonary artery endothelial cells and pulmonary arterial smooth muscle cells.[6][7] It achieves this by activating specific signaling pathways, most notably the ERK1/2 signaling pathway, which leads to increased DNA synthesis and progression of the cell cycle from the G0/G1 phase to the S phase.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell distribution during seeding.After adding the cell suspension to the plate, gently rock it in a cross pattern to ensure even distribution. Avoid swirling, which can cause cells to accumulate at the edges. Letting the plate sit at room temperature for a short period before incubation can also help cells settle evenly.[8]
"Edge effects" due to evaporation in outer wells.To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. This creates a humidified barrier around the experimental wells.[3]
Cells reach confluence too quickly Initial seeding density is too high.Reduce the number of cells seeded per well. Perform a titration experiment to find a density where cells are in the log phase of growth for the duration of your assay.[1]
No significant proliferative effect of this compound observed Suboptimal cell health or seeding density.Ensure cells are healthy and not passaged too many times.[9] Optimize seeding density as a low or high density can mask treatment effects.[1][2]
Incorrect concentration of this compound.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
Cell growth is slow or stalled Initial seeding density is too low.Increase the initial cell seeding density. Some cell types require a minimum density for proper growth and to establish necessary cell-to-cell contacts.[2]
Issues with culture media or supplements.Use fresh, pre-warmed media and ensure all supplements are within their expiration dates and stored correctly.[9]

Experimental Protocols

Protocol for Determining Optimal Cell Seeding Density

This protocol outlines a method to identify the ideal seeding density for your proliferation assay.

  • Cell Preparation: Culture your cells of interest to approximately 70-80% confluency.

  • Cell Counting: Harvest the cells and perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Serial Dilution: Prepare a range of cell densities. A good starting point is to test densities from 1,000 to 20,000 cells per well for a 96-well plate, but this can vary significantly depending on the cell line.

  • Seeding: Plate each cell density in multiple replicate wells of a microplate (e.g., 96-well plate). Include a set of wells with media only as a background control.

  • Incubation and Monitoring: Incubate the plate under standard cell culture conditions. Monitor cell growth and confluency at regular intervals (e.g., every 24 hours) for the intended duration of your this compound experiment.

  • Data Analysis: At each time point, measure cell proliferation using your chosen assay method (e.g., MTS, BrdU, or live-cell imaging). Plot the growth curves for each seeding density.

  • Optimal Density Selection: Choose the seeding density that results in exponential cell growth throughout the entire experimental period and does not reach over 90% confluency by the final time point.[1][4]

General Proliferation Assay Protocol with this compound
  • Cell Seeding: Based on your optimization experiment, seed the cells at the predetermined optimal density in a microplate.

  • Cell Adherence: Allow the cells to adhere and stabilize for a period of 12-24 hours.

  • Treatment: Remove the existing media and add fresh media containing various concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proliferation Measurement: Quantify cell proliferation using your chosen assay according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Example Seeding Density Optimization for a 48-hour Proliferation Assay

Seeding Density (cells/well in 96-well plate)Confluency at 24 hoursConfluency at 48 hoursGrowth Phase at 48 hoursRecommendation
2,000~15%~30%LogarithmicSuitable
5,000~35%~70%LogarithmicOptimal
10,000~60%~95%Approaching PlateauToo High
15,000~80%>100% (Overconfluent)Plateau/DeclineToo High

Table 2: Common Seeding Densities for Adherent Cell Lines (96-well plate)

Cell LineSeeding Density (cells/cm²)Approximate cells/well
HEK2933 x 10⁴~9,600
HeLa1.5 x 10⁴~4,800
A5492 x 10⁴~6,400
MCF-72.5 x 10⁴~8,000
Note: These are general recommendations. Optimal densities should be determined experimentally for your specific conditions.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Seeding Density Optimization cluster_assay Phase 3: this compound Proliferation Assay A Culture and Expand Cell Line B Harvest and Count Cells A->B C Prepare Serial Dilutions B->C D Seed Multiple Densities in Microplate C->D E Monitor Growth Over Time D->E F Analyze Proliferation Data E->F G Select Optimal Seeding Density F->G H Seed Cells at Optimal Density G->H I Treat with this compound and Controls H->I J Incubate for Assay Duration I->J K Measure Cell Proliferation J->K L Data Analysis and Interpretation K->L

Caption: Workflow for optimizing cell seeding density for a this compound proliferation assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events KETE This compound Receptor Receptor (e.g., PAR-2) KETE->Receptor Binds ERK ERK1/2 Activation Receptor->ERK Activates Transcription Transcription Factor Activation ERK->Transcription Gene Gene Expression Transcription->Gene Regulates Cycle Cell Cycle Progression (G1 to S phase) Gene->Cycle Proliferation Cell Proliferation Cycle->Proliferation

Caption: Simplified signaling pathway of this compound-induced cell proliferation.

References

Technical Support Center: Interpreting Unexpected Results in 15-KETE Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in 15-Keto-eicosatetraenoic acid (15-KETE) cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in cellular signaling?

15-Keto-eicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It plays a significant role in cellular processes, particularly under hypoxic conditions. Research has shown that this compound can promote the proliferation and migration of pulmonary artery endothelial and smooth muscle cells.[1][2] This action is primarily mediated through the activation of the ERK1/2 signaling pathway.[1][2]

Q2: I am not seeing any signal in my this compound assay. What are the possible causes?

A lack of signal in a this compound assay can stem from several factors, ranging from reagent issues to procedural errors. Key areas to investigate include the health and responsiveness of the cells, the integrity of the this compound standard and antibodies, and the correct execution of the assay protocol. It's also possible that the target levels of this compound in your samples are below the detection limit of the assay.[3]

Q3: My this compound ELISA is showing high background. What are the common causes and solutions?

High background in an ELISA can obscure the specific signal from your target analyte, leading to inaccurate results.[4] The most frequent causes include insufficient washing, inadequate blocking, overly concentrated antibodies or detection reagents, and contamination of reagents or plates.[5][6][7][8] To troubleshoot, it is recommended to increase the number and rigor of wash steps, optimize blocking buffer composition and incubation time, and titrate your primary and secondary antibodies to determine the optimal concentration.[4][7]

Q4: There is high variability between my replicate wells. What could be causing this?

High variability in cell-based assays can be attributed to inconsistent cell seeding, pipetting errors, or uneven plate washing.[9][10] Ensuring a homogenous cell suspension before seeding, careful and consistent pipetting technique, and proper plate washing are crucial for reproducibility.[9][11] Additionally, factors like "edge effects" on the microplate can contribute to variability; therefore, it is often recommended to not use the outer wells of the plate for critical samples.

Q5: My results for this compound levels are much higher/lower than expected based on the literature. How should I interpret this?

Discrepancies between your findings and published data can arise from differences in experimental conditions. Factors such as cell line passage number, cell density, stimulation time, and serum concentration in the media can all influence cellular responses and this compound production.[12][13] It is important to carefully document and standardize your experimental parameters. Consider performing a time-course and dose-response experiment to characterize the this compound response in your specific cell model.

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (from 3 to 5). Ensure complete aspiration of wash buffer after each step. Increase the soaking time for each wash.[7]
Inadequate Blocking Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA, non-fat dry milk, or a commercial blocking buffer).[7]
Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration of both primary and secondary antibodies.[4]
Substrate Incubation Time Too Long Reduce the substrate incubation time. Monitor color development and stop the reaction when the standard curve is within the optimal range.
Contamination of Reagents Use fresh, sterile reagents. Ensure pipette tips are not cross-contaminating wells.[8] Check for microbial contamination in buffers.[6]
Issue 2: Low or No Signal
Potential Cause Recommended Solution
Inactive or Degraded this compound/Reagents Use fresh aliquots of this compound standards and reagents. Avoid repeated freeze-thaw cycles.[14]
Sub-optimal Antibody Concentration Perform an antibody titration to ensure the antibody concentration is not too low.
Insufficient Incubation Times Ensure all incubation steps are performed for the recommended duration.
Cells are Not Responding Check cell viability and ensure they are healthy and within a low passage number.[12] Confirm that the cells express the necessary enzymes for this compound production.
Target Concentration Below Detection Limit Concentrate your sample, if possible. Alternatively, consider a more sensitive detection method like mass spectrometry.
Issue 3: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.[9]
Uneven Cell Seeding Thoroughly resuspend cells before seeding to ensure a homogenous mixture. Mix gently to avoid cell damage.[13]
Incomplete Washing Ensure all wells are washed with the same volume and for the same duration. Automated plate washers can improve consistency.[10]
Temperature Gradients Across the Plate Allow the plate to equilibrate to room temperature before adding reagents. Incubate plates in a stable temperature environment.
Edge Effects Avoid using the outermost wells of the plate for samples and standards. Fill these wells with buffer or media to maintain a humidified environment.

Experimental Protocols

Protocol 1: this compound Competitive ELISA

This protocol provides a general framework for a competitive ELISA to quantify this compound in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]

  • Sample and Standard Incubation: Add your samples and a serial dilution of a known this compound standard to the wells. Then, add a fixed amount of HRP-conjugated this compound. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.

Protocol 2: Western Blot for Proteins in the this compound Signaling Pathway

This protocol is for detecting the phosphorylation of ERK1/2, a key downstream target of this compound.

  • Cell Lysis: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize the data.

Visualizations

G cluster_pathway This compound Signaling Pathway Hypoxia Hypoxia PGDH 15-PGDH Hypoxia->PGDH induces KETE This compound PGDH->KETE produces Receptor Receptor KETE->Receptor binds ERK ERK1/2 Activation Receptor->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified signaling pathway of this compound.

G cluster_workflow General Experimental Workflow start Start: Cell Culture treatment Treatment/ Stimulation start->treatment sampling Sample Collection (e.g., Supernatant, Lysate) treatment->sampling assay This compound Assay (e.g., ELISA) sampling->assay data Data Acquisition assay->data analysis Data Analysis & Interpretation data->analysis end End analysis->end

Caption: A typical workflow for a this compound cell-based assay.

G cluster_troubleshooting Troubleshooting Flowchart unexpected Unexpected Results? high_bg High Background? unexpected->high_bg Yes low_sig Low/No Signal? unexpected->low_sig No high_var High Variability? unexpected->high_var No wash Optimize Washing & Blocking high_bg->wash reagents Check Reagent Activity & Conc. low_sig->reagents technique Review Pipetting & Seeding high_var->technique review Review Protocol & Re-run Assay wash->review reagents->review technique->review

Caption: A logical flowchart for troubleshooting common assay issues.

References

Normalization strategies for 15-KETE quantification in tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 15-keto-eicosatetraenoic acid (15-KETE) in tissue homogenates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound in tissue homogenates, from sample preparation to data analysis.

Sample Preparation & Extraction

Q1: What is the best way to homogenize tissue for this compound analysis?

A1: The goal of homogenization is to efficiently disrupt the tissue to release this compound while preventing its degradation. A common and effective method involves using a bead-based homogenizer with ceramic beads.[1] It is crucial to perform homogenization on ice or at 4°C to minimize enzymatic activity that could alter this compound levels.[2] A recommended starting point is to use a ratio of 100 mg of tissue per 900 µL of lysis buffer.[2] The lysis buffer should ideally contain protease inhibitors to further prevent degradation of cellular components that might interfere with the assay.

Q2: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What could be the cause?

A2: Low recovery during SPE can stem from several factors:

  • Incomplete Column Conditioning: Ensure the SPE column is properly conditioned with the recommended solvents (e.g., methanol (B129727) followed by water) to activate the stationary phase for optimal analyte retention.[3]

  • Incorrect pH of Sample: The pH of your sample can affect the ionization state of this compound and its ability to bind to the SPE sorbent. Ensure the sample pH is adjusted according to the protocol for the specific SPE cartridge you are using.

  • Inappropriate Elution Solvent: The elution solvent may not be strong enough to release this compound from the sorbent. You may need to optimize the solvent composition and volume.[3]

  • Analyte Volatility or Degradation: this compound, like other eicosanoids, can be sensitive to heat and light. During the evaporation step, use a gentle stream of nitrogen and avoid excessive heat. Adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents can help prevent oxidative degradation.[4]

Q3: Can I use liquid-liquid extraction (LLE) instead of SPE?

A3: Yes, LLE is a viable alternative to SPE for extracting this compound. LLE can be effective in removing inorganic salts and is a flexible method for various sample types. However, it can be more labor-intensive, use larger volumes of organic solvents, and is more difficult to automate compared to SPE.

LC-MS/MS Analysis

Q4: My this compound peak shape is poor (e.g., broad, tailing, or splitting). How can I improve it?

A4: Poor peak shape can be caused by several factors related to the chromatography:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Column Contamination: Buildup of matrix components on the column can degrade performance. Flush the column with a strong solvent or consider replacing it.

  • Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for your column and analyte.

  • Improper Injection Technique: Issues with the autosampler can lead to poor peak shape. Ensure the injection volume and speed are optimized.

Q5: I am observing significant matrix effects in my analysis. How can I mitigate them?

A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the tissue matrix, are a common challenge.[5] Here are some strategies to address them:

  • Optimize Sample Preparation: Improve your extraction and cleanup procedures (SPE or LLE) to remove more interfering matrix components.

  • Chromatographic Separation: Adjust your LC gradient to better separate this compound from interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for this compound (e.g., this compound-d8) is highly recommended. Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[6][7][8]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Normalization and Data Interpretation

Q6: What is the most appropriate normalization strategy for this compound in tissue homogenates?

A6: The choice of normalization strategy is critical for obtaining reliable quantitative data. The most common methods are normalization to initial tissue weight and normalization to total protein concentration. A two-step normalization process, where samples are first normalized by tissue weight before extraction and then by protein concentration after extraction, has been shown to result in the lowest sample variation.[9]

Q7: Why is normalization to a single housekeeping protein not recommended for tissue homogenates?

A7: Housekeeping protein levels can vary significantly between different tissue types and even within the same tissue under different physiological or pathological conditions.[10] This variability can introduce errors into your quantification. Normalizing to the total protein concentration of the homogenate provides a more robust and reliable method for accounting for differences in sample size and cellularity.[10][11]

Comparison of Normalization Strategies

The choice of normalization strategy can significantly impact the final quantitative results. Below is a summary of common normalization methods with their advantages and disadvantages.

Normalization StrategyAdvantagesDisadvantagesRecommendation
Tissue Wet Weight Simple and quick to perform before homogenization.Can be inaccurate due to variable water content in tissues.A good starting point, but may not be the most accurate method.
Total Protein Concentration Accounts for differences in cellularity between samples.Requires an additional assay (e.g., BCA or Bradford) after homogenization. Protein extraction efficiency can vary.Generally more reliable than tissue weight alone.
DNA Concentration Can be a good surrogate for cell number.Requires a separate assay and may not be suitable for all tissue types.A viable option, particularly for cell culture experiments.
Two-Step Normalization (Tissue Weight then Protein Concentration) Minimizes variability from both starting material amount and extraction efficiency.[9]Requires both tissue weighing and protein quantification.Highly recommended for the most accurate and reproducible results.

A study evaluating different normalization methods for multi-omics analysis of tissue found that a two-step normalization (normalizing by tissue weight before extraction and then by protein concentration after extraction) resulted in the lowest sample variation and quantified a higher number of lipids and metabolites compared to normalization by tissue weight alone.[9]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in tissue homogenates, adapted from established protocols for similar eicosanoids.[5]

Tissue Homogenization
  • Weigh the frozen tissue sample (a minimum of 30 mg is recommended).[1]

  • Place the tissue in a 2 mL microcentrifuge tube with ceramic beads.

  • Add ice-cold lysis buffer (e.g., PBS with protease inhibitors) at a ratio of 900 µL per 100 mg of tissue.[2]

  • Homogenize the tissue using a bead-based homogenizer at 4°C.[1]

  • Centrifuge the homogenate at approximately 13,000 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant for further processing. A portion of the supernatant should be used for protein quantification.

Protein Quantification (for Normalization)
  • Use a small aliquot of the tissue homogenate supernatant.

  • Perform a protein concentration assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Use the protein concentration values to normalize the volume of homogenate used for extraction or to normalize the final data.

Solid-Phase Extraction (SPE) of this compound
  • To a known volume or protein-normalized amount of the tissue homogenate supernatant, add a deuterated internal standard (e.g., this compound-d8).

  • Acidify the sample with a suitable acid (e.g., acetic acid) to the appropriate pH for your SPE cartridge.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol) to remove polar impurities.

  • Elute the this compound and internal standard with a stronger organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Chromatography: Use a C18 reverse-phase column for separation. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient elution is used to separate this compound from other components.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

    • Optimize the precursor-to-product ion transitions for both this compound and its deuterated internal standard.

  • Quantification: Create a standard curve using known concentrations of a this compound standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Diagrams

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis tissue Tissue Sample weigh Weigh Tissue tissue->weigh homogenize Homogenize in Lysis Buffer weigh->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant protein_quant Protein Quantification supernatant->protein_quant add_is Add Internal Standard (this compound-d8) supernatant->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data Data Processing & Quantification lcms->data signaling_pathway cluster_cell Target Cell KETE This compound PPARg PPAR-γ KETE->PPARg binds & activates STAT3 STAT3 KETE->STAT3 inhibits phosphorylation Smad Smad2/3 KETE->Smad modulates activity nucleus Nucleus PPARg->nucleus STAT3->nucleus translocation inhibited Smad->nucleus gene_exp Gene Expression Changes (e.g., anti-inflammatory, anti-proliferative) nucleus->gene_exp troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_ms LC-MS/MS Issues cluster_norm Normalization Issues start Low this compound Signal or High Variability low_recovery Low Recovery? start->low_recovery check_spe Check SPE Steps: - Conditioning - pH - Elution Solvent low_recovery->check_spe Yes matrix_effects Matrix Effects? low_recovery->matrix_effects No check_degradation Check for Degradation: - Use antioxidants - Keep samples cold check_spe->check_degradation optimize_lc Optimize LC Method: - Gradient - Column matrix_effects->optimize_lc Yes poor_peak Poor Peak Shape? matrix_effects->poor_peak No use_is Use Deuterated Internal Standard optimize_lc->use_is check_column Check Column & Mobile Phase poor_peak->check_column Yes high_cv High CV Between Replicates? poor_peak->high_cv No review_norm Review Normalization Method: - Use Tissue Weight + Protein - Check Protein Assay high_cv->review_norm Yes

References

Technical Support Center: Minimizing Variability in 15-KETE-Dependent Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and achieve reproducible results in your 15-KETE-dependent cell migration assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chemoattractant?

A1: 15-keto-eicosatetraenoic acid (this compound) is a lipid mediator derived from the enzymatic oxidation of arachidonic acid by 15-lipoxygenase (15-LO) and subsequent oxidation of the intermediate 15(S)-HETE. It has been shown to act as a chemoattractant, inducing the directional migration of various cell types. This makes it a valuable tool for studying cellular processes like inflammation, wound healing, and cancer metastasis.

Q2: How does this compound induce cell migration?

A2: this compound is believed to exert its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. While a specific, high-affinity receptor for this compound has not been definitively identified, some studies suggest potential interactions with receptors for other eicosanoids. This binding initiates a downstream signaling cascade, a key component of which is the ERK1/2 pathway, leading to cytoskeletal rearrangements and directed cell movement.

Q3: What are the most common sources of variability in this compound-dependent cell migration assays?

A3: The most common sources of variability include:

  • This compound Preparation and Handling: Inconsistent stock solution concentration, degradation due to improper storage, and poor solubility in aqueous media.

  • Assay Conditions: Sub-optimal cell density, inconsistent chemoattractant gradient, and inappropriate incubation times.

  • Cellular Factors: High passage number of cells leading to reduced migratory capacity, and batch-to-batch variation in cell responsiveness.

  • Assay Technique: Inconsistent scratching in wound healing assays, presence of air bubbles in Transwell assays, and incomplete removal of non-migrated cells.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-dependent cell migration assays.

Problem 1: High Variability Between Replicate Wells
Possible Cause Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well.
Inconsistent Chemoattractant Gradient When using Transwell inserts, place the insert into the well at an angle to avoid trapping air bubbles underneath. Visually inspect for bubbles before incubation. Ensure the bottom of the insert is in complete contact with the medium.
Edge Effects in Multi-well Plates Evaporation from outer wells can alter chemoattractant concentration. Avoid using the outermost wells for experiments or fill them with sterile PBS or media to maintain humidity.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Problem 2: Low or No Cell Migration in Response to this compound
Possible Cause Solution
This compound Degradation or Precipitation This compound is a lipid and can be unstable in aqueous solutions. Prepare fresh working solutions for each experiment from a frozen stock. Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) used for the stock solution is non-toxic to the cells (typically <0.5%). Visually inspect the media for any signs of precipitation.
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal chemoattractant concentration for your specific cell type. The response to chemoattractants is often biphasic, with higher concentrations becoming inhibitory.[1]
Low Cell Responsiveness Use low-passage cells, as excessive passaging can reduce migratory potential.[2] Consider serum-starving the cells for 4-24 hours before the assay to increase their sensitivity to the chemoattractant.[2]
Inappropriate Transwell Pore Size The pore size of the Transwell membrane should be large enough for cells to actively migrate through but small enough to prevent passive dropping. For most epithelial and fibroblast cells, an 8 µm pore size is a good starting point.[3]
Incorrect Incubation Time The optimal incubation time varies by cell type. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak migration time without significant cell proliferation.
Problem 3: High Background Migration (Migration in Negative Control)
Possible Cause Solution
Presence of Chemoattractants in Serum If using serum in the upper chamber medium, it can act as a chemoattractant. Resuspend cells in serum-free or low-serum medium for the assay.[4]
Cells are Overly Motile Reduce the incubation time.
Cell Proliferation If the incubation time is too long, cell proliferation can be misinterpreted as migration. Treat cells with a proliferation inhibitor like Mitomycin C, or perform a parallel proliferation assay to account for cell division.

Quantitative Data Summary

The optimal concentration of this compound should be determined empirically for each cell type. Below is a table summarizing typical concentration ranges and observed effects for related eicosanoids to guide your experimental design.

Compound Cell Type Assay Type Effective Concentration Range Observed Effect
15(S)-HETENeutrophilsBoyden Chamber0.1 - 10 µMInhibition of migration towards LTB4[5]
15(R)-HETETHP-1 cellsNot specified25 µMPPARβ/δ Activation[6]
This compoundPulmonary Artery Endothelial CellsScratch & Tube Formation0.1 - 10 µMPromotion of migration and tube formation

Key Experimental Protocols

Protocol 1: this compound-Dependent Transwell Migration Assay

This protocol is a standard method for evaluating the chemotactic effect of this compound.

Materials:

  • Cells of interest

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Fixing solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve cells for 4-24 hours in serum-free medium.

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.[3]

  • Assay Setup:

    • Prepare serial dilutions of this compound in serum-free medium to create a range of chemoattractant concentrations.

    • Add 600 µL of the this compound-containing medium or vehicle control (serum-free medium with the same final concentration of solvent) to the lower wells of the 24-well plate.[3]

    • Carefully place the Transwell inserts into the wells, avoiding the formation of air bubbles.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.[3]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 4-24 hours).

  • Analysis:

    • Carefully remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with fixing solution for 15-20 minutes.

    • Stain the fixed cells with staining solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.

Protocol 2: this compound-Dependent Scratch (Wound Healing) Assay

This protocol is a common method for assessing collective cell migration.

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Serum-free cell culture medium

  • Complete cell culture medium

  • This compound stock solution (in ethanol or DMSO)

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells are confluent, gently create a scratch in the monolayer with a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the PBS with serum-free medium containing the desired concentration of this compound or a vehicle control.

  • Imaging:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch is closed in the control wells.

  • Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Signaling Pathway KETE This compound GPCR GPCR KETE->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates RAS RAS G_Protein->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Migration Cell Migration ERK->Migration Promotes

Caption: this compound induced cell migration signaling pathway.

G cluster_1 Transwell Assay Workflow Start Start Prepare_Cells Prepare Cells (Serum Starve) Start->Prepare_Cells Add_Cells Add Cells to Upper Chamber Prepare_Cells->Add_Cells Add_KETE Add this compound to Lower Chamber Add_KETE->Add_Cells Incubate Incubate (4-24h) Add_Cells->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_Stain Quantify Quantify Migration Fix_Stain->Quantify End End Quantify->End

Caption: Workflow for a this compound Transwell migration assay.

G cluster_2 Troubleshooting Logic Problem High Variability? Check_Seeding Check Cell Seeding Consistency Problem->Check_Seeding Yes Check_Gradient Check for Bubbles (Gradient) Problem->Check_Gradient Yes Check_Pipetting Verify Pipette Calibration Problem->Check_Pipetting Yes No_Migration Low/No Migration? Problem->No_Migration No Solution Implement Solution Check_Seeding->Solution Check_Gradient->Solution Check_Pipetting->Solution Check_KETE Check this compound Prep & Concentration No_Migration->Check_KETE Yes Check_Cells Check Cell Responsiveness No_Migration->Check_Cells Yes Check_Parameters Optimize Assay Parameters No_Migration->Check_Parameters Yes Check_KETE->Solution Check_Cells->Solution Check_Parameters->Solution

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Validating 15-PGDH Inhibitor Specificity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors in cell culture.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my 15-PGDH inhibitor is engaging its target in intact cells?

A1: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA™).[1][2][3][4] This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[4] By comparing the thermal denaturation curve of 15-PGDH in the presence and absence of your inhibitor, you can verify direct binding in a cellular context.[1][5]

Q2: My 15-PGDH inhibitor is not increasing Prostaglandin (B15479496) E2 (PGE2) levels in my cell culture. What are the possible reasons?

A2: There are several potential reasons for this observation:

  • Low Endogenous 15-PGDH Activity: The cell line you are using may have low endogenous expression or activity of 15-PGDH. In such cases, the effect of an inhibitor on overall PGE2 levels will be minimal.

  • Ineffective Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit 15-PGDH. It is crucial to perform a dose-response experiment.

  • Rapid PGE2 Metabolism: Other metabolic pathways might be rapidly degrading PGE2 in your specific cell type, masking the effect of 15-PGDH inhibition.

  • Cellular Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.

Q3: How can I be sure that the observed phenotype is due to the inhibition of 15-PGDH and not off-target effects?

A3: Validating the specificity of your inhibitor is crucial. A multi-pronged approach is recommended:

  • Genetic Knockdown: Use siRNA or shRNA to specifically knockdown the expression of 15-PGDH.[6] The resulting phenotype should mimic the effect of your inhibitor.[6]

  • Rescue Experiments: In 15-PGDH knockdown cells, the addition of your inhibitor should not produce any further effect on the phenotype.

  • Cellular Thermal Shift Assay (CETSA): This can help confirm that your compound is directly binding to 15-PGDH in cells.[1][2][3][4][5]

Q4: What is the expected fold-increase in PGE2 levels upon successful 15-PGDH inhibition?

A4: The magnitude of the increase in PGE2 levels can vary depending on the cell type, basal 15-PGDH activity, and the potency of the inhibitor. Studies have shown that both genetic deletion and pharmacological inhibition of 15-PGDH can lead to a consistent, approximately 2-fold increase in PGE2 levels in various tissues.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in 15-PGDH activity assays. Cell lysate instability.Prepare fresh cell lysates for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
Reagent degradation.Ensure all reagents, especially the substrate (e.g., PGE2) and co-factors (e.g., NAD+), are properly stored and have not expired.
High background in Western blot for 15-PGDH. Non-specific antibody binding.Optimize the antibody dilution and blocking conditions. Use a high-quality, validated antibody.[8][9][10]
Insufficient washing.Increase the number and duration of washes after primary and secondary antibody incubations.
No observable change in phenotype after inhibitor treatment. Low or absent 15-PGDH expression in the cell line.Verify 15-PGDH expression at both the mRNA (qRT-PCR) and protein (Western blot) level.
Inhibitor inactivity.Test the inhibitor in a cell-free enzymatic assay to confirm its activity against purified 15-PGDH.
Cell confluence affecting signaling.Ensure consistent cell density and confluence at the time of treatment, as this can influence prostaglandin signaling.
Cell toxicity observed at effective inhibitor concentrations. Off-target effects of the inhibitor.Perform a dose-response curve to determine the therapeutic window. Compare with the toxicity profile of a 15-PGDH siRNA to distinguish on-target from off-target toxicity.

Experimental Protocols

Measurement of 15-PGDH Enzymatic Activity in Cell Lysates

This protocol is adapted from a method that measures the transfer of tritium (B154650) from a radiolabeled PGE2 substrate.[11]

Materials:

  • Cell lysis buffer (50 mM Tris-HCl, 0.1 mM DTT, 0.1 mM EDTA)

  • Tritiated PGE2 ([3H]-PGE2)

  • NAD+

  • Glutamate (B1630785) dehydrogenase

  • α-ketoglutarate

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Culture and treat cells with the 15-PGDH inhibitor or vehicle control.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Set up the reaction mixture containing cell lysate, [3H]-PGE2, NAD+, glutamate dehydrogenase, and α-ketoglutarate.

  • Incubate the reaction at 37°C.

  • Stop the reaction and separate the product from the substrate.

  • Measure the radioactivity of the product using a scintillation counter.

  • Express the 15-PGDH activity as cpm per mg of total protein.[11]

Western Blot for 15-PGDH Protein Expression

Materials:

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against 15-PGDH[8][9]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., GAPDH or β-actin)

Procedure:

  • Lyse inhibitor-treated and control cells in RIPA buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with the primary anti-15-PGDH antibody overnight at 4°C.[8]

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the 15-PGDH band intensity to the loading control.

siRNA-mediated Knockdown of 15-PGDH

This protocol provides a general guideline for siRNA transfection.[12][13]

Materials:

  • Validated siRNA targeting 15-PGDH and a non-targeting control siRNA.[12]

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Antibiotic-free growth medium

Procedure:

  • Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.[13]

  • For each well, dilute siRNA in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[13]

  • Add the siRNA-transfection reagent complexes to the cells in fresh, antibiotic-free medium.

  • Incubate the cells for 24-72 hours, then harvest for downstream analysis (e.g., qRT-PCR to confirm knockdown efficiency, Western blot, or phenotype assessment).

Signaling Pathways and Workflows

G cluster_0 PGE2 Synthesis and Degradation AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2_in Intracellular PGE2 PGES->PGE2_in PGE2_out Extracellular PGE2 Receptor PGE2 Receptors (EP1-4) PGE2_out->Receptor PGE2_in->PGE2_out PGDH 15-PGDH PGE2_in->PGDH Metabolite 15-keto-PGE2 (inactive) PGDH->Metabolite Inhibitor 15-PGDH Inhibitor Inhibitor->PGDH Signaling Downstream Signaling Receptor->Signaling

Caption: 15-PGDH signaling pathway and point of inhibition.

G cluster_workflow Workflow for Validating 15-PGDH Inhibitor Specificity start Start: Hypothesized 15-PGDH Inhibitor enzymatic_assay Cell-Free 15-PGDH Enzymatic Assay start->enzymatic_assay siRNA_kd siRNA Knockdown of 15-PGDH start->siRNA_kd cell_treatment Treat Cells with Inhibitor enzymatic_assay->cell_treatment measure_pge2 Measure Intracellular PGE2 Levels cell_treatment->measure_pge2 assess_phenotype Assess Cellular Phenotype cell_treatment->assess_phenotype cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment->cetsa compare Compare Phenotypes assess_phenotype->compare assess_kd_phenotype Assess Knockdown Phenotype siRNA_kd->assess_kd_phenotype assess_kd_phenotype->compare conclusion Conclusion: On-Target Specificity Validated compare->conclusion Phenotypes Match off_target Potential Off-Target Effects compare->off_target Phenotypes Differ

Caption: Experimental workflow for validating inhibitor specificity.

References

Technical Support Center: Investigating 15-KETE Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing animal models to study the function of 15-keto-eicosatetraenoic acid (15-KETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vivo experiments.

Troubleshooting Guide: Inconsistent Results

Inconsistencies in animal model studies of this compound can arise from a multitude of factors, from compound stability to experimental design. This guide provides a systematic approach to identifying and resolving these issues.

Question: My in vivo experiments with this compound are yielding highly variable or contradictory results. What are the potential causes and how can I troubleshoot them?

Answer:

Inconsistent results in this compound animal studies are a common challenge. The issue can often be traced back to one or more of the following areas: compound stability and administration, animal-related factors, or experimental protocol variations. A step-by-step investigation is crucial for identifying the source of the variability.

Step 1: Verify this compound Integrity and Dosing Precision

The stability and accurate delivery of this compound are paramount. As a lipid mediator, it can be prone to degradation and improper solubilization can lead to inconsistent dosing.

  • Vehicle Preparation and Compound Stability: this compound is a lipophilic compound and requires a suitable vehicle for in vivo administration. The choice of vehicle and preparation method can significantly impact its stability and bioavailability.

    • Recommended Vehicle: A common method involves preparing a stock solution in an organic solvent like sterile dimethyl sulfoxide (B87167) (DMSO) and then diluting it in sterile corn oil for injection.

    • Troubleshooting:

      • Precipitation: Visually inspect the final formulation for any precipitation. If observed, sonication or gentle warming may be necessary. However, be cautious as heat can degrade this compound.

      • Fresh Preparations: Always prepare fresh formulations immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small, single-use aliquots at -80°C.

      • Oxidation: Protect this compound from light and oxygen as much as possible during handling and storage.

  • Dosing Accuracy: Inconsistent administration techniques can be a major source of variability.

    • Troubleshooting:

      • Standardized Technique: Ensure all personnel are thoroughly trained on the administration route (e.g., intraperitoneal injection, oral gavage) to guarantee consistent delivery.

      • Volume and Concentration Verification: Double-check all calculations for dosing solutions. Use calibrated pipettes and syringes to ensure accurate volume administration.

Step 2: Evaluate Animal-Specific Variables

The physiological state and genetic background of the animal model can profoundly influence the response to this compound.

  • Species and Strain Differences: The metabolism of eicosanoids can vary significantly between different species (e.g., mice vs. rats) and even between different strains of the same species.[1][2]

    • Troubleshooting:

      • Consistent Strain: Use a single, well-characterized inbred strain for all experiments to minimize genetic variability.[1]

      • Literature Review: Consult the literature to determine if the chosen species and strain are appropriate for studying the specific biological pathway of interest.

  • Age and Sex: Hormonal differences and age-related changes in metabolism can lead to sex-specific and age-dependent responses to this compound.

    • Troubleshooting:

      • Single Sex and Age Group: If not investigating sex or age as a variable, use animals of the same sex and a narrow age range to reduce variability.

      • Report and Analyze Separately: If both sexes are used, ensure that data for males and females are analyzed and reported separately.

  • Health Status and Diet: Underlying health issues or variations in diet can alter the inflammatory and metabolic state of the animals, impacting their response to this compound.

    • Troubleshooting:

      • Health Monitoring: Closely monitor animals for any signs of illness.

      • Standardized Diet: Provide a standardized diet throughout the study, as dietary fatty acid composition can influence endogenous eicosanoid production.[3]

Step 3: Scrutinize the Experimental Protocol

Subtle variations in the experimental procedure can introduce significant inconsistencies.

  • Hypoxia Models: Studies involving hypoxia require stringent control over environmental conditions.

    • Troubleshooting:

      • Monitor Oxygen Levels: Continuously monitor and record the oxygen concentration within the hypoxia chamber.

      • Consistent Cycling: For intermittent hypoxia models, ensure the frequency and duration of hypoxic cycles are precisely controlled and reported.

      • Sex-Dependent Responses: Be aware that male and female mice can exhibit different physiological responses to hypoxia.[4]

  • Sample Collection and Processing: The timing of sample collection and subsequent handling can affect the measured levels of this compound and its metabolites.

    • Troubleshooting:

      • Strict Timeline: Adhere to a strict and consistent timeline for sample collection relative to this compound administration.

      • Standardized Processing: Use a standardized protocol for blood and tissue processing to minimize ex vivo degradation of lipid mediators.

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in this compound animal studies.

Troubleshooting_Workflow Start Inconsistent Results Observed Step1 Step 1: Check this compound Integrity & Dosing Start->Step1 Vehicle Vehicle Preparation & Stability Step1->Vehicle Issue persists Dosing Dosing Accuracy & Technique Step1->Dosing Issue persists Step2 Step 2: Evaluate Animal Variables Vehicle->Step2 Dosing->Step2 Species Species & Strain Step2->Species Issue persists AgeSex Age & Sex Step2->AgeSex Issue persists HealthDiet Health & Diet Step2->HealthDiet Issue persists Step3 Step 3: Scrutinize Protocol Species->Step3 AgeSex->Step3 HealthDiet->Step3 Hypoxia Hypoxia Conditions Step3->Hypoxia Issue persists Sampling Sample Collection & Processing Step3->Sampling Issue persists Resolve Consistent Results Achieved Hypoxia->Resolve Sampling->Resolve

Troubleshooting workflow for inconsistent this compound results.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound in the context of hypoxia?

A1: Research indicates that this compound, a metabolite of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), promotes the proliferation of pulmonary artery endothelial cells and smooth muscle cells, particularly under hypoxic conditions. This effect is primarily mediated through the activation of the ERK1/2 signaling pathway.

The following diagram illustrates the proposed signaling cascade:

KETE_Signaling_Pathway Hypoxia Hypoxia PGDH 15-PGDH Activity ↑ Hypoxia->PGDH KETE This compound Production ↑ PGDH->KETE ERK ERK1/2 Activation KETE->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound signaling pathway in hypoxia-induced cell proliferation.

Q2: What are the key considerations for preparing a this compound formulation for in vivo administration?

A2: The table below summarizes the critical parameters for preparing a this compound dosing solution.

ParameterRecommendationRationale
Stock Solution High-concentration in sterile DMSO.This compound is readily soluble in DMSO. A high concentration stock allows for minimal DMSO in the final dosing solution.
Working Solution Dilute stock solution in sterile corn oil.Corn oil is a commonly used and well-tolerated vehicle for lipophilic compounds in rodents.
Preparation Prepare fresh on the day of the experiment.To minimize degradation and ensure consistent potency.
Storage Store stock solution in single-use aliquots at -80°C.Avoids repeated freeze-thaw cycles which can degrade the compound.
Handling Protect from light and oxygen.This compound is susceptible to oxidation.

Q3: Are there known species-specific differences in this compound metabolism?

A3: While specific comparative metabolic studies for this compound are limited, it is well-established that the metabolism of xenobiotics and endogenous compounds like eicosanoids can differ significantly between rodent species. For example, the plasma concentrations and fecal recovery of other complex lipids have been shown to vary between rats and mice.[4] Therefore, it is crucial to not extrapolate results between species without direct comparative studies. The activity of xenobiotic-metabolizing enzymes in the testes, for instance, shows marked differences between rats, mice, monkeys, and humans.[5]

Q4: What are the essential experimental details to report in publications to improve reproducibility of this compound animal studies?

A4: To enhance the reproducibility of your research, it is critical to report the following details in your publications:

CategoryEssential Details to Report
This compound Source, purity, storage conditions, and handling procedures.
Vehicle Exact composition, preparation method, and volume administered.
Animals Species, strain, sex, age, weight, health status, and source.
Housing Cage type, bedding, enrichment, light/dark cycle, temperature, and humidity.
Diet Type of chow, manufacturer, and any dietary supplements.
Experimental Protocol Detailed description of the administration route, dosing schedule, and timing of all procedures. For hypoxia studies, include the oxygen concentration, duration, and cycling parameters.
Sample Handling Anticoagulant used, processing temperature, and time from collection to analysis or storage.
Data Analysis Statistical methods used, including how outliers were handled.

Experimental Protocols

Protocol: Preparation and Intraperitoneal Administration of this compound in Mice

This protocol provides a general guideline for the preparation and administration of this compound to mice. It is essential to optimize the dose and vehicle for your specific experimental model.

Materials:

  • This compound

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Corn Oil

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Stock Solution Preparation:

    • On the day of the experiment, allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • In a sterile, light-protected microcentrifuge tube, add the required volume of the this compound stock solution.

    • Add the appropriate volume of sterile corn oil to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally <5% of the total volume).

    • Vortex the solution vigorously for at least 1-2 minutes to create a uniform suspension. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Intraperitoneal Injection:

    • Gently restrain the mouse.

    • Wipe the injection site on the lower abdomen with an alcohol swab.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the internal organs.

    • Inject the this compound solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Control Group:

  • Prepare a vehicle control solution containing the same concentration of DMSO and corn oil as the this compound working solution.

  • Administer the vehicle control to a separate group of animals using the same procedure.

The following diagram outlines the experimental workflow for this compound administration.

Experimental_Workflow Start Start Experiment PrepareStock Prepare this compound Stock (in DMSO) Start->PrepareStock PrepareWorking Prepare Working Solution (in Corn Oil) PrepareStock->PrepareWorking Administer Administer to Animal Model (IP) PrepareWorking->Administer Monitor Monitor Animal & Collect Data Administer->Monitor Analyze Analyze Results Monitor->Analyze End End Analyze->End

Experimental workflow for in vivo this compound administration.

References

Best practices for long-term storage of 15-KETE standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of 15-keto-eicosatetraenoic acid (15-KETE) standards for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards? For long-term stability, this compound standards should be stored at -80°C.[1] Following this recommendation ensures the integrity of the compound for an extended period.

Q2: How long can I store my this compound standard? When stored properly at -80°C, the this compound standard is stable for at least two years.[1]

Q3: My this compound standard arrived on dry ice. What should I do? Upon arrival, immediately transfer the standard to a -80°C freezer for storage.[1] The use of dry ice during shipping is to maintain this low temperature and ensure the stability of the compound during transit.

Q4: In what form is the this compound standard typically supplied? this compound is often supplied as a solution in a carrier solvent, such as ethanol (B145695), at a specific concentration (e.g., 100 µg/ml).[1][2] Always check the product's technical data sheet for the exact formulation.

Q5: Can I store the this compound standard at -20°C? While some related compounds like 15(S)-HETE may be stored at -20°C, the recommended storage temperature for this compound is -80°C to ensure long-term stability.[1][3][4] Storing at higher temperatures could lead to degradation and compromise experimental results.

Q6: Should I aliquot the standard solution upon receipt? Yes, it is highly recommended to prepare smaller aliquots from the main stock solution. This practice minimizes the number of freeze-thaw cycles the main stock is subjected to, which can lead to degradation and solvent evaporation, thereby altering the concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results 1. Improper storage temperature.2. Multiple freeze-thaw cycles.3. Solvent evaporation from the stock vial.4. Contamination of the standard.1. Verify that the standard has been consistently stored at -80°C.[1]2. Prepare single-use aliquots to avoid repeated thawing of the primary stock.3. Ensure the vial cap is securely tightened after each use. For critical applications, use a fresh vial.4. Use sterile pipette tips when handling the standard solution.
Difficulty dissolving the standard in an aqueous buffer This compound has limited solubility in aqueous solutions.[1]The standard is typically supplied in an organic solvent like ethanol, which is miscible with aqueous buffers. To prepare a working solution, the ethanolic stock solution should be diluted into the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Observed degradation of the standard Exposure to light, oxygen, or non-recommended storage conditions can cause degradation.[5][6]Store aliquots in amber vials to protect from light. Purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation, especially for very long-term storage.

Data Summary: Storage and Stability

Parameter Recommendation Source
Storage Temperature -80°C[1]
Long-Term Stability ≥ 2 years (at -80°C)[1]
Shipping Condition Dry Ice[1]
Supplied Formulation A solution in ethanol (e.g., 100 µg/ml)[1][2]
Solubility Miscible in DMF, DMSO, Ethanol. Limited in PBS (pH 7.2) to 0.8 mg/ml.[1]

Experimental Protocol: Preparation of Working Standard Solutions

This protocol outlines the procedure for diluting a stock solution of this compound (e.g., 100 µg/ml in ethanol) to prepare working standards for experimental use.

Materials:

  • This compound stock solution (in ethanol)

  • High-purity solvent (e.g., ethanol, for intermediate dilutions)

  • Experimental buffer (e.g., PBS, pH 7.2)

  • Calibrated micropipettes and sterile, low-retention tips

  • Amber or light-protected microcentrifuge tubes or vials

  • Inert gas (Argon or Nitrogen), optional

Procedure:

  • Equilibrate: Remove the this compound stock vial from the -80°C freezer and allow it to warm to room temperature before opening. This prevents condensation from entering the vial and altering the concentration.

  • Prepare Intermediate Dilution (if necessary): For creating a calibration curve, it is often best practice to first create an intermediate dilution from the main stock.

    • For example, to prepare a 10 µg/ml intermediate solution from a 100 µg/ml stock, carefully pipette 10 µL of the stock solution into 90 µL of ethanol in a clean amber vial.

    • Vortex briefly to ensure thorough mixing.

  • Prepare Final Working Solutions:

    • Serially dilute the intermediate solution (or the main stock for higher concentrations) with your experimental buffer to achieve the desired final concentrations.

    • Ensure the final percentage of ethanol is consistent across all standards and is compatible with your assay.

  • Mixing: Gently vortex each working standard to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately to avoid potential degradation or adsorption to the container walls.

Workflow and Pathway Diagrams

G cluster_storage Long-Term Storage Protocol for this compound reception Receive Standard (on Dry Ice) store Immediately Transfer to -80°C Freezer reception->store check_use Prepare for Experimental Use? store->check_use check_use->store No aliquot Aliquot into Single-Use Vials check_use->aliquot Yes return_stock Return Main Stock to -80°C aliquot->return_stock use_aliquot Use Aliquot for Experiment aliquot->use_aliquot discard Discard Unused Aqueous Dilutions use_aliquot->discard

Caption: Workflow for proper handling and storage of this compound standards.

References

Validation & Comparative

Validating 15-KETE as a Potential Biomarker for Pulmonary Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15-keto-eicosatetraenoic acid (15-KETE) with established and emerging biomarkers for the diagnosis and prognosis of pulmonary hypertension (PH). The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of this compound as a potential clinical tool.

Executive Summary

Pulmonary hypertension is a complex and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and premature death. Early and accurate diagnosis, as well as effective risk stratification, are critical for improving patient outcomes. While several biomarkers are currently used in the clinical setting, there is an ongoing need for novel markers with improved specificity and prognostic value. This compound, a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), has emerged as a promising candidate. This guide will delve into the existing evidence supporting the validation of this compound, comparing its performance with established biomarkers such as N-terminal pro-brain natriuretic peptide (NT-proBNP) and Growth Differentiation Factor-15 (GDF-15).

This compound in the Pathophysiology of Pulmonary Hypertension

This compound is produced from 15-HETE through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Studies have shown that the levels of 15-PGDH expression and endogenous this compound are significantly elevated in the lungs of both human patients with PH and in animal models of the disease.[1] Hypoxia, a key trigger in the development of certain forms of PH, stimulates the proliferation of pulmonary arterial smooth muscle cells (PASMCs), a critical process in vascular remodeling, which appears to be driven by the increased production of this compound.[1] The signaling cascade initiated by this compound involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protease-Activated Receptor 2 (PAR-2) pathways, ultimately promoting cell cycle progression and proliferation of PASMCs.[1]

Comparative Analysis of Biomarkers

A direct head-to-head comparison of the diagnostic and prognostic accuracy of this compound against NT-proBNP and GDF-15 in a single, large-scale clinical trial is not yet available in the published literature. However, by synthesizing data from various studies, we can construct a comparative overview of their potential utility.

Table 1: Comparison of this compound (via its precursor 15-HETE), NT-proBNP, and GDF-15 as Biomarkers for Pulmonary Hypertension

FeatureThis compound (data from 15-HETE)NT-proBNPGDF-15
Biological Role in PH Involved in pulmonary vascular remodeling, smooth muscle cell proliferation.[1]Released in response to ventricular stretch, indicating right ventricular dysfunction.A stress-responsive cytokine involved in inflammation and tissue hypoxia.[1][2][3][4]
Prognostic Value High plasma levels of 15-HETE (≥256 pg/mL) are associated with significantly decreased survival in PAH patients.[1]Elevated levels are an independent predictor of mortality. A decrease of >15%/year is associated with survival.[5][6]Elevated levels (>800 pg/ml or >1200 ng/L) are associated with an increased risk of death or transplantation.[1][4]
Diagnostic Value ROC analysis for predicting survival showed an AUC for 15-HETE.[1]A meta-analysis showed a pooled sensitivity of 0.81 and specificity of 0.86 for diagnosing pediatric PH.[6]Can distinguish PVOD from other PAH subtypes with high sensitivity (81%) and specificity (98%) at a cutoff of 1,658 pg/ml.[7]
Correlation with Hemodynamics Moderately correlates with Pulmonary Vascular Resistance (PVR) and mean Pulmonary Artery Pressure (mPAP).[1]Correlates with mPAP, PVR, and right atrial pressure.[6]Correlates with mean right atrial pressure but not directly with mPAP or PVR.[3]
Limitations Data is primarily on the precursor 15-HETE; more direct studies on this compound are needed.Not specific to PH; elevated in other cardiac conditions.Non-specific; elevated in various inflammatory and cardiovascular diseases.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are summarized protocols for the key experiments cited in the validation of this compound and other biomarkers.

Measurement of this compound in Biological Samples (UPLC-MS/MS)

This protocol is a composite based on established methods for the analysis of eicosanoids in plasma.

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard (e.g., 15(S)-HETE-d8).

    • Perform protein precipitation by adding 3 volumes of organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, for tissue samples, homogenize the tissue in a suitable buffer before protein precipitation.

    • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to enrich for lipids and remove interfering substances.

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a reverse-phase C18 column (e.g., 2.1 x 100 mm, sub 2 µm particle size).

    • Mobile Phase: A gradient of acidified water (A) and methanol (B129727) or acetonitrile (B52724) (B) is typically used.

    • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for the specific and sensitive detection of this compound and its internal standard. The transitions would be specific to the parent and daughter ions of this compound.

Immunohistochemistry for 15-PGDH in Pulmonary Artery Tissue
  • Tissue Preparation:

    • Fix lung tissue sections in 4% paraformaldehyde and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

  • Antigen Retrieval:

    • Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum (e.g., goat serum).

    • Incubate with a primary antibody against 15-PGDH at an appropriate dilution overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Analysis:

    • Examine the slides under a microscope to assess the localization and intensity of 15-PGDH staining in the pulmonary vasculature.

Western Blot for ERK1/2, PAR-2, and 15-PGDH
  • Protein Extraction:

    • Lyse cells or homogenized tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against total ERK1/2, phosphorylated ERK1/2, PAR-2, or 15-PGDH overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PH can aid in understanding the potential role of this compound.

G cluster_0 Pulmonary Vascular Remodeling in PH Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a activates PGDH 15-PGDH (Hydroxyprostaglandin Dehydrogenase 15) HIF1a->PGDH upregulates KETE This compound PGDH->KETE produces HETE 15-HETE HETE->PGDH substrate PAR2 PAR-2 (Protease-Activated Receptor 2) KETE->PAR2 activates ERK ERK1/2 (Extracellular signal-Regulated Kinase 1/2) PAR2->ERK activates Proliferation PASMC Proliferation & Migration ERK->Proliferation promotes Remodeling Vascular Remodeling Proliferation->Remodeling leads to

Caption: this compound signaling pathway in pulmonary hypertension.

G cluster_1 Biomarker Validation Workflow Patient Patient Cohort (PH and Controls) Sample Biological Sample Collection (Plasma, Lung Tissue) Patient->Sample UPLC UPLC-MS/MS (this compound Quantification) Sample->UPLC IHC Immunohistochemistry (15-PGDH Localization) Sample->IHC WB Western Blot (Protein Expression) Sample->WB Data Data Analysis (Statistical Comparison) UPLC->Data IHC->Data WB->Data Validation Biomarker Validation (Sensitivity, Specificity, Prognosis) Data->Validation

Caption: Experimental workflow for this compound biomarker validation.

Conclusion and Future Directions

The available evidence suggests that this compound is a biologically plausible and potentially valuable biomarker for pulmonary hypertension. Its direct involvement in the pathogenic mechanisms of pulmonary vascular remodeling distinguishes it from markers that primarily reflect cardiac strain. However, to establish its clinical utility, further research is imperative. Specifically, large-scale, prospective clinical studies are needed to directly compare the diagnostic and prognostic performance of this compound with NT-proBNP and GDF-15. The development and standardization of a robust and reproducible assay for this compound quantification in clinical samples will also be a critical step towards its potential integration into the clinical management of pulmonary hypertension. The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals working to advance the diagnosis and treatment of this devastating disease.

References

A Comparative Guide to the Biological Activities of 15-KETE and its Precursor 15-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of lipid signaling, arachidonic acid metabolites, known as eicosanoids, play pivotal roles in a vast array of physiological and pathological processes. Among these, 15-Hydroxyeicosatetraenoic acid (15-HETE) and its oxidized metabolite, 15-keto-eicosatetraenoic acid (15-KETE), are key modulators of inflammation, angiogenesis, and cell proliferation. 15-HETE is a primary product of the 15-lipoxygenase (15-LOX) pathway and exhibits a complex, often contradictory, range of biological activities.[1][2] Its subsequent oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) yields this compound.[3][4] This conversion is not merely an inactivation step; it transforms the molecule into a potent electrophilic species, fundamentally altering its signaling properties and biological effects.[3] This guide provides an objective comparison of the biological activities of this compound and 15-HETE, supported by experimental data, to elucidate their distinct roles in cellular signaling.

Biosynthesis of 15-HETE and this compound

The generation of this compound from arachidonic acid is a two-step enzymatic process. First, arachidonic acid is converted by 15-lipoxygenase (15-LOX) to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE. Subsequently, the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes the hydroxyl group at carbon 15 of 15-HETE to a ketone, forming this compound.[3] This latter molecule contains a chemically reactive α,β-unsaturated ketone, which confers its unique electrophilic signaling properties.[3]

AA Arachidonic Acid (AA) HpETE 15-HpETE AA->HpETE 15-Lipoxygenase (15-LOX) HETE 15-HETE HpETE->HETE Peroxidase KETE This compound HETE->KETE 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Caption: Biosynthesis pathway from Arachidonic Acid to this compound.

Comparative Biological Activity

The conversion of 15-HETE to this compound marks a significant functional switch. While 15-HETE often initiates or propagates certain biological processes like angiogenesis and inflammation, this compound frequently acts as a modulator or terminator of these events, primarily through its anti-inflammatory and anti-proliferative actions.

Inflammation

15-HETE has a dual role in inflammation. It can act as a pro-inflammatory mediator, promoting pulmonary artery inflammation via the NF-κB pathway.[5] Conversely, it can also exhibit anti-inflammatory properties by inhibiting the 5-lipoxygenase pathway and inhibiting neutrophil migration across cytokine-activated endothelium.[6][7]

This compound, however, demonstrates more consistent and potent anti-inflammatory effects.[3] Its electrophilic nature allows it to directly interact with key signaling proteins. This compound inhibits the pro-inflammatory NF-κB pathway by targeting IKKβ, a critical upstream kinase.[3] Simultaneously, it activates the Nrf2-regulated antioxidant response, a major cellular defense mechanism against oxidative stress.[3] This dual action effectively suppresses the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[3]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in development and disease. 15-HETE is widely recognized as a pro-angiogenic factor.[8][9] It stimulates the proliferation and migration of endothelial cells and promotes the formation of tube-like structures.[8][9] The signaling mechanism for this effect often involves the activation of the PI3K/Akt pathway.[8][10]

In stark contrast, this compound exhibits anti-proliferative actions towards endothelial cells, suggesting it has anti-angiogenic properties.[3] By inhibiting the growth of these essential cells, this compound can counteract the pro-angiogenic drive of its precursor.

Cancer

The role of 15-HETE in cancer is highly context-dependent. In some cancers, like hepatocellular carcinoma, the 15-LOX-1/15-HETE pathway promotes tumor progression by preventing apoptosis and enhancing cell migration.[11] In others, such as non-small cell lung cancer, 15-HETE can inhibit cell proliferation and induce apoptosis, likely by activating PPARγ.[12][13]

The specific effects of this compound on cancer cell biology are less extensively studied, but its established anti-proliferative and anti-inflammatory activities suggest a potential tumor-suppressive role. Its ability to inhibit the pro-inflammatory and pro-survival NF-κB pathway, which is constitutively active in many cancers, points to a promising avenue for anti-cancer research.

Quantitative Data Summary

Biological ActivityCompoundCell TypeEffectEffective Concentration / ResultCitation
Inflammation This compoundTHP-1 cellsInhibition of LPS-induced TNFα expression86% decrease[3]
This compoundTHP-1 cellsInhibition of LPS-induced IL-6 expression98% decrease[3]
This compoundTHP-1 cellsInhibition of LPS-induced IL-1β expression61% decrease[3]
15-HETENeutrophilsInhibition of LTB4-induced chemotaxisMax inhibition (68%) at 100 µM[14]
Angiogenesis 15-HETEBMVECsPromotes cell proliferation & migration-[8]
15-HETEHUVECsUpregulates VEGF, CD31, E-selectin-[9]
This compoundEndothelial cellsAnti-proliferative actions-[3]
Cancer 15-HETENSCLC cellsInhibits cell proliferation, induces apoptosis-[12]
15-HETEHepG2 cellsPromotes cell growth, migration, and invasion-[11]

Signaling Pathways

The distinct biological outcomes of 15-HETE and this compound are rooted in their differential engagement of intracellular signaling cascades.

cluster_0 15-HETE Pro-Angiogenic Signaling HETE 15-HETE PI3K PI3K HETE->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Cell Proliferation Migration Angiogenesis mTOR->Angiogenesis

Caption: 15-HETE activates the PI3K/Akt/mTOR pathway to promote angiogenesis.[3]

cluster_1 This compound Anti-Inflammatory Signaling cluster_inhibition Inhibition cluster_activation Activation KETE This compound IKK IKKβ KETE->IKK inhibits Keap1 Keap1 KETE->Keap1 inactivates NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Genes Antioxidant Genes (e.g., HO-1) ARE->Genes

Caption: this compound exerts anti-inflammatory effects via NF-κB inhibition and Nrf2 activation.[3]

Experimental Protocols

Endothelial Cell Tube Formation Assay (for Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel® in a 96-well plate.[15]

  • Treatment: Cells are treated with various concentrations of 15-HETE or this compound. A vehicle control (e.g., ethanol) and a positive control (e.g., VEGF) are included.[15]

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.[15]

  • Visualization and Quantification: The formation of tube-like networks is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters like total tube length or the number of branch points using image analysis software.[15]

Cytokine Expression Analysis by qRT-PCR (for Inflammation)

This method quantifies the effect of the compounds on the gene expression of inflammatory cytokines.

  • Cell Culture and Stimulation: Macrophage-like cells (e.g., THP-1 monocytes differentiated with PMA) are pre-treated with 15-HETE or this compound for a specified time (e.g., 1 hour).[3]

  • Inflammatory Challenge: Cells are then stimulated with an inflammatory agent like Lipopolysaccharide (LPS) for 4-6 hours.[3]

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells, and its quality and quantity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): The cDNA is used as a template for qRT-PCR with specific primers for target genes (e.g., TNFα, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the treatment groups to the LPS-only control.[3]

A 1. Seed and differentiate THP-1 macrophages B 2. Pre-treat with Vehicle, 15-HETE, or this compound A->B C 3. Stimulate with LPS (or control media) B->C D 4. Isolate total RNA C->D E 5. Synthesize cDNA D->E F 6. Perform qRT-PCR for TNFα, IL-6, GAPDH E->F G 7. Analyze relative gene expression F->G

Caption: Experimental workflow for comparing the effects of 15-HETE and this compound on cytokine expression.

Conclusion

The enzymatic conversion of 15-HETE to this compound by 15-PGDH represents a critical regulatory node in lipid signaling. While 15-HETE displays a broad and sometimes conflicting range of activities, its metabolite, this compound, acts as a more specific anti-inflammatory and anti-proliferative agent. This functional switch is conferred by the α,β-unsaturated ketone in this compound, which allows it to act as an electrophile, targeting key regulatory proteins in inflammatory and proliferative pathways. Understanding the distinct biological profiles of these two molecules is crucial for researchers investigating inflammatory diseases, cancer, and angiogenesis. The beneficial effects often attributed to 15-HETE in certain contexts may, in fact, be mediated by its conversion to this compound, highlighting the importance of considering the complete metabolic pathway in biological systems.[3]

References

15-KETE: A Potent Signaling Molecule in Hypoxia and Beyond? A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling of lipid mediators is paramount. This guide provides a comparative analysis of 15-keto-eicosatetraenoic acid (15-KETE), a metabolite of arachidonic acid, against other well-characterized lipid mediators. While direct quantitative comparisons of potency remain an area for further investigation, this document synthesizes current knowledge on its signaling pathways and provides context by comparing it with key players like prostaglandins (B1171923) and leukotrienes.

At a Glance: Comparative Signaling Potency

While a direct, head-to-head comparison of the signaling potency of this compound with other lipid mediators is not extensively documented in current literature, we can infer its potential potency by examining its receptor interactions and downstream effects in relation to other well-studied lipids. The following table summarizes the available quantitative data for this compound's close analog, 15-keto-PGE2, and other key lipid mediators.

Lipid MediatorReceptor(s)Potency (EC50/Kd)Cell Type/AssayReference
15-Keto-PGE2 EP2EC50: 137 nMHEK-EP2 cells (cAMP assay)[1]
EP4EC50: 426 nMHEK-EP4 cells (cAMP assay)[1]
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4Kd: ~1-10 nMVarious
EP2EC50: 548 pMHEK-EP2 cells (cAMP assay)[1]
EP4EC50: 135 pMHEK-EP4 cells (cAMP assay)[1]
Leukotriene B4 (LTB4) BLT1Kd: 0.18 nMSheep lung membranes
Various Synthetic PAR-2 Agonists PAR-2EC50: 15 nM - 2.60 µMVarious cell lines (Ca2+ mobilization)[2][3]

The Signaling Landscape of this compound

Current research highlights the significant role of this compound in cellular signaling, particularly under hypoxic conditions. A primary pathway identified involves the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), leading to downstream signaling cascades.

This compound and the PAR-2/ERK1/2 Axis

In pulmonary arterial smooth muscle cells (PASMCs), this compound has been shown to be a key player in hypoxia-induced pulmonary vascular remodeling.[2] The signaling cascade is initiated by the activation of PAR-2, which in turn leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway ultimately promotes cell cycle progression and proliferation of PASMCs.

This compound Signaling Pathway This compound Signaling via PAR-2 and ERK1/2 KETE This compound PAR2 PAR-2 KETE->PAR2 binds and activates Gq Gq PAR2->Gq activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation promotes

Diagram 1: this compound signaling through the PAR-2/ERK1/2 pathway.

Comparative Analysis with Other Lipid Mediators

To understand the potential potency of this compound, it is useful to compare its signaling mechanisms with those of well-established lipid mediators.

Prostaglandins: The Inflammatory Stalwarts

Prostaglandins, such as PGE2, are potent signaling molecules involved in a wide array of physiological and pathological processes, including inflammation. PGE2 exerts its effects by binding to a family of four GPCRs, designated EP1-4. The binding affinity of PGE2 for its receptors is in the low nanomolar to picomolar range, indicating high potency.[1] For instance, the EC50 of PGE2 for EP2 and EP4 receptors in HEK cells is 548 pM and 135 pM, respectively, leading to robust cAMP production.[1]

Leukotrienes: Key Players in Immunity

Leukotrienes, such as Leukotriene B4 (LTB4), are potent chemoattractants and activators of leukocytes. LTB4 binds to its high-affinity receptor, BLT1, with a dissociation constant (Kd) of approximately 0.18 nM in sheep lung membranes, demonstrating its high potency in initiating inflammatory responses.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Experimental Workflow for Assessing Signaling Potency

A general workflow to determine the signaling potency of a lipid mediator like this compound involves a series of in vitro assays.

Experimental Workflow Workflow for Assessing Lipid Mediator Signaling Potency cluster_0 Phase 1: Receptor Interaction cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Cellular Response ReceptorBinding Receptor Binding Assay (e.g., Radioligand Competition) ERK_Assay ERK1/2 Phosphorylation Assay (e.g., Western Blot, ELISA) ReceptorBinding->ERK_Assay cAMP_Assay cAMP Assay (for Gs-coupled receptors) ReceptorBinding->cAMP_Assay ProliferationAssay Cell Proliferation Assay (e.g., BrdU, MTT) ERK_Assay->ProliferationAssay ChemotaxisAssay Chemotaxis Assay (e.g., Boyden Chamber) cAMP_Assay->ChemotaxisAssay

Diagram 2: General experimental workflow for determining signaling potency.
Detailed Methodologies

1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., PAR-2).

    • Radiolabeled ligand (e.g., a specific PAR-2 agonist).

    • Unlabeled competitor ligand (this compound).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of cell membranes and radiolabeled ligand with varying concentrations of the unlabeled competitor ligand.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. ERK1/2 Phosphorylation Assay (Western Blot)

This method is used to detect the activation of the ERK1/2 signaling pathway.

  • Materials:

    • Cultured cells (e.g., PASMCs).

    • Lipid mediator of interest (this compound).

    • Lysis buffer.

    • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the lipid mediator for a specific time.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

3. Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • Cultured cells.

    • Lipid mediator of interest (this compound).

    • BrdU labeling solution.

    • Fixing/denaturing solution.

    • Anti-BrdU antibody.

    • Substrate solution.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the lipid mediator.

    • Add BrdU labeling solution to the cells and incubate to allow for incorporation into newly synthesized DNA.

    • Fix and denature the DNA.

    • Add the anti-BrdU antibody, which will bind to the incorporated BrdU.

    • Add the substrate solution, which is converted by the antibody-conjugated enzyme to a colored product.

    • Measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Conclusion and Future Directions

While the current body of research strongly indicates that this compound is a biologically active lipid mediator, particularly in the context of hypoxia-induced cellular responses, a definitive statement on its potency relative to other lipid mediators awaits direct comparative studies. The activation of the PAR-2/ERK1/2 pathway by this compound in pulmonary arterial smooth muscle cells suggests a significant role in vascular remodeling.[2]

Future research should focus on determining the precise binding affinity (Kd) and functional potency (EC50) of this compound for PAR-2 and other potential receptors. Such quantitative data will be crucial for a comprehensive understanding of its place in the complex network of lipid mediator signaling and for evaluating its potential as a therapeutic target in various diseases. The experimental protocols provided in this guide offer a framework for conducting these essential investigations.

References

Comparative Analysis of 15-KETE Levels in Preclinical Models of Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of 15-keto-eicosatetraenoic acid (15-KETE) levels in various preclinical models of lung injury. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the variations in this lipid mediator across different injury paradigms. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes relevant signaling pathways to facilitate a deeper understanding of the role of this compound in lung pathology.

Data Presentation: this compound Levels in Lung Injury Models

Lung Injury ModelSpeciesSample TypeMethod of QuantificationThis compound Levels (Control)This compound Levels (Injured)Fold ChangeReference
Hypoxia-Induced Pulmonary HypertensionRatLung TissueUPLCData not specifiedDrastically elevatedNot quantified[1]

Further research is required to obtain specific quantitative values for this compound in LPS-induced, bleomycin-induced, and ventilator-induced lung injury models, as direct measurements were not found in the currently available literature.

Signaling Pathways Involving this compound in Lung Injury

This compound has been implicated in signaling pathways that contribute to the pathogenesis of lung injury. One such pathway involves the activation of Protease-Activated Receptor 2 (PAR-2) and the subsequent phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2). This signaling cascade has been shown to play a role in hypoxia-induced pulmonary vascular remodeling[1].

This compound signaling pathway in lung injury.

Experimental Protocols

This section provides detailed methodologies for the induction of common lung injury models and the quantification of this compound.

Induction of Lung Injury Models

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (Mouse Model)

  • Objective: To induce an acute inflammatory response in the lungs mimicking bacterial pneumonia-associated acute lung injury.

  • Procedure:

    • Anesthetize mice (e.g., C57BL/6) using an appropriate anesthetic agent.

    • Intratracheally instill a sterile solution of LPS (from E. coli, serotype O111:B4) at a dose of 2.5 mg/kg body weight in a small volume (e.g., 50 µL) of sterile saline.

    • Control animals receive an intratracheal instillation of sterile saline.

    • Monitor animals for signs of respiratory distress.

    • Collect bronchoalveolar lavage fluid (BALF) and lung tissue at desired time points (e.g., 24, 48, or 72 hours) post-instillation for analysis.

2. Bleomycin-Induced Pulmonary Fibrosis (Rat Model)

  • Objective: To induce lung fibrosis, a model for idiopathic pulmonary fibrosis.

  • Procedure:

    • Anesthetize rats (e.g., Sprague-Dawley) with a suitable anesthetic.

    • Surgically expose the trachea and intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (5 mg/kg body weight) dissolved in sterile saline.

    • Control animals receive an equal volume of sterile saline.

    • Suture the incision and allow the animals to recover.

    • Monitor the animals for changes in body weight and signs of fibrosis development.

    • Harvest lung tissue at later time points (e.g., 14 or 28 days) for histological and biochemical analyses.

3. Ventilator-Induced Lung Injury (VILI) (Rodent Model)

  • Objective: To model the lung injury caused by mechanical ventilation.

  • Procedure:

    • Anesthetize and tracheostomize the animals (rats or mice).

    • Connect the animals to a small animal ventilator.

    • Apply an injurious ventilation strategy, for example, high tidal volume (e.g., 30-40 mL/kg) with low or no positive end-expiratory pressure (PEEP).

    • A control group should be ventilated with a protective strategy (e.g., low tidal volume of 6-8 mL/kg and appropriate PEEP).

    • Ventilate for a set duration (e.g., 2-4 hours).

    • Monitor physiological parameters such as blood gases and lung mechanics.

    • At the end of the ventilation period, collect BALF and lung tissue for analysis.

Quantification of this compound by UPLC-MS/MS
  • Objective: To accurately measure the concentration of this compound in biological samples such as BALF or lung homogenates.

  • Sample Preparation:

    • To 100 µL of BALF or lung tissue homogenate supernatant, add an internal standard (e.g., this compound-d8).

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction. Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lipids with a non-polar solvent such as ethyl acetate (B1210297) or methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Conditions:

    • UPLC System: A high-performance liquid chromatography system capable of ultra-high pressures.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. For example, for this compound, this could be m/z 317.2 -> 171.1.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for inducing lung injury in an animal model and subsequent analysis of this compound levels.

Experimental_Workflow cluster_model Lung Injury Model Induction cluster_sampling Sample Collection cluster_analysis This compound Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Injury_Induction Induce Lung Injury (LPS, Bleomycin, or VILI) Animal_Model->Injury_Induction Control_Group Administer Vehicle/Protective Ventilation (Control Group) Animal_Model->Control_Group Euthanasia Euthanize at Pre-determined Timepoint Injury_Induction->Euthanasia Control_Group->Euthanasia BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Euthanasia->BALF_Collection Tissue_Harvest Harvest Lung Tissue Euthanasia->Tissue_Harvest Sample_Processing Sample Preparation (Solid-Phase Extraction) BALF_Collection->Sample_Processing Tissue_Harvest->Sample_Processing UPLC_MSMS UPLC-MS/MS Quantification Sample_Processing->UPLC_MSMS Data_Analysis Data Analysis and Comparison UPLC_MSMS->Data_Analysis

References

Validating the Role of the ERK1/2 Pathway in 15-KETE-Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in mediating the cellular effects of 15-Keto-Eicosatetraenoic Acid (15-KETE), a metabolite of arachidonic acid. We will explore the supporting experimental data for the involvement of ERK1/2 and compare its role with alternative signaling pathways, namely the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Executive Summary

Comparative Analysis of Signaling Pathways

The following tables summarize the comparative efficacy of targeting different signaling pathways to modulate the effects of this compound.

Parameter ERK1/2 Pathway p38 MAPK Pathway PI3K/Akt Pathway
Activation by this compound Demonstrated to be activated.[1]Not demonstrated to be the primary pathway.[1]Potential for involvement, but direct evidence in the context of this compound is less established.
Role in Cell Proliferation Key mediator of this compound-induced proliferation.[1]Less significant role compared to ERK1/2.Known to be involved in cell proliferation, but its specific contribution to this compound's effects needs more research.
Role in Cell Migration Crucial for this compound-induced migration.[1]Inhibition does not reverse this compound-induced migration.[1]May play a role, but ERK1/2 appears to be the dominant pathway.
Role in Tube Formation Essential for this compound-mediated tube formation.[1]Not involved in this compound-mediated tube formation.[1]Potential involvement, but direct comparative data is limited.

Table 1: Qualitative Comparison of Signaling Pathway Involvement in this compound-Mediated Effects.

Inhibitor Target Pathway Reported Effect on this compound-Mediated Actions Typical Concentration Range
U0126 / PD98059 MEK1/2 (upstream of ERK1/2)Reverses this compound-induced cell migration and tube formation.[1]10-20 µM
SB202190 / SB203580 p38 MAPKDoes not reverse this compound-induced cell migration and tube formation.[1]5-10 µM
LY294002 PI3KData on the direct effect on this compound-mediated events is not readily available.10-20 µM

Table 2: Comparison of Pathway-Specific Inhibitors on this compound-Mediated Cellular Responses.

Signaling Pathways and Experimental Workflow Diagrams

15_KETE_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor MEK1/2 MEK1/2 Receptor->MEK1/2 Activates p38_MAPK p38_MAPK Receptor->p38_MAPK Alternative Pathway (Not Supported) PI3K PI3K Receptor->PI3K Alternative Pathway (Requires More Data) This compound This compound This compound->Receptor ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Cellular_Effects Cell Proliferation, Migration, Tube Formation ERK1/2->Cellular_Effects Promotes p38_MAPK->Cellular_Effects Akt Akt PI3K->Akt Akt->Cellular_Effects

Figure 1: this compound Signaling Pathways.

Experimental_Workflow Cell_Culture Endothelial Cell Culture Treatment Treatment Groups: - Control - this compound - this compound + U0126 (ERK1/2i) - this compound + SB202190 (p38i) - this compound + LY294002 (PI3Ki) Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-ERK, p-p38, p-Akt) Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (BrdU Incorporation) Treatment->Proliferation_Assay Migration_Assay Cell Migration Assay (Scratch/Wound Healing) Treatment->Migration_Assay Tube_Formation_Assay Tube Formation Assay (Matrigel) Treatment->Tube_Formation_Assay Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis

Figure 2: Experimental Workflow Diagram.

Detailed Experimental Protocols

Western Blot Analysis for ERK1/2 Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify the ratio of phosphorylated ERK1/2 to total ERK1/2.

Cell Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound in the presence or absence of specific pathway inhibitors for the desired time.

  • BrdU Labeling: Add BrdU solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to a peroxidase.

  • Substrate Addition: Add a substrate that is converted by the peroxidase to a colored product.

  • Measurement: Measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU and thus to the level of cell proliferation.

Cell Migration Assay (Scratch/Wound Healing)
  • Cell Seeding: Seed endothelial cells in a 6-well plate and grow to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing this compound with or without inhibitors.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of migration is determined by the change in the width of the scratch over time.

Tube Formation Assay (Matrigel)
  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells.

  • Treatment: Add this compound with or without specific inhibitors to the cell suspension.

  • Incubation: Incubate the plate at 37°C for 4-12 hours to allow for the formation of tube-like structures.

  • Image Acquisition: Capture images of the tube networks using a microscope.

  • Quantitative Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Conclusion

The available evidence strongly supports a pivotal role for the ERK1/2 signaling pathway in mediating the pro-proliferative, pro-migratory, and pro-angiogenic effects of this compound in endothelial cells. For researchers and drug development professionals investigating the biological activities of this compound, targeting the ERK1/2 pathway represents a validated and effective strategy for modulating its cellular responses. While other signaling pathways like p38 MAPK and PI3K/Akt are fundamental to cellular function, their direct and primary involvement in this compound-mediated effects is less substantiated, with evidence suggesting the p38 MAPK pathway is not a key player. Future research should focus on obtaining more granular quantitative data to further delineate the signaling network activated by this compound.

References

A Comparative Guide to the Efficacy of 15-PGDH Inhibitors on 15-KETE Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various small molecule inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a specific focus on their impact on the production of 15-keto-eicosatetraenoic acid (15-KETE). 15-PGDH is a critical enzyme responsible for the degradation of various bioactive lipid mediators, including prostaglandins (B1171923) and hydroxyeicosatetraenoic acids (HETEs). The inhibition of this enzyme is a promising therapeutic strategy for tissue regeneration and other conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent biological pathways and workflows.

Data Presentation: Comparative Efficacy of 15-PGDH Inhibitors

The following table summarizes the in vitro potency of several common 15-PGDH inhibitors. It is important to note that while direct comparative data on this compound production is limited for many compounds, their inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) against 15-PGDH provides a strong indication of their potential to block the conversion of 15-HETE to this compound.

InhibitorTargetPotency (IC₅₀ / Kᵢ)Effect on this compound ProductionReference
SW033291 15-PGDHKᵢ = 0.1 nMData not directly available, but potent inhibition of 15-PGDH suggests a strong potential to reduce this compound production.[1][1]
ML148 15-PGDHIC₅₀ = 56 nMData not directly available, but potent and selective inhibition of 15-PGDH indicates a likely reduction in this compound levels.[1][1]
15-PGDH-IN-1 Human 15-PGDHIC₅₀ = 3 nMData not directly available. Its high potency suggests it would effectively inhibit this compound production.[1][1]
CAY10397 15-PGDHIC₅₀ = 17.3 µM (from AA), 13.2 µM (from 15(S)-HETE)Dose-dependently inhibits the production of 15-oxo-ETE (this compound) in macrophage-like cells.[2][2]
15-PGDH-IN-2 15-PGDHIC₅₀ = 0.274 nMData not directly available. Its sub-nanomolar potency suggests very effective inhibition of this compound synthesis.[1][1]
HW201877 15-PGDHIC₅₀ = 3.6 nMData not directly available. Its potent, orally active nature suggests it would reduce this compound in vivo.[1][1]

Note: The efficacy of these inhibitors can vary depending on the cell type, substrate concentration, and experimental conditions. The data for CAY10397 provides direct evidence of the impact of 15-PGDH inhibition on this compound production. For other inhibitors, the effect on this compound is inferred from their high potency against the 15-PGDH enzyme.

Experimental Protocols

A key experiment to compare the efficacy of different 15-PGDH inhibitors on this compound production involves cell-based assays followed by quantification of the analyte using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cell-Based Assay for this compound Production
  • Cell Culture:

    • Culture a relevant cell line known to express 15-PGDH, such as A549 (human lung carcinoma) cells or primary cells like macrophages.

    • Plate the cells in appropriate culture plates (e.g., 12-well or 24-well plates) and grow to a suitable confluency (e.g., 80-90%).

  • Inhibitor Treatment:

    • Prepare stock solutions of the 15-PGDH inhibitors (e.g., SW033291, ML148, CAY10397) in a suitable solvent like DMSO.

    • Dilute the inhibitors to various concentrations in cell culture media.

    • Pre-incubate the cells with the different concentrations of each inhibitor or vehicle control (DMSO) for a specific duration (e.g., 1-4 hours).

  • Substrate Addition:

    • Prepare a solution of 15-hydroxyeicosatetraenoic acid (15-HETE), the substrate for this compound production.

    • Add 15-HETE to the cell culture media at a final concentration typically in the nanomolar to low micromolar range.

  • Incubation and Sample Collection:

    • Incubate the cells for a defined period (e.g., 10-60 minutes) to allow for the enzymatic conversion of 15-HETE to this compound.

    • After incubation, collect the cell culture supernatant.

    • Immediately stop the enzymatic reaction by adding a quenching solution (e.g., methanol) and an internal standard for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify the collected supernatant to pH ~3.5.

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interfering substances.

    • Elute the lipid mediators, including this compound, with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column to separate this compound from other eicosanoids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound. This involves monitoring the transition of the precursor ion (the molecular weight of this compound) to a specific product ion.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a this compound analytical standard.

    • Quantify the amount of this compound in the experimental samples by comparing their peak areas to the standard curve, normalized to the internal standard.

    • Calculate the percentage of inhibition of this compound production for each inhibitor at different concentrations to determine their IC₅₀ values.

Mandatory Visualization

Signaling Pathway of this compound Production

Signaling_Pathway AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX HETE 15-HETE LOX->HETE Metabolism PGDH 15-PGDH HETE->PGDH KETE This compound PGDH->KETE Oxidation Inhibitors 15-PGDH Inhibitors (e.g., SW033291, CAY10397) Inhibitors->PGDH Inhibition

Caption: Enzymatic conversion of Arachidonic Acid to this compound via 15-HETE and its inhibition.

Experimental Workflow for Comparing 15-PGDH Inhibitors

Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Analysis start Seed cells expressing 15-PGDH inhibitor_treatment Pre-treat with 15-PGDH inhibitors (various concentrations) start->inhibitor_treatment substrate_addition Add 15-HETE substrate inhibitor_treatment->substrate_addition incubation Incubate to allow for This compound production substrate_addition->incubation collection Collect cell supernatant incubation->collection spe Solid-Phase Extraction (SPE) of supernatant collection->spe lcms LC-MS/MS Quantification of this compound spe->lcms data_analysis Data Analysis: - Standard Curve - Calculate Inhibition - Determine IC50 lcms->data_analysis end end data_analysis->end Compare Inhibitor Efficacy

Caption: Workflow for evaluating 15-PGDH inhibitor efficacy on this compound production.

References

Head-to-Head Comparison of 15-KETE and Other Eicosanoids in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Eicosanoids, a family of bioactive lipid mediators derived from arachidonic acid and other polyunsaturated fatty acids, are pivotal regulators of a myriad of physiological and pathological processes, including inflammation and angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various diseases such as cancer and ischemic disorders. The intricate interplay of pro- and anti-angiogenic factors fine-tunes this process. This guide provides a detailed head-to-head comparison of the effects of four key eicosanoids—15-keto-5,8,11,13-eicosatetraenoic acid (15-KETE), prostaglandin (B15479496) E2 (PGE2), leukotriene B4 (LTB4), and lipoxin A4 (LXA4)—on angiogenesis, supported by available experimental data and detailed methodologies.

Comparative Overview of Eicosanoids in Angiogenesis

EicosanoidPrimary Effect on AngiogenesisPrimary Receptor(s)Key Signaling Pathway(s)Effective Concentration Range (in vitro)
This compound Pro-angiogenicPutative GPCRERK1/2Not explicitly defined in comparative studies
PGE2 Pro-angiogenicEP2, EP4PKA, ERK1 nM - 10 µM[1]
LTB4 Pro-angiogenicBLT2(Indirectly via VEGF)1 nM - 10 µM[2][3]
Lipoxin A4 Anti-angiogenicALX/FPR2Inhibition of VEGFR-2 phosphorylation1 nM - 100 nM[4]

15-Keto-Eicosatetraenoic Acid (this compound)

This compound is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) and has been shown to possess pro-angiogenic properties. It promotes endothelial cell proliferation, migration, and tube formation, key events in the angiogenic process.

Signaling Pathway

This compound exerts its pro-angiogenic effects primarily through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway. This activation leads to downstream events that promote cell cycle progression and cell migration.

15-KETE_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor MEK MEK1/2 Receptor->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Tube_Formation Tube_Formation ERK->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Figure 1: this compound Signaling Pathway in Angiogenesis.

Quantitative Data

While direct comparative studies are lacking, individual studies have demonstrated the pro-angiogenic effects of this compound.

AssayCell TypeTreatmentConcentrationResult
Tube Formation HUVEC15-HETE (precursor to this compound)Not specifiedIncreased tube formation[5]
Cell Migration HUVEC15-HETENot specifiedIncreased cell migration[5]
Cell Proliferation HUVEC15-HETENot specifiedIncreased cell proliferation[5]

Prostaglandin E2 (PGE2)

PGE2 is one of the most extensively studied pro-inflammatory and pro-angiogenic eicosanoids. It plays a crucial role in promoting tumor growth and other pathological conditions associated with neovascularization.

Signaling Pathway

PGE2 signals through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The pro-angiogenic effects of PGE2 are primarily mediated by the EP2 and EP4 receptors, which couple to Gαs and activate the Protein Kinase A (PKA) and ERK signaling pathways. This leads to increased endothelial cell migration and tube formation.

PGE2_Signaling_Pathway PGE2 PGE2 EP_Receptors EP2 / EP4 Receptors PGE2->EP_Receptors AC Adenylate Cyclase EP_Receptors->AC Activation ERK ERK1/2 EP_Receptors->ERK Activation cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Migration Migration PKA->Migration Tube_Formation Tube_Formation PKA->Tube_Formation ERK->Migration ERK->Tube_Formation Angiogenesis Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Figure 2: PGE2 Signaling Pathway in Angiogenesis.

Quantitative Data
AssayCell TypeTreatmentConcentrationResult
Tube Formation HUVECPGE2100 nMSignificant increase in tube formation[6]
Cell Migration HUVECPGE21 µMIncreased cell migration[1]
Cell Proliferation FGF-2-/- endothelial cellsPGE21-100 nMNo effect alone, but restored proliferation in the presence of FGF-2[7]

Leukotriene B4 (LTB4)

LTB4 is a potent chemoattractant for leukocytes and is also implicated in promoting angiogenesis, particularly in the context of inflammation and cancer.

Signaling Pathway

LTB4 exerts its effects through two G-protein coupled receptors, BLT1 and BLT2. The pro-angiogenic actions of LTB4 are thought to be mediated primarily through the low-affinity receptor, BLT2. LTB4 can indirectly promote angiogenesis by stimulating the production of Vascular Endothelial Growth Factor (VEGF) from various cell types.

LTB4_Signaling_Pathway LTB4 LTB4 BLT2_Receptor BLT2 Receptor LTB4->BLT2_Receptor Other_Cells Tumor cells, Immune cells BLT2_Receptor->Other_Cells VEGF_Production VEGF Production Other_Cells->VEGF_Production Stimulates Endothelial_Cells Endothelial Cells VEGF_Production->Endothelial_Cells Acts on VEGFR VEGF Receptor Endothelial_Cells->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Figure 3: LTB4 Signaling Pathway in Angiogenesis.

Quantitative Data
AssayCell TypeTreatmentConcentrationResult
Endothelial Adhesion Bovine Endothelial CellsLTB41 µMMaximum increase in neutrophil adhesion[2]
Transendothelial Migration HUVECLTB41-100 nMSignificant stimulation of neutrophil migration[3]

Lipoxin A4 (LXA4)

In contrast to the pro-angiogenic eicosanoids, Lipoxin A4 (LXA4) is a potent anti-inflammatory and pro-resolving mediator that has been shown to inhibit angiogenesis.

Signaling Pathway

LXA4 primarily signals through the G-protein coupled receptor ALX/FPR2. Activation of this receptor on endothelial cells leads to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation, a critical step in VEGF-induced angiogenesis. This ultimately suppresses endothelial cell proliferation and tube formation.

LXA4_Signaling_Pathway LXA4 LXA4 ALX_FPR2 ALX/FPR2 Receptor LXA4->ALX_FPR2 VEGFR2 VEGFR-2 ALX_FPR2->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (PLC-γ, ERK1/2, Akt) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Figure 4: LXA4 Signaling Pathway in Angiogenesis.

Quantitative Data
AssayCell TypeTreatmentConcentrationResult
Tube Formation HUVECLXA4Not specifiedInhibited VEGF-stimulated tube formation[4]
Cell Proliferation HUVECLXA4Not specifiedInhibited VEGF-stimulated proliferation[4]
VEGF Production H22 cellsLXA40-200 nMDose-dependent inhibition of VEGF secretion

Experimental Protocols

This section provides detailed methodologies for two key in vitro angiogenesis assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis.

Tube_Formation_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_incubation Incubation & Analysis Thaw_Matrigel Thaw Matrigel on ice Coat_Plate Coat 96-well plate with Matrigel Thaw_Matrigel->Coat_Plate Incubate_Plate Incubate at 37°C for 30-60 min Coat_Plate->Incubate_Plate Prepare_Cells Prepare endothelial cell suspension Add_Treatment Add eicosanoids (e.g., this compound, PGE2) Prepare_Cells->Add_Treatment Seed_Cells Seed cells onto Matrigel-coated plate Add_Treatment->Seed_Cells Incubate_Cells Incubate at 37°C for 4-18 hours Image_Tubes Image tube formation using microscopy Incubate_Cells->Image_Tubes Quantify Quantify tube length, branches, and loops Image_Tubes->Quantify

Figure 5: Experimental Workflow for Tube Formation Assay.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Test eicosanoids (this compound, PGE2, LTB4, LXA4) and vehicle control

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Pipette 50 µL of the thawed matrix into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in a serum-free or low-serum medium at a density of 2 x 10^5 cells/mL.

  • Add the desired concentrations of eicosanoids or vehicle control to the cell suspension.

  • Gently add 100 µL of the cell suspension to each Matrigel-coated well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Observe and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration, mimicking the process of wound closure and cell migration during angiogenesis.

Wound_Healing_Workflow cluster_prep Preparation cluster_wound Wound Creation cluster_treatment Treatment & Analysis Seed_Cells Seed endothelial cells in a 24-well plate Grow_Confluent Grow to a confluent monolayer Seed_Cells->Grow_Confluent Create_Scratch Create a 'scratch' with a pipette tip Wash_Debris Wash to remove displaced cells Create_Scratch->Wash_Debris Add_Medium Add medium with eicosanoids or vehicle Image_Initial Image the scratch at time 0 Add_Medium->Image_Initial Incubate_Monitor Incubate and image at regular intervals Image_Initial->Incubate_Monitor Quantify_Closure Quantify the rate of wound closure Incubate_Monitor->Quantify_Closure

Figure 6: Experimental Workflow for Wound Healing Assay.

Materials:

  • 24-well tissue culture plates

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • Sterile 200 µL pipette tips

  • Test eicosanoids and vehicle control

  • Inverted microscope with a camera and image analysis software

Protocol:

  • Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

  • Gently wash the wells with serum-free medium to remove any detached cells.

  • Replace the medium with fresh serum-free or low-serum medium containing the desired concentrations of eicosanoids or vehicle control.

  • Capture an initial image of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

  • Quantify the rate of wound closure by measuring the change in the width or area of the scratch over time using image analysis software.

Conclusion

The eicosanoids this compound, PGE2, LTB4, and Lipoxin A4 exhibit distinct and often opposing effects on angiogenesis. While this compound, PGE2, and LTB4 generally promote angiogenesis through various signaling pathways, Lipoxin A4 acts as a potent inhibitor. Understanding these differential effects and their underlying molecular mechanisms is crucial for the development of novel therapeutic strategies targeting angiogenesis in various diseases. The lack of direct comparative studies highlights a significant gap in the literature and underscores the need for future research to quantitatively assess the relative potencies of these important lipid mediators in a controlled experimental setting. This would provide a more definitive basis for their potential as therapeutic targets in angiogenesis-related pathologies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 15-keto-eicosatetraenoic acid (15-KETE) as a potential biomarker for disease severity, particularly in the context of inflammatory diseases and cancer. We objectively compare its performance with other alternatives and provide supporting experimental data and detailed methodologies for key experiments.

Introduction to this compound: A Metabolite with Dual Roles

This compound is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), an oxygenation product of arachidonic acid generated by the enzyme 15-lipoxygenase (15-LOX). The subsequent conversion of 15-HETE to this compound is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] While initially considered an inactive metabolite, emerging evidence suggests that this compound is a bioactive lipid mediator with complex and sometimes opposing roles in cellular signaling. It has been shown to possess anti-inflammatory properties by activating the Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway.[1] Conversely, in other contexts, such as hypoxia-induced pulmonary vascular remodeling, this compound can promote cell proliferation and migration through the ERK1/2 signaling pathway. This dual functionality makes this compound a compelling, albeit complex, candidate for a disease severity biomarker.

Comparative Analysis of this compound and Other Lipid Mediators

A direct comparison of this compound with other established lipid mediators across a spectrum of diseases is still an evolving area of research. However, we can infer its potential by examining the roles of its precursor, 15-HETE, and by contrasting the 15-LOX pathway with the well-characterized cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923).

Feature15-LOX Pathway (15-HETE/15-KETE)COX Pathway (Prostaglandins/Thromboxanes)
Primary Enzymes 15-Lipoxygenase (15-LOX), 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)
Key Products 15-HETE, This compound , LipoxinsProstaglandins (e.g., PGE2, PGD2), Thromboxanes (e.g., TXB2)
General Role in Inflammation Often associated with anti-inflammatory and pro-resolving functions.[1] Low levels of 15-HETE are linked to increased inflammation and disease severity in asthma and AERD.[2][3]Primarily pro-inflammatory, mediating pain, fever, and swelling.[4] However, some prostaglandins also have anti-inflammatory roles.[4]
Role in Cancer The role is complex and context-dependent. 15-LOX-1 has been shown to have both tumor-suppressive and pro-tumorigenic effects in breast cancer.[5] The related 15-keto-PGE2 has demonstrated anti-cancer activities.[6]Generally pro-tumorigenic, promoting cell proliferation, angiogenesis, and metastasis. COX-2 is often overexpressed in various cancers.[7]
Clinical Significance of Precursor (15-HETE) Higher baseline levels of 15-HETE are correlated with more favorable outcomes in Aspirin-Exacerbated Respiratory Disease (AERD).[2] Lower levels of 15-HETE are found in severe childhood asthma.[3]Elevated levels of prostaglandins are hallmarks of many inflammatory conditions.

Quantitative Data Summary

The available quantitative data for this compound is limited. The following table summarizes key findings from studies on this compound and its precursor, 15-HETE.

BiomarkerDisease/ConditionSample TypeKey FindingReference
15-oxoETE (this compound) In vitro inflammation model (LPS-stimulated THP-1 cells)Cell culture supernatant25 µM 15-oxoETE significantly decreased TNFα, IL-6, and IL-1β mRNA expression.
15-HETE Aspirin-Exacerbated Respiratory Disease (AERD)SerumBaseline 15-HETE levels were negatively correlated with the change in the number of airway Group 2 Innate Lymphoid Cells (ILC2s) during COX-1 inhibitor challenge (r = -0.6667).[2][2]
15-HETE Childhood AsthmaExhaled Breath CondensateLevels of exhaled 15-HETE were significantly lower in asthmatic children, particularly in the severe group, compared to healthy controls.[3][3]
15-HETE Ischemic Heart DiseaseHeart Tissue BiopsiesLevels of 15-HETE were significantly higher in ischemic versus non-ischemic human heart biopsy samples.

Experimental Protocols

Representative Protocol for this compound Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples like plasma or cell culture media. It is based on established methods for eicosanoid analysis and should be optimized for specific experimental conditions.[4][8][9][10][11]

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To each 1 mL of plasma or media, add an appropriate internal standard (e.g., a deuterated analog of this compound) to correct for extraction losses and matrix effects.

  • Acidification: Acidify the sample to pH 3.0-3.5 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid group of this compound.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3.0).

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with acidified water to remove polar interferences.

    • Wash with a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar interferences.

    • Elute this compound and other lipids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate this compound from other eicosanoids and matrix components. A typical gradient might start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 30% B.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by infusing pure standards into the mass spectrometer. For this compound (molecular weight ~318.4 g/mol ), the precursor ion would be [M-H]⁻ at m/z 317.4. Product ions would be determined experimentally.

    • Optimization: Optimize MS parameters such as collision energy, declustering potential, and ion source settings to maximize the signal for the target analytes.

3. Data Analysis and Quantification

  • Construct a calibration curve using known concentrations of a this compound standard spiked into a similar matrix.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways of this compound

This compound Signaling Pathways cluster_synthesis This compound Synthesis cluster_effects Cellular Effects Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX 15-HETE 15-HETE 15-LOX->15-HETE 15-PGDH 15-PGDH 15-HETE->15-PGDH This compound This compound 15-PGDH->this compound ERK1/2 Pathway ERK1/2 Pathway This compound->ERK1/2 Pathway Activates Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway Activates NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Inhibits Cell Proliferation & Migration Cell Proliferation & Migration ERK1/2 Pathway->Cell Proliferation & Migration Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Inflammation Inflammation NF-kB Pathway->Inflammation

Caption: Biosynthesis and signaling pathways of this compound.

Experimental Workflow for this compound Quantification

This compound Quantification Workflow Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: General workflow for quantifying this compound in biological samples.

Logical Relationship: 15-HETE/15-KETE and Disease Severity

15-HETE_KETE_Disease_Severity cluster_pathway 15-LOX Pathway Activity cluster_levels Biomarker Levels cluster_outcome Clinical Outcome High 15-LOX Activity High 15-LOX Activity High 15-HETE/15-KETE High 15-HETE/15-KETE High 15-LOX Activity->High 15-HETE/15-KETE Low 15-LOX Activity Low 15-LOX Activity Low 15-HETE/15-KETE Low 15-HETE/15-KETE Low 15-LOX Activity->Low 15-HETE/15-KETE Reduced Inflammation / Milder Disease Reduced Inflammation / Milder Disease High 15-HETE/15-KETE->Reduced Inflammation / Milder Disease Associated with (in some inflammatory diseases) Increased Inflammation / Severe Disease Increased Inflammation / Severe Disease Low 15-HETE/15-KETE->Increased Inflammation / Severe Disease Associated with (in Asthma, AERD)

Caption: Proposed link between 15-HETE/15-KETE levels and disease severity.

References

Unveiling the Molecular Landscape: A Comparative Analysis of Cellular Responses to 15-KETE Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular changes induced by a compound is paramount. This guide provides a comparative overview of the known cellular protein alterations in response to 15-keto-6Z, 8Z, 11Z, 13E-eicosatetraenoic acid (15-KETE) treatment versus a control state. While comprehensive, high-throughput proteomic studies are not yet available in the public domain, existing research provides valuable insights into specific protein targets and signaling pathways modulated by this compound.

This document synthesizes the available data, presenting it in a structured format to facilitate comparison and further investigation. It details the experimental protocols used to identify these changes and visualizes the key signaling pathway known to be activated by this compound.

Quantitative Data Summary

Current research has identified specific proteins that are regulated by this compound, primarily through targeted molecular biology techniques rather than broad-scale proteomic screening. The following table summarizes the key protein targets and their observed regulation in response to this compound treatment.

Target ProteinCell TypeRegulation by this compoundPrimary Associated FunctionStudy Methodology
ERK1/2 Pulmonary Artery Endothelial CellsActivation (Phosphorylation) Cell Proliferation, MigrationWestern Blot
Protease-Activated Receptor 2 (PAR-2) Pulmonary Arterial Smooth Muscle CellsUpregulation Cell Cycle Progression, ProliferationWestern Blot, Immunohistochemistry
Cell Cycle-Related Proteins Pulmonary Arterial Smooth Muscle CellsUpregulation Cell Cycle ProgressionWestern Blot

Experimental Protocols

The identification of this compound's effects on the proteins listed above was achieved through established molecular biology workflows. The following protocols are representative of the methodologies employed in the cited research.

1. Cell Culture and Treatment:

  • Cell Lines: Human pulmonary artery endothelial cells (PAECs) and human pulmonary arterial smooth muscle cells (PASMCs) were utilized.

  • Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experimental conditions, cells were treated with a specified concentration of this compound for a designated time period. Control cells were treated with a vehicle control (e.g., DMSO). In some studies, cells were subjected to hypoxic conditions to investigate the interplay between hypoxia and this compound signaling.[1][2]

2. Western Blot Analysis:

  • Protein Extraction: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, PAR-2). Subsequently, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

3. Immunohistochemistry:

  • Tissue Preparation: Lung tissue samples from control and experimental animal models (e.g., hypoxic pulmonary hypertension rats) were fixed, paraffin-embedded, and sectioned.[2]

  • Staining: The tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. The sections were then incubated with a primary antibody against PAR-2, followed by incubation with a biotinylated secondary antibody and a streptavidin-peroxidase complex.

  • Visualization: The signal was developed using a diaminobenzidine (DAB) substrate, and the sections were counterstained with hematoxylin (B73222) for microscopic examination.[2]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the known signaling pathway activated by this compound and a generalized experimental workflow for investigating protein expression changes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis & Interpretation Control Control Cells (Vehicle) Lysis Cell Lysis & Protein Extraction Control->Lysis Treated This compound Treated Cells Treated->Lysis Quant Protein Quantification (BCA) Lysis->Quant WB Western Blot Quant->WB IHC Immunohistochemistry (for tissue) Quant->IHC Analysis Differential Expression Analysis WB->Analysis IHC->Analysis Pathway Signaling Pathway Identification Analysis->Pathway

Experimental workflow for protein analysis.

G cluster_cell Cell Membrane cluster_nucleus Nucleus KETE This compound Receptor Unknown Receptor KETE->Receptor Binds ERK ERK1/2 Receptor->ERK Activates pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation PAR2 PAR-2 Expression pERK->PAR2 Induces Proliferation Cell Proliferation & Migration pERK->Proliferation Promotes Cycle Cell Cycle Progression PAR2->Cycle Promotes

This compound activates the ERK1/2 signaling pathway.

References

Unraveling the Dichotomy of 15-KETE Signaling Across Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive analysis of 15-keto-eicosatetraenoic acid (15-KETE) signaling reveals distinct and often opposing effects across various cell types, with significant implications for research, drug development, and therapeutic applications. This guide synthesizes current experimental data to illuminate the cell-specific signaling cascades initiated by this lipid mediator, providing a valuable resource for researchers in immunology, cardiovascular biology, and oncology.

This compound, a metabolite of the arachidonic acid cascade, has emerged as a critical signaling molecule in physiological and pathological processes. Its influence, however, is not uniform. The cellular context, receptor expression, and intracellular signaling machinery dictate a spectrum of responses, ranging from proliferation and migration in vascular cells to potential anti-inflammatory actions in immune cells. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

I. Differential Signaling Pathways of this compound

The cellular response to this compound is primarily dictated by the activation of distinct signaling pathways. While the Extracellular signal-regulated kinase (ERK) pathway is a common thread, its downstream consequences and interplay with other pathways vary significantly between cell types.

A. Vascular Cells: A Pro-Proliferative and Pro-Migratory Role

In the vasculature, this compound has been shown to promote processes that can contribute to vascular remodeling.

  • Pulmonary Artery Endothelial Cells (PAECs): In PAECs, this compound stimulates proliferation and migration, key events in angiogenesis. This effect is mediated through the activation of the ERK1/2 signaling pathway.[1] Hypoxia-induced proliferation and migration of these cells appear to be mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and its product, this compound, via the ERK1/2 signaling pathway.[1]

  • Pulmonary Artery Smooth Muscle Cells (PASMCs): Similar to its effect on endothelial cells, this compound promotes the proliferation of PASMCs. However, the signaling cascade is more intricate, involving the Protease-Activated Receptor 2 (PAR-2). This compound stimulates cell cycle progression and proliferation in PASMCs through an ERK1/2-mediated PAR-2 pathway.[2]

Signaling Pathway in Vascular Cells

Vascular_Cell_Signaling cluster_endothelial Pulmonary Artery Endothelial Cells cluster_smooth_muscle Pulmonary Artery Smooth Muscle Cells KETE_E This compound ERK_E ERK1/2 KETE_E->ERK_E Prolif_E Proliferation ERK_E->Prolif_E Mig_E Migration ERK_E->Mig_E KETE_S This compound PAR2_S PAR-2 KETE_S->PAR2_S ERK_S ERK1/2 PAR2_S->ERK_S Prolif_S Proliferation ERK_S->Prolif_S

This compound signaling in vascular cells.
B. Immune Cells: An Emerging Anti-Inflammatory Profile

Direct evidence for this compound signaling in immune cells is still emerging. However, studies on its precursor, 15-HETE, and related lipid mediators suggest a predominantly anti-inflammatory role, a stark contrast to its effects on vascular cells.

  • Neutrophils: 15(S)-HETE, the precursor to this compound, has been shown to be a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium.[3] It appears to attenuate neutrophil responsiveness to platelet-activating factor (PAF) by reducing the affinity of PAF receptors.[3] This suggests that this compound might play a role in dampening neutrophil-mediated inflammation.

  • Lymphocytes: The direct effects of this compound on lymphocyte function are not well-documented. However, the broader family of lipid mediators to which it belongs is known to modulate T-cell activation and proliferation. Further research is needed to elucidate the specific role of this compound in lymphocyte signaling.

  • Monocytes/Macrophages: While direct studies on this compound are limited, research on the related compound 15-keto-PGE2 in macrophages has revealed an anti-inflammatory mechanism. This compound was found to reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is potentially mediated through the activation of the Nrf2 antioxidant response pathway. Given the structural similarities, it is plausible that this compound may exert similar anti-inflammatory effects in macrophages.

Hypothesized Signaling in Immune Cells

Immune_Cell_Signaling cluster_neutrophil Neutrophils (via 15-HETE) cluster_macrophage Macrophages (Hypothesized) HETE_N 15-HETE PAF_R PAF Receptor Affinity ↓ HETE_N->PAF_R Migration_N Migration ↓ PAF_R->Migration_N KETE_M This compound NRF2 NRF2 Pathway KETE_M->NRF2 Cytokines Pro-inflammatory Cytokines ↓ NRF2->Cytokines

Hypothesized this compound signaling in immune cells.

II. Quantitative Comparison of this compound Effects

To provide a clearer picture of the differential impact of this compound, the following table summarizes the key quantitative findings from the cited literature.

Cell TypeKey Signaling PathwayPrimary Effect(s)Quantitative Data/Observations
Pulmonary Artery Endothelial Cells ERK1/2Proliferation, MigrationThis compound increased DNA synthesis and enhanced the transition from G0/G1 to S phase.[1]
Pulmonary Artery Smooth Muscle Cells PAR-2, ERK1/2ProliferationThis compound stimulated cell cycle progression and proliferation, which was dependent on PAR-2.[2]
Neutrophils (via 15-HETE) PAF Receptor ModulationInhibition of TransmigrationRemodeling of neutrophil phospholipids (B1166683) with 15(S)-HETE was associated with a sixfold reduction in the affinity of PAF receptors.[3]
Macrophages (via 15-keto-PGE2) NRF2 (putative)Reduction of Pro-inflammatory Cytokine ProductionExogenous treatment with 15k-PGE2 resulted in reduced pro-inflammatory cytokine production in LPS-stimulated macrophages.

III. Experimental Protocols

For researchers looking to investigate this compound signaling, this section provides an overview of the methodologies used in the key studies cited.

A. Western Blot Analysis of ERK Phosphorylation

This protocol is a standard method to assess the activation of the ERK pathway.

1. Cell Culture and Treatment:

  • Culture the desired cell type (e.g., PAECs, PASMCs) to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treat cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle-only control.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect chemiluminescence using an imaging system.

5. Stripping and Re-probing for Total ERK:

  • Strip the membrane to remove bound antibodies.

  • Re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.

Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody (p-ERK) Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescence Detection G->H I Stripping H->I K Data Analysis (Normalization) H->K J Primary Antibody (Total ERK) Incubation I->J J->G

A typical workflow for Western blot analysis.
B. Cell Proliferation Assays

Several methods can be employed to measure cell proliferation in response to this compound.

  • BrdU Incorporation Assay: This assay measures DNA synthesis. Cells are incubated with this compound and BrdU. Incorporated BrdU is then detected using an anti-BrdU antibody, and the signal is quantified.

  • MTT/XTT Assay: These colorimetric assays measure metabolic activity, which is proportional to the number of viable, proliferating cells.

  • Direct Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter after treatment with this compound for a defined period.

IV. Conclusion and Future Directions

The available evidence clearly demonstrates that this compound signaling is highly cell-type specific. In vascular endothelial and smooth muscle cells, it promotes proliferation and migration primarily through the ERK1/2 pathway, with PAR-2 playing a key role in smooth muscle cells. In contrast, emerging data on related compounds suggest that this compound may have anti-inflammatory effects on immune cells like neutrophils and macrophages.

This dichotomy highlights the need for further research to fully elucidate the signaling networks governed by this compound in different cellular contexts. Future studies should focus on:

  • Immune Cell Signaling: Directly investigating the effects of this compound on a broader range of immune cells, including lymphocytes and different macrophage subsets, to confirm its role in inflammation.

  • Receptor Identification: Identifying the specific receptors for this compound in various cell types beyond PAR-2 in smooth muscle cells.

  • In Vivo Studies: Translating these in vitro findings to in vivo models of disease to understand the physiological and pathological relevance of differential this compound signaling.

A deeper understanding of the cell-specific actions of this compound will be instrumental in developing targeted therapies that can either promote its beneficial effects or inhibit its detrimental actions in a range of diseases.

References

Targeting the 15-KETE Pathway: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 15-ketoeicosatetraenoic acid (15-KETE) pathway has emerged as a significant area of interest in therapeutic development, particularly in the context of diseases characterized by inflammation and aberrant cell proliferation such as hypoxia-induced pulmonary hypertension. This guide provides a comparative analysis of therapeutic strategies targeting this pathway, focusing on inhibiting the production of this compound versus blocking its downstream signaling. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the involved pathways and workflows.

The this compound Signaling Pathway

The synthesis of this compound is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes 15-hydroxyeicosatetraenoic acid (15-HETE). Elevated levels of this compound have been implicated in the pathogenesis of conditions like pulmonary hypertension, where it promotes the proliferation of pulmonary arterial smooth muscle cells. This pro-proliferative effect is mediated, at least in part, through the activation of Protease-Activated Receptor 2 (PAR-2) and the subsequent stimulation of the ERK1/2 signaling cascade.

15-KETE_Signaling_Pathway cluster_upstream This compound Production cluster_downstream Downstream Effects cluster_therapeutics Therapeutic Intervention Points Arachidonic_Acid Arachidonic Acid 15_HETE 15-HETE Arachidonic_Acid->15_HETE 15_PGDH 15-PGDH (Enzyme) 15_HETE->15_PGDH 15_KETE This compound 15_PGDH->15_KETE PAR2 PAR-2 (Receptor) 15_KETE->PAR2 Activates ERK12 ERK1/2 (Kinase) PAR2->ERK12 Activates Proliferation Cell Proliferation & Vascular Remodeling ERK12->Proliferation Promotes PGDH_Inhibitors 15-PGDH Inhibitors (e.g., SW033291) PGDH_Inhibitors->15_PGDH Inhibit PAR2_Antagonists PAR-2 Antagonists (e.g., ENMD-1068) PAR2_Antagonists->PAR2 Block

Figure 1: Simplified this compound signaling pathway and points of therapeutic intervention.

Therapeutic Strategies and Comparative Efficacy

Two primary strategies for targeting the this compound pathway have been explored:

  • Inhibition of 15-PGDH: This approach aims to reduce the production of this compound. A secondary, and often therapeutically desirable, effect is the elevation of prostaglandin (B15479496) E2 (PGE2), which has regenerative properties.

  • Antagonism of PAR-2: This strategy focuses on blocking the downstream receptor of this compound, thereby preventing its cellular effects.

The following tables summarize the in vitro and in vivo performance of representative compounds for each strategy.

Table 1: In Vitro Potency of 15-PGDH Inhibitors
CompoundTargetAssayPotency (IC50 / Ki)Reference
SW033291 15-PGDHEnzyme ActivityKi = 0.1 nM[1]
ML148 15-PGDHEnzyme ActivityIC50 = 56 nM
15-PGDH-IN-1 15-PGDHEnzyme ActivityIC50 = 3 nM
MF-DH-300 15-PGDHEnzyme ActivityIC50 = 1.6 nM
15-PGDH-IN-2 15-PGDHEnzyme ActivityIC50 = 0.274 nM
15-PGDH-IN-4 15-PGDHEnzyme ActivityIC50 = 1.2 nM
HW201877 15-PGDHEnzyme ActivityIC50 = 3.6 nM
Table 2: In Vitro and In Vivo Efficacy of a PAR-2 Antagonist
CompoundTargetModelKey FindingsReference
ENMD-1068 PAR-2In vitro (Colonocytes)Potent antagonist of PAR-2 activation (IC50 vs. another compound: 8 µM vs. 5 mM).[2]
In vivo (Mouse model of colitis)Reduced mortality and pathology more effectively than sulfasalazine.[2]
In vivo (Mouse model of endometriosis)Dose-dependently inhibited the development of endometriotic lesions.[3]
Table 3: Comparative In Vivo Performance in Disease Models
Therapeutic StrategyCompoundAnimal ModelKey Quantitative OutcomesReference
15-PGDH Inhibition SW033291Mouse model of bone marrow transplantationAccelerated neutrophil recovery by approximately one week.[1]
15-PGDH knockout miceMarked 7.6-fold increase in colon tumors in the Min mouse model.[4]
15-PGDH knockout miceConferred susceptibility to AOM-induced adenomas and carcinomas in situ.[4]
Wild-type mice treated with SW033291Doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells.[5]
PAR-2 Antagonism PAR-2 knockout miceHypoxia-induced pulmonary hypertensionProtected against the development of pulmonary hypertension.[6]
PAR-2 antagonist-treated miceEstablished pulmonary hypertensionReversed established pulmonary hypertension.[6]
ENMD-1068Collagen-induced murine arthritisSignificantly reduced the arthritic index compared to vehicle treatment.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of the this compound pathway.

Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples. Optimization will be required based on the specific sample matrix and instrumentation.

UPLC_MSMS_Workflow Sample_Prep 1. Sample Preparation - Homogenization - Protein Precipitation - Solid Phase Extraction UPLC_Sep 2. UPLC Separation - C18 column - Gradient elution Sample_Prep->UPLC_Sep MS_Detection 3. MS/MS Detection - ESI source - Multiple Reaction Monitoring (MRM) UPLC_Sep->MS_Detection Data_Analysis 4. Data Analysis - Quantification against  standard curve MS_Detection->Data_Analysis

Figure 2: General workflow for this compound quantification by UPLC-MS/MS.

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • Precipitate proteins using a cold organic solvent (e.g., acetonitrile).

    • Perform solid-phase extraction (SPE) to clean up the sample and enrich for eicosanoids.

  • UPLC Separation:

    • Inject the extracted sample onto a reverse-phase C18 column.

    • Employ a gradient elution profile with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection:

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific parent-to-fragment ion transition for this compound.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound analytical standard.

Western Blot for 15-PGDH and PAR-2

This protocol outlines the steps for detecting and semi-quantifying the protein levels of 15-PGDH and PAR-2.

Western_Blot_Workflow Lysis 1. Cell/Tissue Lysis Quant 2. Protein Quantification Lysis->Quant PAGE 3. SDS-PAGE Quant->PAGE Transfer 4. Protein Transfer PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Pri_Ab 6. Primary Antibody Incubation Blocking->Pri_Ab Sec_Ab 7. Secondary Antibody Incubation Pri_Ab->Sec_Ab Detection 8. Detection Sec_Ab->Detection

Figure 3: Standard workflow for Western Blot analysis.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for 15-PGDH or PAR-2, diluted in the blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry for PAR-2 in Lung Tissue

This protocol describes the localization of PAR-2 protein in paraffin-embedded lung tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling the slides in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody against PAR-2 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

Conclusion

Targeting the this compound pathway presents a promising therapeutic avenue for a range of diseases. The inhibition of 15-PGDH offers a dual benefit of reducing pro-proliferative this compound and increasing regenerative PGE2. This strategy is supported by a growing number of potent small molecule inhibitors. Alternatively, blocking the downstream receptor PAR-2 provides a more direct approach to mitigating the effects of this compound. The choice of therapeutic strategy will likely depend on the specific disease context and the desired balance between anti-proliferative and pro-regenerative effects. Further research, including direct comparative studies in relevant disease models, is warranted to fully elucidate the therapeutic potential of these approaches.

References

A comparative review of the roles of 15-HETE and 15-KETE in pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of the Roles of 15-HETE and 15-KETE in Pathophysiology

Introduction

Eicosanoids, signaling molecules derived from arachidonic acid, are critical regulators of a myriad of physiological and pathological processes. Among them, 15-hydroxyeicosatetraenoic acid (15-HETE) and its oxidized metabolite, 15-keto-eicosatetraenoic acid (this compound or 15-oxo-ETE), have garnered significant attention for their diverse and often contrasting roles in inflammation, cancer, and vascular biology. 15-HETE is a primary product of the 15-lipoxygenase (15-LOX) pathway, while this compound is generated through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Understanding the distinct synthesis, signaling, and functional outcomes of these two closely related lipid mediators is crucial for researchers and drug development professionals targeting inflammatory and proliferative diseases. This guide provides an objective comparison of 15-HETE and this compound, supported by experimental data and detailed methodologies.

Biosynthesis of 15-HETE and this compound

The generation of 15-HETE and this compound begins with arachidonic acid (AA) and proceeds through a two-step enzymatic cascade.

  • Formation of 15-HETE: Arachidonic acid is first converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by the action of 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2).[1] This unstable intermediate is then rapidly reduced by cellular peroxidases to form the more stable 15-HETE.[1][3] Human eosinophils and epithelial cells are prominent sources of 15-HETE via the 15-LOX-1 pathway.[2]

  • Formation of this compound: 15-HETE serves as a substrate for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at carbon-15 (B1200482) to a ketone group, yielding this compound.[1][2] This conversion is significant as it transforms 15-HETE into an electrophilic species containing an α,β-unsaturated ketone, which confers distinct biological activities.[1]

G AA Arachidonic Acid (AA) HpETE 15-HpETE AA->HpETE 15-LOX / COX-2 HETE 15-HETE HpETE->HETE Peroxidases KETE This compound (15-oxo-ETE) HETE->KETE 15-PGDH

Biosynthesis pathway of 15-HETE and this compound from arachidonic acid.

Comparative Biological Activities

The structural difference between 15-HETE (a hydroxyl group) and this compound (a ketone group) leads to distinct signaling mechanisms and functional outcomes. While 15-HETE's actions are often receptor-mediated and context-dependent, this compound functions as an electrophilic signaling mediator, capable of forming covalent adducts with nucleophilic amino acid residues (like cysteine) in proteins, thereby altering their function.[1]

Data Presentation: Quantitative Comparison of Biological Activities
Parameter15-HETEThis compoundSupporting Experimental Data
Inflammation Exhibits both pro- and anti-inflammatory effects. Can activate the pro-inflammatory NF-κB pathway.[4] Conversely, it can inhibit 5-LOX activity and LTB4-induced neutrophil chemotaxis.[5][6]Primarily anti-inflammatory. Inhibits NF-κB-mediated pro-inflammatory responses via IKKβ inhibition.[1] Activates the Nrf2 antioxidant response.[1]15-HETE showed maximum inhibition (68%) of LTB4-induced neutrophil chemotaxis at 10⁻⁴ M.[6] 25 µM this compound inhibited LPS-induced TNFα, IL-6, and IL-1β mRNA expression in THP-1 cells.[1]
Cell Proliferation Promotes proliferation in various cell types, including smooth muscle cells and some cancer cells.[5]Promotes proliferation of pulmonary artery endothelial cells and smooth muscle cells under hypoxic conditions.[7][8]This compound increased DNA synthesis and enhanced the G0/G1 to S phase transition in hypoxic pulmonary artery endothelial cells.[7]
Vascular Effects Induces pulmonary vasoconstriction and edema.[9] Promotes angiogenesis through the Jak2-STAT5B signaling pathway.[10]Implicated in hypoxia-induced pulmonary vascular remodeling and hypertension by promoting endothelial and smooth muscle cell proliferation.[7][8]In perfused lungs, 15-HETE caused greater pulmonary vasoconstriction and edema than 5-HETE.[9] this compound-induced cell migration and tube formation were reversed by blocking the ERK1/2 pathway.[7]
Cancer Role is context-dependent. May promote metastasis in some cancers (e.g., breast cancer)[11] but can also disrupt cancer progression.[11]Data is less extensive, but its anti-inflammatory properties (e.g., NF-κB inhibition) suggest potential anti-tumorigenic roles.15-LOX-1, which produces 15-HETE, is expressed in metastatic tumor cells in sentinel lymph nodes of human mammary carcinomas.[11]

Signaling Pathways

15-HETE Signaling

15-HETE signaling is multifaceted. It can activate the NF-κB pathway , a key regulator of inflammation, by promoting IκBα degradation, which allows for the nuclear translocation of NF-κB subunits.[4] This can create a positive feedback loop, as NF-κB can, in turn, increase the expression of 15-LOX.[4] In the context of angiogenesis, 15-HETE has been shown to activate the Jak2-STAT5B signaling pathway , leading to increased expression of pro-angiogenic factors like IL-8.[10]

G cluster_0 15-HETE Signaling HETE 15-HETE IKK IκBα Degradation HETE->IKK Jak2 Jak2 HETE->Jak2 NFkB NF-κB Activation (Nuclear Translocation) IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene STAT5B STAT5B Jak2->STAT5B IL8 IL-8 Expression STAT5B->IL8 Angio Angiogenesis IL8->Angio

Key signaling pathways activated by 15-HETE.
This compound Signaling

This compound's electrophilic nature allows it to directly modify signaling proteins. In the context of pulmonary vascular remodeling under hypoxia, this compound activates the ERK1/2 signaling pathway .[7] This activation promotes the expression of protease-activated receptor 2 (PAR-2), which is crucial for stimulating cell cycle progression and the proliferation of pulmonary artery smooth muscle cells (PASMCs).[8] Its anti-inflammatory effects are mediated by the direct inhibition of IKKβ, a critical kinase in the NF-κB pathway, and the activation of the Keap1-Nrf2 antioxidant response pathway.[1]

G cluster_1 This compound Signaling KETE This compound ERK ERK1/2 Activation KETE->ERK IKKb IKKβ KETE->IKKb Inhibits PAR2 PAR-2 Expression ERK->PAR2 Prolif Cell Proliferation (Endothelial, PASMC) PAR2->Prolif NFkB_Inhibit NF-κB Inhibition IKKb->NFkB_Inhibit Inflam_Inhibit ↓ Pro-inflammatory Cytokines NFkB_Inhibit->Inflam_Inhibit

Key signaling pathways modulated by this compound.

Experimental Protocols

Quantification of 15-HETE and this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying lipid mediators like 15-HETE and this compound in biological samples due to its high sensitivity and specificity.

  • Materials:

    • Biological sample (e.g., cell lysate, plasma, tissue homogenate).

    • Internal standard (e.g., deuterated 15-HETE, d8-15(S)-HETE).

    • Solid-phase extraction (SPE) cartridges (e.g., C18).

    • Solvents: Methanol, acetonitrile, water, formic acid (LC-MS grade).

    • LC-MS/MS system with a suitable C18 reversed-phase column.

  • Procedure:

    • Sample Preparation: Homogenize tissue or lyse cells. Spike the sample with a known amount of the internal standard to correct for extraction losses and matrix effects.

    • Lipid Extraction: Perform lipid extraction using a method like Folch or Bligh-Dyer, followed by solid-phase extraction (SPE) to purify and concentrate the eicosanoids.

    • LC Separation: Reconstitute the dried extract in the mobile phase and inject it into the LC system. Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).

    • MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for 15-HETE, this compound, and the internal standard.

    • Data Analysis: Construct a standard curve using known concentrations of authentic standards. Quantify the amount of 15-HETE and this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.[12]

G Sample Biological Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Sample->SPE LC LC Separation (C18 Column) SPE->LC MS Tandem MS (MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Experimental workflow for LC-MS/MS quantification of eicosanoids.
Cell Migration Assay (Transwell Assay)

This assay is used to measure the chemotactic effect of 15-HETE or this compound on specific cell types (e.g., neutrophils, endothelial cells).[13][14]

  • Materials:

    • Cells of interest (e.g., primary human neutrophils).

    • Transwell inserts with appropriate pore size (e.g., 3-8 µm).

    • 24-well companion plates.

    • Serum-free cell culture medium.

    • Test compounds (15-HETE, this compound) and chemoattractants (e.g., LTB4).

    • Fixing and staining solutions (e.g., methanol, Crystal Violet).

  • Procedure:

    • Assay Setup: Add medium containing the test compound (e.g., 15-HETE) or vehicle control to the lower wells of the 24-well plate. A known chemoattractant can be added to assess inhibitory effects.

    • Cell Seeding: Prepare a cell suspension in serum-free medium and add it to the upper chamber of each Transwell insert.

    • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 1-4 hours for neutrophils) at 37°C.

    • Removal of Non-migrated Cells: Carefully remove the inserts and wipe the inside of the insert with a cotton swab to remove cells that have not migrated through the membrane.

    • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol, then stain with Crystal Violet.

    • Data Acquisition: Count the number of migrated, stained cells in several random fields of view using a microscope.

    • Analysis: Compare the number of migrated cells in the treated wells to the vehicle control wells to determine the chemotactic or inhibitory effect of the compound.[13][14]

Conclusion

15-HETE and this compound are two intimately related arachidonic acid metabolites with distinct and functionally significant roles in pathophysiology. 15-HETE acts as a signaling molecule with a complex, often bivalent role in inflammation and cell proliferation, mediated through pathways like NF-κB and Jak/STAT. In contrast, its successor, this compound, is an electrophilic lipid that exerts its effects through covalent modification of proteins, generally leading to anti-inflammatory outcomes but also promoting cell proliferation in specific contexts like hypoxia-induced pulmonary hypertension via the ERK1/2 pathway. The conversion of 15-HETE to this compound by 15-PGDH represents a critical regulatory node that can switch the cellular response from one state to another. A thorough understanding of the balance and interplay between these two mediators is essential for the development of targeted therapies for a range of diseases, from chronic inflammatory conditions to cancer and vascular disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of 15-KETE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

At the core of safe disposal is a thorough understanding of the compound's properties and the associated risks. Although a specific Safety Data Sheet (SDS) for 15-KETE was not found, the SDS for a structurally related compound, 15-ketoprostaglandin B1, indicates that detailed hazard and disposal information may be limited, underscoring the need for a cautious and generalized approach.[1]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, adherence to strict safety measures is mandatory to prevent exposure and contamination.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Protective Clothing: Utilize impervious clothing to prevent skin contact.

  • Eye/Face Protection: Wear safety goggles with side shields or a face shield.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable respirator is required.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedure

The disposal of this compound waste must be conducted in strict compliance with all applicable federal, state, and local regulations. The following steps provide a general framework for proper disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.

  • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. Do not mix with incompatible materials.[2]

2. Containerization and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container.

  • The container must be kept tightly closed except when adding waste.[2]

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "15-Keto-eicosatetraenoic acid." Include the concentration and date.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and has secondary containment to control potential spills.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the complete chemical name and any other required information about the waste.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately evacuate personnel from the spill area and restrict access.

  • Ensure Adequate Ventilation: Increase ventilation in the spill area.

  • Absorb and Collect:

    • For liquid spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate: Clean the spill surface and any contaminated equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container for proper disposal.

Quantitative Data Summary for Hazardous Waste Disposal

The following table summarizes key quantitative and procedural aspects for the proper disposal of hazardous chemical waste like this compound, based on general guidelines.[3]

ParameterGuidelineSource
Generator Status (Monthly Quantity) Very Small Quantity Generators (VSQGs): ≤ 100 kg (220 lbs)[3]
Small Quantity Generators (SQGs): > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs)[3]
Large Quantity Generators (LQGs): ≥ 1,000 kg (2,205 lbs)[3]
Container Labeling Must include "Hazardous Waste," full chemical name, and associated hazards.[2]
Spill Cleanup Use inert absorbent material for liquid spills.
Waste Segregation Do not mix with incompatible waste streams.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated identify 1. Identify & Segregate Waste (Unused product, contaminated labware, PPE) start->identify containerize 2. Containerize in a Labeled, Compatible & Sealed Container identify->containerize store 3. Store in a Designated Secure & Ventilated Area containerize->store spill_check Spill or Release? store->spill_check spill_protocol Follow Spill Management Protocol (Evacuate, Absorb, Decontaminate) spill_check->spill_protocol Yes contact_ehs 4. Contact EHS or Licensed Disposal Vendor spill_check->contact_ehs No spill_protocol->containerize dispose 5. Professional Disposal contact_ehs->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This guide provides general procedures for the disposal of a hazardous chemical. Always consult the specific Safety Data Sheet (SDS) for this compound, if available, and strictly adhere to all institutional, local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 15-KETE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 15-keto-eicosatetraenoic acid (15-KETE), a biologically active lipid. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and fostering a secure laboratory environment. Given that this compound is a potent signaling molecule, stringent safety measures are necessary to prevent accidental exposure through inhalation, ingestion, or skin absorption.

Hazard Identification and Precautionary Measures

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE.

PPE Category Item Specifications and Recommendations Rationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles providing a complete seal around the eyes are required. A face shield worn over goggles offers additional protection against splashes.[1][2]Protects against accidental splashes and aerosols that could cause serious eye irritation.
Hand Protection Double GlovingWear two pairs of impervious, chemical-resistant nitrile or neoprene gloves.[1][2] The outer pair should be changed immediately upon contamination.Prevents skin contact and absorption of the potent compound.
Body Protection Disposable Coveralls or Lab CoatA disposable gown or coveralls made of materials like Tyvek® are recommended to protect against chemical splashes and dust.[2] At a minimum, a lab coat should be worn.[1]Protects personal clothing and underlying skin from contamination.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator, such as a powered air-purifying respirator (PAPR) for high-risk operations or a half/full-facepiece respirator with appropriate filters, is recommended, especially when engineering controls are insufficient or during spill cleanup.[1][2]Prevents inhalation of harmful aerosols, dust, or vapors.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[2]Prevents the spread of contamination outside of the laboratory.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is essential for safely managing this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always work in a well-ventilated area. A chemical fume hood or other local exhaust ventilation is strongly recommended.[1]

  • Accessibility of Safety Equipment: Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ignition Sources: If handling this compound in a flammable solvent, remove all potential sources of ignition from the vicinity.[1]

2. Handling the Compound:

  • Don all required PPE before handling the substance.

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale any dust, vapor, or mist.

  • Refrain from eating, drinking, or smoking in the handling area.[1]

  • After handling, wash hands and any exposed skin thoroughly.

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area, away from direct sunlight and incompatible materials.[3]

Disposal Plan: Managing Hazardous Waste

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, sealed, and appropriately labeled hazardous waste container.[2] Do not mix with other waste streams.

  • Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[2]

  • Final Disposal: All waste materials must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1]

Emergency Procedures

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Wear full personal protective equipment.

    • Absorb the spill with a non-combustible, inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, sealed container for disposal.

    • Decontaminate the spill area.

    • Prevent the spilled material from entering drains or waterways.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Wash out the mouth with water. Call a physician or poison control center immediately.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_1 Assemble PPE prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Prepare Handling Area prep_2->prep_3 handle_1 Don Full PPE prep_3->handle_1 Proceed to Handling handle_2 Handle this compound in Fume Hood handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 post_1 Segregate Waste (Solid, Liquid, Sharps) handle_3->post_1 Experiment Complete post_2 Decontaminate Work Area post_1->post_2 post_3 Doff PPE Correctly post_2->post_3 post_4 Dispose of Hazardous Waste post_3->post_4

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.